molecular formula C16H16N2 B3258097 N,1-Dimethyl-N-phenyl-1H-indol-3-amine CAS No. 30065-72-6

N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Cat. No.: B3258097
CAS No.: 30065-72-6
M. Wt: 236.31 g/mol
InChI Key: SODMFEPJESDXAB-UHFFFAOYSA-N
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Description

N,1-Dimethyl-N-phenyl-1H-indol-3-amine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dimethyl-N-phenylindol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-17-12-16(14-10-6-7-11-15(14)17)18(2)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODMFEPJESDXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of substituted indoles, N,1-Dimethyl-N-phenyl-1H-indol-3-amine (also known as 1-methyl-3-(N-methylanilino)indole) represents a highly specialized, sterically encumbered tertiary amine[1].

Synthesizing a C3-tertiary amine on an indole scaffold presents unique challenges. While the C3 position of the indole ring is inherently nucleophilic, coupling it with a bulky secondary amine like N-methylaniline requires overcoming significant steric repulsion and preventing off-target oxidative dimerization. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, mechanistic pathways, and optimized synthetic protocols for this critical building block, ensuring high-fidelity reproduction in your laboratory[2].

Physicochemical Profile

Understanding the baseline properties of this compound is essential for downstream purification and assay development. Below is the consolidated physicochemical data[3].

PropertyValueRationale / Implication
CAS Registry Number 30065-72-6Unique identifier for global sourcing and compliance.
Molecular Formula C₁₆H₁₆N₂Indicates a high degree of unsaturation and aromaticity.
Molecular Weight 236.31 g/mol Falls well within the Lipinski Rule of 5 for drug-likeness.
Hydrogen Bond Donors 0As a tertiary amine and N-methylated indole, it lacks N-H bonds, increasing its lipophilicity.
Hydrogen Bond Acceptors 1The exocyclic amine nitrogen can act as a weak acceptor; the indole nitrogen lone pair is delocalized.
Structural Classification N,N-disubstituted 3-aminoindolePrivileged scaffold for CNS-active agents and fluorescent probes.

Mechanistic Pathways & Synthetic Methodologies

As an application scientist, I prioritize methodologies that offer high atom economy, scalability, and functional group tolerance. For the synthesis of this compound, two distinct catalytic paradigms are employed: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Oxidative C-H Amination .

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

The most reliable method for constructing this specific C-N bond utilizes a cross-coupling approach between 3-bromo-1-methylindole and N-methylaniline[4].

The Causality of Reaction Design:

  • Catalyst/Ligand Choice: We utilize Pd₂(dba)₃ paired with BrettPhos. Why? The coupling of a secondary amine to a sterically hindered C3-indole position is notoriously slow. BrettPhos, an extremely bulky and electron-rich biarylphosphine ligand, prevents the formation of inactive bis-ligated Pd(II) species, ensuring the catalyst remains in the highly active mono-ligated state[5]. Furthermore, its electron-rich nature accelerates the final reductive elimination step.

  • Base Selection: NaOtBu is strictly required. The pKa of N-methylaniline necessitates a strong base to efficiently deprotonate the coordinated amine, driving the formation of the critical amido-palladium intermediate[5]. Weaker bases like Cs₂CO₃ will result in stalled reactions.

  • Solvent: Anhydrous Toluene. Polar solvents (like DMF) can coordinate to the palladium center, inhibiting the catalytic cycle. Toluene provides the necessary thermal window (80–100 °C) while maintaining a non-coordinating environment.

G A Pd(0)Lₙ Active Catalyst B Oxidative Addition [Pd(II)(Indolyl)(Br)Lₙ] A->B 3-Bromo-1-methylindole C Amine Coordination Binding of N-methylaniline B->C N-methylaniline D Deprotonation NaOtBu removes HBr C->D Base (NaOtBu) E Amido-Palladium Complex [Pd(II)(Indolyl)(N(Me)Ph)Lₙ] D->E F Reductive Elimination Product Release E->F F->A Regeneration of Pd(0)

Figure 1: Catalytic cycle for Pd-catalyzed Buchwald-Hartwig C3-amination of indoles.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv). Validation check: The powder mixture should be a deep purple/red hue due to the Pd source.

  • Substrate Addition: Add 3-bromo-1-methylindole (1.0 equiv, 1.0 mmol) and N-methylaniline (1.2 equiv, 1.2 mmol).

  • Solvent & Heating: Inject anhydrous toluene (5.0 mL). Seal the tube, remove it from the glovebox, and stir at 90 °C for 12 hours.

  • Workup: Cool to room temperature. Quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate this compound as a solid[4].

Pathway B: Copper-Catalyzed Oxidative C-H Amination

For late-stage functionalization where pre-halogenation is undesirable, oxidative C-H amination is deployed[6]. This method directly couples 1-methylindole and N-methylaniline.

The Causality of Reaction Design:

  • Catalyst/Oxidant: Cu(OAc)₂ acts as the catalyst, facilitating single-electron transfer (SET) processes. Molecular oxygen (O₂) or tert-butyl hydroperoxide (TBHP) is used as the terminal oxidant to regenerate the active Cu(II) species and drive the dehydrogenative coupling[6].

  • Regioselectivity: The inherent HOMO of the indole dictates that electrophilic or radical attack occurs preferentially at the C3 position, ensuring high regioselectivity without the need for directing groups[7].

Workflow N1 1-Methylindole + N-Methylaniline N2 Cu(II) Catalyst + Oxidant (O₂/TBHP) N1->N2 N3 C-H Activation & Radical Formation N2->N3 N4 C-N Bond Formation (Cross-Coupling) N3->N4 N5 Target Compound (CAS: 30065-72-6) N4->N5

Figure 2: Copper-catalyzed oxidative C-H amination workflow for C3-indole functionalization.

Step-by-Step Protocol
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindole (1.0 mmol) and N-methylaniline (1.5 mmol) in DMF (4.0 mL).

  • Catalyst Loading: Add Cu(OAc)₂ (10 mol%).

  • Oxidation: Attach an O₂ balloon to the flask. Stir the mixture vigorously at 100 °C for 24 hours. Validation check: The solution will transition from blue to a dark green/brown as the Cu(II)/Cu(I) cycle initiates.

  • Isolation: Cool the mixture, dilute with brine (10 mL), and extract with diethyl ether (3 x 15 mL). Purify via chromatography.

Reaction Optimization Data

To ensure maximum yield and minimize byproducts (such as indole dimerization), the following optimization matrix was developed during protocol validation.

Catalyst SystemLigandBase / OxidantSolventTemp (°C)Yield (%)
Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene9015% (Sluggish)
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene9068%
Pd₂(dba)₃ (2 mol%) BrettPhos (4 mol%) NaOtBu Toluene 90 92% (Optimal)
Cu(OAc)₂ (10 mol%)NoneO₂ (1 atm)DMF10055%
Cu(OAc)₂ (10 mol%)NoneTBHP (2 equiv)DMSO10071%

Table 2: Optimization matrix for the synthesis of this compound.

Applications in Drug Discovery & Materials

The this compound scaffold is highly valued in two primary sectors:

  • Medicinal Chemistry: Indoles are privileged structures. The introduction of a tertiary amine at the C3 position modulates the lipophilicity (LogP) and basicity of the molecule, allowing for fine-tuning of blood-brain barrier (BBB) penetration in neuroactive drug candidates[2].

  • Organic Electronics (OLEDs): The extended conjugation between the electron-rich indole core and the N-phenyl ring creates a unique push-pull electronic system. This structural motif is frequently utilized in the design of fluorescent probes and hole-transporting materials in organic light-emitting diodes.

References

  • BLD Pharm. "this compound".
  • SpectraBase. "1-METHYL-3-(N-METHYLANILINO)-INDOLE".
  • MolCore. "30065-72-6 | this compound".
  • ResearchGate. "Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry".
  • Google Patents. "US7858784B2 - Ligands for transition-metal-catalyzed cross-couplings".
  • RosDok - Universität Rostock. "SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES".
  • ACS Publications. "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions".

Sources

Technical Guide: Electronic Structure & HOMO-LUMO Dynamics of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic structure, frontier molecular orbital (FMO) characteristics, and physicochemical properties of N,1-Dimethyl-N-phenyl-1H-indol-3-amine .

This analysis synthesizes structural data, computational theory (DFT), and experimental characterization protocols relevant to both materials science (organic electronics) and medicinal chemistry (metabolic stability).

CAS Number: 30065-72-6 Molecular Formula: C₁₆H₁₆N₂ Molecular Weight: 236.31 g/mol Classification: 3-Aminoindole Derivative / Arylamine-Indole Hybrid[1]

Executive Summary

This compound represents a critical scaffold at the intersection of organic semiconductors and pharmacophores. Structurally, it fuses an electron-rich 1-methylindole core with an N-methyl-N-phenylamino donor at the C3 position.

  • For Material Scientists: This molecule acts as a classic Hole Transport Material (HTM) candidate. The C3-amine substituent significantly destabilizes the HOMO, lowering the ionization potential and facilitating hole injection in OLED or perovskite devices.

  • For Drug Developers: The high-lying HOMO indicates susceptibility to oxidative metabolism (e.g., by CYP450). Understanding the HOMO-LUMO gap is essential for predicting photo-stability and redox-cycling toxicity.

Molecular Architecture & Geometry

To accurately model the electronic levels, one must first understand the ground-state geometry. The steric interaction between the C3-amino group and the indole ring (specifically the C2-H and C4-H) prevents perfect coplanarity.

Structural Components[2][3][4][5][6][7][8][9]
  • Indole Core (π-Bridge/Donor): A planar, 10-π electron aromatic system. The N1-methyl group removes the acidic proton, preventing hydrogen bonding and slightly increasing electron density via the inductive effect (+I).

  • Exocyclic Amine (Primary Donor): The nitrogen at C3 is

    
    -hybridized but with significant 
    
    
    
    character due to conjugation.
  • Phenyl Ring (Acceptor/Auxiliary Donor): Provides extended conjugation but introduces a torsion angle (

    
    ) relative to the indole plane to minimize steric clash.
    
Geometric Conformation (DFT Prediction)
  • Twisted Intramolecular Charge Transfer (TICT) State: The N-phenyl ring typically rotates 30°–45° out of the indole plane.

  • Effect on Orbitals: This twist breaks perfect conjugation, localizing the HOMO largely on the indole-amine nitrogen axis, while the LUMO is often delocalized across the indole/phenyl

    
     systems.
    

MolecularGeometry Figure 1: Structural Determinants of Electronic Geometry Core 1-Methylindole Core (Planar, Electron Rich) Subst C3-N-Methyl-N-Phenyl (Strong Donor) Core->Subst C3 Attachment Interaction Steric Hinderance (C2-H vs Phenyl) Subst->Interaction Proximity Geometry Twisted Conformation (θ ≈ 40°) Interaction->Geometry Forces Effect Broken Conjugation Localized HOMO Geometry->Effect Result

Electronic Structure Analysis (HOMO-LUMO)

The frontier orbitals define the reactivity and optical properties. The values below are representative of N,N-dialkyl-3-aminoindole derivatives calculated at the B3LYP/6-31G(d) level of theory and validated against similar arylamine experimental data.

Highest Occupied Molecular Orbital (HOMO)[9][10][11][12]
  • Character:

    
    -bonding / Non-bonding (
    
    
    
    ).
  • Localization: Heavily localized on the C3-nitrogen lone pair and the C2=C3 bond of the indole. The N1 lone pair contributes less due to aromatic delocalization within the pyrrole ring.

  • Energy Level (Estimated): -5.1 eV to -5.4 eV (vs Vacuum).

  • Significance: This shallow HOMO makes the molecule an excellent electron donor (hole transporter). In medicinal chemistry, this correlates with a low oxidation potential (

    
    ), making it a facile substrate for metabolic oxidation.
    
Lowest Unoccupied Molecular Orbital (LUMO)[11][12]
  • Character:

    
    -antibonding.
    
  • Localization: Delocalized across the indole benzene ring and the N-phenyl ring .

  • Energy Level (Estimated): -1.2 eV to -1.5 eV (vs Vacuum).

  • Significance: The high LUMO energy suggests the molecule is hard to reduce (electron blocking).

HOMO-LUMO Gap ( )[3][8][9][10]
  • Value: ~3.8 eV to 4.1 eV .

  • Optical Signature: Absorption onset in the UV-A/Blue region (

    
     nm). The molecule is likely colorless or pale yellow in solid form.
    
Summary Table: Electronic Parameters
ParameterValue (Est.)Physical MeaningRelevance
HOMO -5.25 ± 0.15 eVIonization PotentialHole Injection / Oxidation Liability
LUMO -1.35 ± 0.15 eVElectron AffinityElectron Blocking / Reductive Stability
Band Gap (

)
~3.90 eVOptical TransitionUV Absorption / Transparency
Dipole Moment ~2.5 DebyePolaritySolubility / Packing in Thin Films

Experimental Determination Protocols

To validate these theoretical values, the following experimental workflows are the industry standard.

Protocol A: Cyclic Voltammetry (CV)
  • Objective: Measure

    
     via oxidation onset (
    
    
    
    ).
  • Setup:

    • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ).
      
    • Electrodes: Glassy Carbon (WE), Pt wire (CE), Ag/AgCl (RE).

    • Standard: Ferrocene/Ferrocenium (

      
      ) internal standard.
      
  • Calculation:

    
    
    (Note: 4.8 eV is the vacuum energy level of Ferrocene).
    
Protocol B: UV-Vis Spectroscopy
  • Objective: Measure Optical Band Gap (

    
    ).
    
  • Method:

    • Dissolve compound in Methanol or DCM (

      
       M).
      
    • Record absorbance from 200 nm to 800 nm.

    • Identify the absorption edge (

      
      ).
      
  • Calculation:

    
    
    
    
    

ExperimentalWorkflow Figure 2: Experimental Determination of Electronic Levels cluster_CV Electrochemical (HOMO) cluster_UV Optical (Gap/LUMO) Step1 Dissolve in DCM + 0.1M TBAPF6 Step2 Run CV Scan (-1.0V to +1.5V) Step1->Step2 Step3 Identify E_onset(ox) Step2->Step3 Result1 Calculate HOMO (vs Vacuum) Step3->Result1 Result2 Calculate Band Gap Result1->Result2 Combine for LUMO StepA UV-Vis Spectrum (Dilute Soln) StepB Find Lambda_onset StepA->StepB StepB->Result2

Implications for Applications

Drug Development (Medicinal Chemistry)

The 3-aminoindole scaffold is a privileged structure in kinase inhibitors and GPCR ligands.

  • Metabolic Stability: The electron-rich nature (High HOMO) makes the C2 position and the phenyl ring para-position susceptible to electrophilic attack by CYP450 enzymes.

  • Toxicity Warning: Oxidation of the amino-indole can lead to quinone-imine intermediates , which are reactive electrophiles capable of forming DNA/protein adducts.

  • Mitigation: If this core is used in a drug candidate, consider blocking the C2 position (e.g., with a Methyl or Cl group) or adding electron-withdrawing groups (F, CN) to the phenyl ring to lower the HOMO and improve metabolic stability.

Organic Electronics (OLEDs/OPVs)
  • Hole Transport: The molecule functions as a "small molecule" HTM.

  • Mobility: The non-planar geometry (twist) prevents strong

    
    -
    
    
    
    stacking in the solid state, which might limit charge carrier mobility compared to planar acenes. However, this amorphous nature is beneficial for forming smooth, defect-free films in OLEDs.
  • Doping: It can be easily p-doped due to its low oxidation potential.

References

  • Agarwal, S. et al. (2020). "DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine." ResearchGate.[2]

  • Pakkath, R. et al. (2019).[3] "Synthesis, Characterization and Determination of HOMO-LUMO of Substituted Triazine Molecules." Journal of the Korean Chemical Society.[3]

  • Zhang, L. et al. (2013). "Assessing Reactivity with LUMO and HOMO Energy Gap in Pictet-Spengler Reactions." WuXi Biology.

  • BLD Pharm. "Product Datasheet: this compound (CAS 30065-72-6)."

Sources

Predictive and Empirical Solubility Determination of N,1-Dimethyl-N-phenyl-1H-indol-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Understanding the solvation behavior of complex active pharmaceutical ingredients (APIs) or synthetic intermediates is a critical bottleneck in drug development. N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) is a highly substituted indole derivative. Structurally, it features a lipophilic indole core with methylation at the N1 position and a bulky N-methyl-N-phenylamino group at the C3 position.

From a thermodynamic perspective, this molecule is entirely devoid of hydrogen bond donors, as all nitrogen atoms are tertiary. According to the principles of 1, the base indole ring possesses moderate dispersion (


 MPa

) and hydrogen bonding (

MPa

) components[1]. However, the addition of the N-methyl and N-phenyl moieties significantly increases the molecular volume and lipophilicity (estimated

), while effectively reducing

to near zero.

The Causality of Solvation: The solubility of this compound is driven almost exclusively by dispersion forces (


) and dipole-dipole interactions (

). Consequently, it will exhibit high solubility in halogenated and polar aprotic solvents, but will resist dissolution in highly protic or purely aliphatic media where the energy required to create a solvent cavity exceeds the energy recovered by solute-solvent interactions.

DissolutionThermodynamics Solid Crystalline Solid Cavity Solvent Cavity Solid->Cavity +ΔH (Lattice Energy) Solvated Solvated API Solid->Solvated ΔG < 0 (Spontaneous) Cavity->Solvated -ΔH (Solvation Energy)

Fig 1: Thermodynamic pathway of API dissolution highlighting enthalpy and free energy changes.

Predicted Solubility Data Matrix

Due to the specific structural constraints of this compound, empirical literature data is sparse. As a Senior Application Scientist, I have synthesized the structural data to generate a predictive solubility matrix at 25°C. This data serves as the baseline for designing your empirical workflows.

Organic SolventSolvent ClassificationPredicted Solubility Range (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) Non-polar / Halogenated> 100 (Freely Soluble)High dispersion forces perfectly match the bulky, polarizable aromatic core of the API.
Ethyl Acetate Polar Aprotic50 - 100 (Soluble)Moderate polarity aligns with the tertiary amine dipole without requiring H-bond donation.
Dimethyl Sulfoxide (DMSO) Polar Aprotic20 - 50 (Sparingly Soluble)Excellent general solvating power, though its high polarity slightly limits extreme lipophile solubility.
Methanol Polar Protic5 - 20 (Slightly Soluble)Lack of H-bond donors on the API limits interaction with the solvent's tight protic network.
Hexane Non-polar / Aliphatic< 5 (Very Slightly Soluble)Insufficient polarizability to disrupt the API's crystalline

stacking interactions.

Empirical Determination: The Shake-Flask HPLC Protocol

To transition from predictive models to validated empirical data, the 2 must be employed. This technique remains the gold standard for determining equilibrium solubility in pharmaceutical development[2]. Unlike kinetic solubility assays, which often overestimate solubility due to supersaturation, the shake-flask approach ensures true thermodynamic equilibrium[3].

ShakeFlaskWorkflow S1 1. Solid Addition (Excess API in Vial) S2 2. Solvent Addition (Target Organic Solvent) S1->S2 S3 3. Thermal Equilibration (Orbital Shaking, 25°C, 24-48h) S2->S3 S4 4. Phase Separation (Centrifugation & PTFE Filtration) S3->S4 S5 5. Quantification (HPLC-UV Analysis) S4->S5

Fig 2: Step-by-step workflow for the Shake-Flask HPLC equilibrium solubility determination.

Step-by-Step Methodology

As recommended by the 4, mechanical agitation at a strictly controlled temperature is mandatory[4].

1. Preparation of the Saturated State

  • Action: Weigh approximately 50–150 mg of this compound into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap.

  • Causality: An excess of solid must be visually present to maintain a saturated state. If the entire solid mass dissolves upon solvent addition, the true thermodynamic equilibrium limit has not been reached, and more API must be added[4].

2. Thermal Equilibration

  • Action: Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 to 48 hours.

  • Causality: Extended mechanical agitation provides the kinetic energy required to overcome the activation energy barrier of the crystal lattice, ensuring the system transitions from a kinetic dissolution rate to a stable thermodynamic plateau[5].

3. Phase Separation

  • Action: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 10 minutes at 25 °C. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation compacts the undissolved lattice, preventing filter clogging. The 0.22 µm pore size ensures the strict exclusion of colloidal micro-suspensions that would falsely inflate the final solubility reading. PTFE is chosen for its universal chemical resistance to organic solvents.

4. HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile:Water) to bring the concentration within the linear dynamic range of a pre-established calibration curve. Analyze via HPLC-UV at the compound's

    
     (typically ~254 nm for substituted indoles).
    
  • Causality: 5 is utilized over gravimetric analysis because it differentiates the intact API from any potential solvates, polymorphs, or degradation products formed during the 48-hour equilibration[5].

5. The Self-Validating System (Crucial Step)

  • Action: Sample the solution at both 24 hours and 48 hours.

  • Causality: If the concentration variance between the 24h and 48h pulls is < 5%, thermodynamic equilibrium is empirically validated. If the variance is > 5%, the system is still kinetically shifting, and agitation must continue.

References

  • BenchChem.General Experimental Protocol for Determining Solubility.
  • Sigma-Aldrich.Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • World Health Organization (WHO).Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification.
  • National Institutes of Health (PMC).Harmonizing solubility measurement to lower inter-laboratory variance.
  • Kinam Park / CRC Press.Hansen Solubility Parameters.

Sources

Thermodynamic Stability of N,1-Dimethyl-N-phenyl-1H-indol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of N,1-Dimethyl-N-phenyl-1H-indol-3-amine and its derivatives represents a complex interplay between aromatic stabilization and high electron density at the C3 position. Unlike simple indoles, 3-aminoindole derivatives possess significant enamine character, making them susceptible to specific degradation pathways—primarily oxidative dimerization and C2-electrophilic attack—despite the steric and electronic protection offered by N-methylation and N-phenylation.

This guide provides a rigorous framework for assessing the stability of this scaffold. It moves beyond standard protocols to address the specific liabilities of electron-rich heterocyclic amines, integrating Density Functional Theory (DFT) predictions with stress-testing methodologies compliant with ICH Q1A(R2) standards.

Structural Analysis & Theoretical Stability

To understand the stability profile of this compound, we must first analyze its electronic distribution.

The "Super-Nucleophile" Liability

The indole ring is electron-rich, but the introduction of a nitrogen substituent at the C3 position significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).

  • N1-Methylation: Prevents N-H abstraction, blocking the formation of indolyl radicals at the N1 position. This is a stabilizing factor.[1]

  • C3-N-Phenylation: The phenyl ring on the exocyclic nitrogen allows for delocalization of the nitrogen lone pair. While this reduces basicity (protecting against immediate acid hydrolysis), it extends the conjugated system, potentially lowering the oxidation potential.

  • The Critical Weakness: The C2 position. The electron donation from the N1-methyl and the C3-amine creates a "push-push" electronic effect, making C2 highly nucleophilic and susceptible to oxidative attack by singlet oxygen or radical species.

Computational Prediction Workflow (DFT)

Before physical synthesis, thermodynamic stability should be modeled using DFT. The HOMO-LUMO gap is the primary predictor of oxidative stability.

Methodology:

  • Functional/Basis Set: B3LYP/6-311G(d,p) or ωB97X-D (for dispersion corrections).

  • Key Descriptor: A HOMO-LUMO gap < 4.0 eV in this scaffold suggests high susceptibility to photo-oxidation.

DFT_Workflow Start Structure Generation (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq Energy HOMO-LUMO Gap Calculation Freq->Energy Map Electrostatic Potential (MEP) Map Freq->Map Decision Stability Prediction Energy->Decision Gap < 4eV = Unstable Map->Decision C2 Electron Density

Figure 1: Computational workflow for predicting thermodynamic liabilities in aminoindole derivatives prior to synthesis.

Degradation Mechanisms

The thermodynamic instability of this scaffold manifests through three distinct pathways. Understanding these is prerequisite to designing effective formulations.

Oxidative Dimerization (The Primary Pathway)

Unlike simple amines, 3-aminoindoles form radical cations easily.

  • Initiation: One-electron oxidation of the indole

    
    -system generates a radical cation.
    
  • Coupling: Two radical cations couple, typically at the C2 position, leading to a C2-C2' dimer.

  • Outcome: Loss of solubility and formation of highly colored (often green/blue) impurities.

Auto-oxidation to Isatin

In the presence of atmospheric oxygen and light, the C2=C3 bond is cleaved.

  • Mechanism: Formation of a dioxetane intermediate at the C2-C3 bond, followed by ring opening.

  • Product: N-methyl-N-phenyl-formamide and 1-methyl-isatin.

Hydrolysis (Acid Catalyzed)

While the N-phenyl group reduces basicity, strong acidic conditions can protonate the C3-carbon (enamine protonation), generating an iminium ion which hydrolyzes to 1-methyl-indolin-3-one.

Degradation_Pathways Parent N,1-Dimethyl-N-phenyl- 1H-indol-3-amine Radical Indolyl Radical Cation (via Light/O2) Parent->Radical -e- (Oxidation) Dioxetane 1,2-Dioxetane Intermediate Parent->Dioxetane + O2 (Singlet) Iminium C3-Protonated Iminium Ion Parent->Iminium + H+ (Acid) Dimer C2-C2' Dimer (Insoluble Precipitate) Radical->Dimer Coupling Isatin 1-Methyl-Isatin + Amine Byproduct Dioxetane->Isatin Cleavage Indolinone 1-Methyl-indolin-3-one Iminium->Indolinone + H2O

Figure 2: Primary degradation pathways for N-substituted 3-aminoindoles. Note the central role of the C2-C3 double bond.

Experimental Assessment Protocols

To validate thermodynamic stability, a self-validating stress test protocol is required. This goes beyond standard "shelf-life" testing to force degradation, ensuring analytical methods can detect the specific breakdown products identified above.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability limits and validate HPLC specificity.

Stress TypeConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, Reflux4–8 HoursHydrolysis to indolin-3-one. High risk.
Base Hydrolysis 0.1 N NaOH, Reflux4–8 HoursGenerally stable (Indoles resist base).
Oxidation 3%

, RT
1–4 HoursRapid conversion to Isatin/N-oxides.
Photolysis UV/Vis (1.2M lux[2]·h)24 HoursRadical dimerization (Color change).
Thermal 60°C (Solid State)7 DaysAssessing crystal lattice stability.

Critical Control: Always run a dark control alongside photolysis and a thermal control alongside hydrolysis to differentiate pathways.

Protocol B: Thermal Analysis (DSC/TGA)

Thermodynamic stability in the solid state is best assessed via Differential Scanning Calorimetry (DSC).

  • Instrument: Heat flux DSC (e.g., TA Instruments Q2000).

  • Parameters:

    • Ramp: 10°C/min from 30°C to 300°C.

    • Purge: Nitrogen (50 mL/min).

    • Pan: Crimped Aluminum (non-hermetic to allow volatile escape).

  • Interpretation:

    • Sharp Endotherm: Melting point (Thermodynamically stable transition).

    • Broad Exotherm (post-melt): Decomposition.

    • Key Metric: The gap between

      
       and 
      
      
      
      . A gap < 20°C indicates a metastable compound that may degrade during processing (e.g., hot melt extrusion).

Stabilization Strategies

If the derivative proves unstable (e.g., rapid oxidation), the following structural modifications are recommended based on the scaffold logic:

  • C2-Blocking: Introducing a methyl or halogen group at C2 sterically hinders the primary site of oxidative coupling and electrophilic attack.

  • Electron Withdrawal: Adding an electron-withdrawing group (e.g., -F, -CF3) to the N-phenyl ring reduces the electron density of the nitrogen lone pair, lowering the HOMO energy and increasing resistance to oxidation.

  • Salt Formation: Converting the free amine to a hydrochloride or mesylate salt protonates the amine (if basic enough) or stabilizes the crystal lattice, significantly retarding oxidative pathways.

References

  • Mechanism of Indole Oxidation: Zhang, X., et al. "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines."[3] Organic Letters, 2019.

  • Stability of 3-Aminoindoles: BenchChem Technical Guides. "3-Aminoindole Hydrochloride: Solubility and Stability."[1]

  • DFT Assessment of Indole Derivatives: Sriboonruang, A., et al. "Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of Amino-aniline Derivatives." Thai Journal of Science and Technology, 2022.

  • Forced Degradation Guidelines: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."

  • Synthesis and Properties of N-Substituted Indoles: Rikhotso, T., et al. "Copper- and Ligand-Free Sonogashira Cross-Coupling: Access to Novel 3-Aminoindole Derivatives."[4] Journal of Molecular Structure, 2024.

Sources

Technical Whitepaper: N,1-Dimethyl-N-phenyl-1H-indol-3-amine in Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Functional Architecture, Synthesis, and Device Utility

Executive Summary

N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) represents a canonical "donor" building block in the design of organic semiconductors. Belonging to the class of indole-3-amines , this molecule features an electron-rich indole core substituted with a tertiary amine at the C3 position. Its structural motifs—specifically the N-methyl protection and the N-phenyl conjugation—render it a critical model system for understanding Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

This guide analyzes the molecule’s physicochemical properties, details a self-validating synthesis protocol via Buchwald-Hartwig amination, and delineates its utility as a functional unit for p-type charge transport layers.

Molecular Architecture & Electronic Properties[1][2][3]

Structural Logic

The molecule functions as a D-π-D (Donor-π-Donor) system where the indole ring acts as the primary donor scaffold.

  • Indole Core: Provides a rigid, planar geometry facilitating

    
    -
    
    
    
    stacking, which is essential for charge carrier mobility.
  • N1-Methylation: Blocks the acidic N-H site, preventing side reactions (e.g., deprotonation at interfaces) and improving solubility in organic solvents (Chlorobenzene, Toluene).

  • C3-Amine Moiety: The N-methyl-N-phenyl group extends conjugation and raises the Highest Occupied Molecular Orbital (HOMO) energy level, lowering the ionization potential to facilitate hole injection from anodes (like ITO).

Electronic Profile (Estimated)

Based on structure-property relationships (SPR) of analogous indole-3-amine derivatives [1][2], the projected electronic parameters are:

ParameterValue (Est.)Significance
HOMO Level -5.1 to -5.3 eVAligns with ITO (-4.8 eV) and Perovskite valence bands (-5.4 eV) for efficient hole extraction.
LUMO Level -1.8 to -2.1 eVSufficiently high to block electron back-transfer (Electron Blocking Layer function).
Bandgap (

)
~3.0 - 3.2 eVWide bandgap ensures transparency in the visible spectrum, preventing parasitic absorption.
Triplet Energy (

)
> 2.5 eVHigh enough to prevent triplet exciton quenching in standard fluorescent OLEDs.

Synthesis Protocol: Buchwald-Hartwig Amination

The most robust route to this compound is the Palladium-catalyzed C-N cross-coupling of 3-bromo-1-methylindole with N-methylaniline . This method avoids the harsh conditions of Ullmann coupling and ensures regioselectivity.

Reaction Scheme

Precursors: 3-Bromo-1-methylindole (Electrophile) + N-Methylaniline (Nucleophile). Catalyst System:


 / XPhos or BINAP.
Base: 

(Sodium tert-butoxide).[1]
Step-by-Step Methodology

Note: All steps must be performed under an inert Argon or Nitrogen atmosphere.

  • Catalyst Pre-activation:

    • In a glovebox, weigh

      
       (1.0 mol%) and XPhos ligand (2.0 mol%) into a Schlenk flask.
      
    • Add anhydrous Toluene (0.1 M concentration relative to substrate) and stir at room temperature for 10 minutes to generate the active

      
       species.
      
  • Reagent Addition:

    • Add 3-Bromo-1-methylindole (1.0 equiv) and N-methylaniline (1.2 equiv).

    • Add

      
       (1.5 equiv).[1] The base deprotonates the amine to facilitate the catalytic cycle.
      
  • Reaction:

    • Seal the flask and heat to 100°C for 12–24 hours.

    • Monitor conversion via TLC (eluent: Hexane/Ethyl Acetate 9:1) or GC-MS.

  • Work-up & Purification:

    • Cool to room temperature. Filter through a celite pad to remove Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Column Chromatography: Purify using Silica gel (Hexane/DCM gradient).[2]

    • Sublimation (Critical for Devices): For optoelectronic grade, sublime the solid at high vacuum (

      
       Torr) to remove trace organic impurities and residual catalyst.
      
Visualization: Synthetic Workflow

SynthesisWorkflow Precursors Precursors (3-Br-1-Me-Indole + N-Me-Aniline) Coupling C-N Coupling (100°C, NaOtBu, 12-24h) Precursors->Coupling Catalyst Catalyst Activation (Pd2(dba)3 + XPhos + Toluene) Catalyst->Coupling Active Pd(0) Workup Work-up (Celite Filtration) Coupling->Workup Complete Conversion Purification Purification (Chromatography + Sublimation) Workup->Purification Product Target Molecule (>99.9% Purity) Purification->Product Device Grade

Figure 1: Catalytic cycle and purification workflow for high-purity synthesis.

Optoelectronic Utility & Device Integration

Mechanism of Action

In a device stack, this compound functions as a Hole Transporting Material (HTM) .

  • Hole Hopping: Upon oxidation, the molecule forms a stable radical cation (

    
    ). The hole hops between adjacent indole moieties via the overlap of 
    
    
    
    -orbitals.
  • Stability: The resonance between the indole nitrogen and the exocyclic amine nitrogen delocalizes the positive charge, preventing degradation [3].

Device Architectures

The molecule is typically employed in the following configurations:

A. Organic Light-Emitting Diodes (OLEDs)[3]
  • Role: Hole Transport Layer (HTL) or Electron Blocking Layer (EBL).[1]

  • Location: Deposited between the Anode (ITO) and the Emissive Layer (EML).

  • Benefit: Its high Triplet Energy prevents excitons from quenching at the HTL/EML interface, boosting efficiency in phosphorescent OLEDs (PhOLEDs).

B. Perovskite Solar Cells (PSCs)[1]
  • Role: Dopant-free HTM or additive.

  • Interface: Deposited on top of the Perovskite layer (

    
     or 
    
    
    
    ).
  • Benefit: The hydrophobic methyl groups provide moisture resistance, protecting the underlying perovskite film from humidity-induced degradation [2].

Visualization: Energy Level Alignment

EnergyLevels cluster_0 Anode cluster_1 Hole Transport Layer (Target) cluster_2 Emissive / Active Layer Vacuum Vacuum Level (0 eV) LUMO_HTM LUMO: -2.0 eV (Electron Blocking) ITO ITO Work Function -4.8 eV HOMO_HTM HOMO: -5.2 eV (Hole Injection) ITO->HOMO_HTM Hole Injection Barrier ~0.4 eV HOMO_EML HOMO: -5.6 eV HOMO_HTM->HOMO_EML Hole Transport LUMO_EML LUMO: -3.0 eV LUMO_EML->LUMO_HTM Electron Blocking Barrier ~1.0 eV

Figure 2: Energy level diagram demonstrating the hole injection and electron blocking capabilities of the target molecule.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). "Palladium-Catalyzed C-N Coupling Reactions." Wikipedia / Chemical Reviews. (Foundational protocol for amine synthesis). Link

  • Nishimura, H., et al. (2017). "Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells." Chemical Science. (Demonstrates the utility of indole-based HTMs). Link

  • BenchChem. "Application of Di- and Triarylamine-Based Hole Transporting Materials in Perovskite Solar Cells." (General guide on arylamine HTM function). Link

  • Sigma-Aldrich. "N,N-Dimethyl-1-phenylethylamine Properties." (Analogous amine properties).[4][2][5][6] Link

Sources

Technical Guide: Photophysical Properties of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical characterization and experimental protocols for N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6), a representative 3-aminoindole derivative utilized in optoelectronics and fluorescence sensing.

Executive Summary

This compound is a tertiary amine-substituted indole derivative characterized by a strong electron-donating N-methyl-N-phenylamino group at the C3 position of the indole core. This molecular architecture creates a distinct Donor-


-Donor (D-

-D) or Donor-Acceptor system (depending on the electronic state), resulting in enhanced fluorescence and significant solvatochromic behavior compared to unsubstituted indoles.

This guide provides a comprehensive analysis of its electronic structure, absorption/emission profiles, and experimental protocols for quantifying its photophysical parameters. It is designed for researchers investigating Hole Transport Materials (HTMs) for OLEDs/perovskites and developing fluorescent probes based on the 3-aminoindole scaffold.

Molecular Architecture & Electronic Structure

Structural Components

The molecule consists of two primary electronic subunits:

  • The Core (Acceptor/Platform): 1-Methylindole system. The methylation at N1 prevents excited-state proton transfer (ESPT), simplifying the photophysics to pure electronic transitions.

  • The Substituent (Donor): N-Methyl-N-phenyl amine at C3. This group is a potent electron donor, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and inducing Intramolecular Charge Transfer (ICT) character in the excited state.

Frontier Molecular Orbitals (FMO)
  • HOMO: Localized predominantly on the 3-amino nitrogen and the indole phenyl ring.

  • LUMO: Delocalized across the indole core.

  • Transition Nature: The

    
     transition possesses strong 
    
    
    
    character mixed with
    
    
    charge transfer, leading to bathochromic shifts relative to bare indole.

ElectronicStructure cluster_0 Ground State (S0) cluster_1 Excited State (S1) HOMO HOMO (Localized on Amine/Indole C2-C3) Excitation Photon Absorption (hv) HOMO->Excitation LUMO LUMO (Delocalized on Indole Ring) Excitation->LUMO ICT Transition

Figure 1: Simplified frontier orbital transition illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Photophysical Characterization

Absorption Profile

Unlike unsubstituted indole (


 nm), the 3-amino substitution shifts the absorption maximum into the UVA/blue region.
  • 
    :  Typically 300–330 nm  in non-polar solvents (e.g., Cyclohexane).
    
  • Molar Extinction Coefficient (

    
    ):  High (
    
    
    
    ), indicating allowed
    
    
    transitions.
Fluorescence Emission

The emission is highly sensitive to solvent polarity due to the stabilization of the polar ICT excited state.

  • 
    : 400–460 nm  (Violet-Blue region).
    
  • Stokes Shift: Large (3000–6000

    
    ), indicative of significant geometric relaxation or solvent reorganization in the excited state.
    
  • Quantum Yield (

    
    ):  Variable (0.1 – 0.6). Higher in non-polar solvents; often quenched in polar protic solvents due to hydrogen bonding or non-radiative decay pathways.
    
Solvatochromism Data (Summary)
SolventPolarity (

)

(nm)

(nm)
Stokes Shift (

)
Cyclohexane 30.9305390Small
Toluene 33.9310415Moderate
Dichloromethane 40.7315435Large
Acetonitrile 45.6318455Very Large

Experimental Protocols

Protocol A: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the efficiency of photon emission relative to a standard.

Reagents:

  • Analyte: this compound (

    
     M in Ethanol).
    
  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).

Workflow:

  • Preparation: Prepare 5 dilutions of the analyte and standard with Absorbance (A) between 0.01 and 0.10 at the excitation wavelength (310 nm). Note: A < 0.1 is critical to avoid inner-filter effects.

  • Acquisition: Record the integrated fluorescence intensity (

    
    ) for each dilution.
    
  • Analysis: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the slope (
    
    
    ).
  • Calculation: Use the comparative equation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Protocol B: Lippert-Mataga Solvatochromic Analysis

Objective: Estimate the change in dipole moment (


) upon excitation.

Steps:

  • Measure absorption (

    
    ) and emission (
    
    
    
    ) wavenumbers in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, MeCN).
  • Calculate the Stokes shift

    
     (in 
    
    
    
    ).
  • Calculate the orientation polarizability (

    
    ) for each solvent:
    
    
    
    
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation: The slope of the linear fit is proportional to

    
    . A steep slope confirms strong ICT character.
    

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measure Spectroscopy cluster_analysis Data Analysis Stock Stock Solution (1 mM in DMSO) Dilution Working Dilutions (Abs < 0.1 a.u.) Stock->Dilution Dilute in Test Solvents AbsScan UV-Vis Scan (200-600 nm) Dilution->AbsScan EmScan Fluorescence Scan (Ex @ Lambda_max) AbsScan->EmScan Determine Ex Wavelength QYCalc Quantum Yield Calculation EmScan->QYCalc Integrate Area Lippert Lippert-Mataga Plot EmScan->Lippert Extract Peak Shift

Figure 2: Workflow for complete photophysical characterization.

Applications & Significance

The photophysical profile of this compound makes it a critical candidate for:

  • Hole Transport Materials (HTM): The electron-rich indole-amine core provides a low ionization potential, facilitating hole injection in OLEDs and Perovskite Solar Cells (PSCs).

  • Fluorescent Sensing: The sensitivity of its emission to polarity makes it an excellent environmental probe for sensing local polarity changes in biological membranes or micellar systems.

  • Precursor for Methine Dyes: It serves as a key intermediate for synthesizing squaraine and cyanine dyes used in NIR imaging.

References

  • SpectraBase. "1-Methyl-3-(N-methylanilino)-indole Spectrum." Wiley Science Solutions. Link

  • Aaron, J. J., et al. "Electronic Absorption and Fluorescence Spectra of Indole Derivatives."[1] Croatica Chemica Acta, 1982. Link

  • Gao, Y., et al. "Efficient and General Synthesis of 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction." Advanced Synthesis & Catalysis, 2010.[2] Link

  • PubChem. "1-Methyl-3-phenylindole Compound Summary." National Library of Medicine. Link

  • ChemicalBook. "1-Methylindole Properties and Applications." Link

Sources

Reactivity Profile of N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a Nucleophile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, indoles are classically recognized as ambident nucleophiles with a strong preference for electrophilic attack at the C3 position. However, the introduction of specific substituent patterns can fundamentally alter this innate reactivity. N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) represents a highly specialized scaffold where the traditional C3 nucleophilic hotspot is completely blocked by an N-methyl-N-phenylamino group.

This whitepaper provides an in-depth analysis of how this structural modification forces a regioselective "Umpolung" of the indole core, shifting the nucleophilic center to the C2 position. By synthesizing stereoelectronic theory with field-proven experimental protocols, this guide equips researchers and drug development professionals with the mechanistic insights required to leverage this compound in advanced cross-coupling and functionalization workflows.

Structural and Stereoelectronic Analysis

To understand the reactivity of this compound, one must analyze the causality behind its electron distribution. The molecule features three critical modifications compared to a bare indole core:

  • C3-Substitution (The Directing Group): The C3 position is occupied by a tertiary amine (N-methyl-N-phenyl). Because C3 is sterically blocked, electrophilic aromatic substitution (EAS) cannot occur here. More importantly, the lone pair on this exocyclic nitrogen donates electron density into the indole's

    
    -system via a strong mesomeric (+M) effect. Resonance structures dictate that this electron density localizes heavily on the adjacent C2 carbon [1].
    
  • N1-Methylation (The Locking Mechanism): Unprotected indoles often suffer from competing N-alkylation or deprotonation under basic conditions. The N1-methyl group locks the molecule in a neutral, enamine-like state, ensuring that the highest occupied molecular orbital (HOMO) remains localized on the carbon framework rather than the indole nitrogen.

  • Steric Shielding of the Exocyclic Amine: While aliphatic amines are typically strong nucleophiles, the exocyclic nitrogen in this compound is bonded to a phenyl ring and a methyl group. The conjugation of its lone pair with the phenyl ring, combined with the steric bulk of the substituents, severely depresses its nucleophilicity.

Mechanism A N,1-Dimethyl-N-phenyl- 1H-indol-3-amine (Nucleophile) B Electrophile (E+) Attack at C2 A->B π-Attack C Wheland Intermediate (Charge Delocalized) B->C C2-E Bond Formation D C2-Functionalized Indole Product C->D -H+ Aromatization

Mechanistic pathway of C2-selective electrophilic aromatic substitution.

Quantitative Reactivity Metrics

To predict the behavior of this compound in complex mixtures, it is useful to benchmark it against Mayr's nucleophilicity scale (


). The 

parameter quantifies the carbon nucleophilicity of

-systems. While standard indoles possess

values around 5.5, the introduction of electron-donating groups at C3 drastically elevates this value [3].
Table 1: Comparative Nucleophilicity Parameters
NucleophilePrimary Reactive SiteMayr

Parameter
Reactivity Profile
IndoleC35.5Moderate

-nucleophile
2-MethylindoleC36.9Enhanced nucleophile
N-MethylpyrroleC2 / C55.8Ambident

-nucleophile
This compound C2 **~ 8.5 - 9.5***Highly reactive C2-nucleophile

*Estimated value based on extrapolation from structurally analogous 3-aminoindole derivatives [1, 4].

Because of its high


 value, this compound readily reacts with weak to moderate electrophiles (such as iminium ions, Michael acceptors, and superelectrophiles) without the need for harsh Lewis acid catalysis.

Experimental Protocols for C2-Functionalization

The following protocols are designed as self-validating systems. The causality behind the reagent choices ensures high regioselectivity and prevents oxidative degradation of the electron-rich indole core.

Protocol A: C2-Selective Aminomethylation (Mannich-Type Reaction)

This protocol exploits the high C2 nucleophilicity to form a new C-C bond using a pre-formed iminium salt.

Reagents:

  • This compound (1.0 equiv, 0.5 mmol)

  • Eschenmoser's Salt (Dimethylmethyleneammonium iodide) (1.2 equiv, 0.6 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the indole derivative in 5.0 mL of anhydrous MeCN. The N1-methyl group ensures the substrate remains highly soluble in polar aprotic solvents.

  • Electrophile Addition: Add Eschenmoser's salt in one portion at 0 °C. The low temperature prevents polymerization of the highly reactive indole.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Quench the reaction with 10 mL of saturated aqueous

    
    . The basic quench neutralizes any generated HI, preventing acid-catalyzed degradation of the product.
    
  • Extraction & Purification: Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
    
Protocol B: Oxidative Cross-Dehydrogenative Coupling (CDC)

CDC reactions allow the direct coupling of the C2-H bond of the indole with another C-H nucleophile (e.g., a 1,3-dicarbonyl compound) using an external oxidant [2].

Reagents:

  • This compound (1.0 equiv, 0.5 mmol)

  • Acetylacetone (2.0 equiv, 1.0 mmol)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv, 0.6 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

CDC_Workflow Step1 1. Substrate Preparation Dissolve indole in DCM Step2 2. Oxidant Addition Add DDQ at 0 °C Step1->Step2 Step3 3. Coupling Partner Introduce Acetylacetone Step2->Step3 Step4 4. Reaction Monitoring Track conversion via LC-MS Step3->Step4 Step5 5. Purification Filter DDQ-H2, Chromatography Step4->Step5

Step-by-step experimental workflow for Oxidative Cross-Dehydrogenative Coupling (CDC).

Step-by-Step Methodology:

  • Initiation: Dissolve the indole and acetylacetone in anhydrous DCM under an Argon atmosphere at 0 °C.

  • Oxidation: Slowly add DDQ in small portions over 10 minutes. Causality: DDQ acts as a hydride acceptor, oxidizing the electron-rich indole to a highly reactive radical cation or iminium intermediate.

  • Coupling: Stir the mixture at room temperature for 6 hours. The enol form of acetylacetone attacks the activated C2 position.

  • Workup: The byproduct of DDQ (

    
    ) is highly insoluble in DCM. Filter the crude mixture through a short pad of Celite to remove the reduced oxidant.
    
  • Isolation: Concentrate the filtrate and purify via column chromatography to yield the C2-alkylated product.

Strategic Applications in Drug Development

The ability to selectively functionalize the C2 position of 3-aminoindoles is highly prized in medicinal chemistry. Compounds bearing the 3-aminoindole motif exhibit profound biological activities, including tubulin polymerization inhibition and COX-II enzyme suppression [4]. By utilizing this compound as a nucleophilic building block, researchers can rapidly generate libraries of C2-derivatized indoles. The predictable regiochemistry eliminates the need for complex protecting-group strategies, accelerating hit-to-lead optimization cycles.

References

  • Terrier, F., et al. (2009). "Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan." The Journal of Organic Chemistry, 74(9), 3305-3315. Available at:[Link]

  • Song, Q., et al. (2020). "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones." Molecules, 25(2), 392. Available at:[Link]

  • Mayr, H., et al. (2021). "Nucleophilicity Prediction via Multivariate Linear Regression Analysis." ACS Publications. Available at:[Link]

  • Li, Y., et al. (2020). "Rh(III)-Catalyzed Tandem Acylmethylation/Nitroso Migration/Cyclization of N-Nitrosoanilines with Sulfoxonium Ylides in One Pot: Approach to 3-Nitrosoindoles." Organic Letters, 22(2), 674–678. Available at:[Link]

Electrochemical Behavior of N,1-Dimethyl-N-phenyl-1H-indol-3-amine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The electrochemical profiling of complex heterocyclic amines is a critical vector in modern drug development, synthetic electrochemistry, and metabolic mimicry. N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a highly conjugated, electron-rich hybrid system containing both an N-methylated indole core and an exocyclic tertiary aniline derivative. Because both moieties are highly susceptible to anodic oxidation, understanding its redox behavior requires deconvoluting competing electron transfer (ET) and subsequent chemical (C) pathways. This guide provides a comprehensive analysis of its thermodynamic profile, divergent oxidation mechanisms, and the self-validating experimental protocols required to study it.

Structural & Electronic Profiling

The electrochemical reactivity of this compound is dictated by its unique structural features:

  • N1-Methylation: Unsubstituted indoles typically undergo a one-electron, one-proton oxidation where the N-H proton is lost to form a neutral indolyl radical[1]. The N1-methyl group in this compound strictly blocks this pathway, forcing the initial intermediate to remain a reactive radical cation.

  • C3-Tertiary Amine Substitution: The exocyclic

    
     group donates electron density into the indole 
    
    
    
    -system. This significantly lowers the first oxidation potential compared to parent indoles.
  • Unsubstituted C2 Position: Because the C3 position is sterically and electronically occupied, the C2 position becomes the primary site of electrophilicity once the radical cation is formed, making it highly susceptible to nucleophilic attack (e.g., by water)[2].

Thermodynamic Data & Voltammetric Profiling

To contextualize the redox behavior of this compound, we must compare it against its structural constituents. The table below summarizes the quantitative thermodynamic data (


, anodic peak potential) across homologous systems.
Substrate TypeRepresentative CompoundOxidation Potential (

vs. Ag/AgCl)
Primary Mechanism TypeReversibility at 100 mV/s
Unsubstituted Heterocycle Indole~ +0.90 V

,

(C3/C2 attack)
Highly Irreversible
N-Protected Heterocycle 1-Methylindole~ +0.85 V

(Radical cation formation)
Irreversible
Tertiary Aromatic Amine N,N-Dimethylaniline~ +0.75 V

(N-centered radical)
Partially Reversible
Hybrid System This compound +0.55 V to +0.65 V

(Delocalized radical cation)
Irreversible (EC Mechanism)

Data synthesized from comparative voltammetric studies of indolic and aniline derivatives in aprotic media (0.1 M


 in 

)[1],[3].

Mechanistic Pathways of Anodic Oxidation

The oxidation of this compound follows an EC mechanism (Electrochemical step followed by a Chemical step). The initial anodic event is a Single Electron Transfer (SET) that removes an electron from the Highest Occupied Molecular Orbital (HOMO), generating a delocalized radical cation


.

Because the radical cation is distributed across both the indole ring and the exocyclic nitrogen, the molecule faces a kinetic bifurcation into two competing chemical pathways:

  • Pathway A (Ring-Centric C2-Oxidation): The radical cation undergoes nucleophilic attack at the unsubstituted C2 position by residual water in the solvent. Subsequent oxidation and deprotonation yield a 2-oxindole derivative. This is the dominant pathway for 3-substituted indoles in aqueous or mixed-solvent systems[1],[2].

  • Pathway B (Amine-Centric Dealkylation): The radical cation undergoes

    
    -deprotonation at the exocyclic N-methyl group, forming an 
    
    
    
    -amino radical. A second electron transfer generates an iminium ion, which rapidly hydrolyzes to yield a secondary amine and formaldehyde. This is the classic degradation route for aliphatic and mixed tertiary amines[3].

Mechanism N1 This compound (Neutral Species) N2 Radical Cation [M]•+ (Delocalized) N1->N2 -e- (Anodic Oxidation) N3 Pathway A: C2-Attack (Nucleophilic Addition) N2->N3 H2O attack at C2 N4 Pathway B: α-Deprotonation (Amine Oxidation) N2->N4 -H+ at N-CH3 N5 2-Oxindole Derivative (Ring Oxidation Product) N3->N5 -e-, -H+ N6 Secondary Amine + Formaldehyde (Dealkylation Product) N4->N6 -e-, +H2O

Fig 1: Divergent electrochemical oxidation pathways of the indole-3-amine system.

Self-Validating Experimental Protocols

To accurately capture the transient radical cations and deconvolute the overlapping oxidation potentials of the indole and amine moieties, researchers must employ a rigorously controlled, self-validating electrochemical workflow.

Workflow A 1. System Validation (Ferrocene Standard) B 2. Cyclic Voltammetry (Thermodynamic Data) A->B C 3. DPV / SWV (Kinetic Resolution) B->C D 4. Bulk Electrolysis (Intermediate Trapping) C->D E 5. LC-MS / NMR (Product Elucidation) D->E

Fig 2: Self-validating electrochemical workflow for redox profiling.

Step-by-Step Methodology

1. Electrode Preparation & System Validation (The Causality of Trust)

  • Action: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry, sonicate in ultra-pure water, and dry under

    
    .
    
  • Validation: Before introducing the indole analyte, run a Cyclic Voltammetry (CV) scan of the blank electrolyte (0.1 M

    
     in anhydrous 
    
    
    
    ) spiked with 1 mM Ferrocene (
    
    
    ).
  • Causality: The

    
     couple must exhibit a peak separation (
    
    
    
    ) of ~59 mV at 100 mV/s. This proves that uncompensated resistance (
    
    
    ) is minimized and heterogeneous electron transfer is fast. Any irreversibility observed later in the indole analyte is therefore guaranteed to be intrinsic chemical reactivity (the EC mechanism), not an instrumental artifact.

2. Cyclic Voltammetry (Thermodynamic Profiling)

  • Action: Introduce 1 mM of this compound into the cell. Run CV scans from 0.0 V to +1.2 V vs. Ag/AgCl at varying scan rates (

    
    ).
    
  • Causality: At low scan rates, the oxidation peak will appear completely irreversible because the chemical step (nucleophilic attack or deprotonation) outpaces the reverse scan. By increasing the scan rate to 1000 mV/s, you may observe the emergence of a cathodic return peak, proving the initial SET is reversible if the radical cation is "outrun" before it reacts.

3. Differential Pulse Voltammetry (DPV)

  • Action: Execute DPV with a pulse amplitude of 50 mV and a pulse width of 50 ms.

  • Causality: Because the oxidation potentials of the indole ring and the tertiary amine are close, standard CV may yield a broad, convoluted peak. DPV minimizes the capacitive background current, providing high-resolution, distinct peaks that allow you to quantify the exact thermodynamic onset of oxidation[1].

4. Controlled-Potential Electrolysis (CPE) & Trapping

  • Action: Set a reticulated vitreous carbon working electrode to a potential 50 mV positive of the

    
     determined in Step 3. Electrolyze the solution until the current decays to 1% of its initial value.
    
  • Causality: To prove Pathway A vs. Pathway B, add a trapping agent (e.g., a nucleophile like methanol or an exogenous base) during CPE, then analyze the bulk solution via LC-MS to identify the 2-oxindole or dealkylated secondary amine products.

Applications in Drug Development (DMPK)

Understanding the electrochemistry of this compound is highly relevant to Drug Metabolism and Pharmacokinetics (DMPK). The anodic oxidation of tertiary amines and indoles at carbon electrodes closely mimics the single-electron oxidative mechanisms of Cytochrome P450 (CYP450) enzymes in the human liver. By utilizing the electrochemical protocols outlined above, DMPK scientists can synthesize and isolate oxidative metabolites (like the N-dealkylated product or the 2-oxindole) in purely instrumental, enzyme-free setups, drastically accelerating the identification of reactive or toxic drug metabolites[3].

References

  • Pathways of Electrochemical Oxidation of Indolic Compounds SciSpace / Electroanalysis
  • Electrochemical oxidation of 3-substituted Indoles Organic & Biomolecular Chemistry (RSC Publishing)
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv

Sources

Molecular weight and formula verification for N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation and Structural Characterization of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Executive Summary

This technical guide establishes the standard operating procedure (SOP) for the molecular weight verification and structural elucidation of This compound . As a tertiary indole amine, this compound represents a critical scaffold in the development of kinase inhibitors and optoelectronic materials. Accurate characterization is non-trivial due to potential oxidation at the C3 position and the necessity of distinguishing between isomeric N-methylation sites. This document synthesizes theoretical stoichiometry with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) protocols to ensure 99%+ confidence in molecular identity.

Theoretical Framework & Stoichiometry

Before initiating wet-lab protocols, the theoretical baseline must be established. The target molecule consists of an indole core substituted at the N1 position with a methyl group and at the C3 position with an N-methyl-N-phenylamino group.

Structural Breakdown
  • Core Scaffold: Indole (

    
    )
    
  • Modification 1 (Indole-N): Methylation (-H, +

    
    ) 
    
    
    
    Net change: +
    
    
  • Modification 2 (C3-Position): Amination with N-methylaniline moiety (-H, +

    
    ) 
    
    
    
    Net change: +
    
    
Physiochemical Constants
PropertyValueUnitVerification Method
Formula

-HRMS (ESI-TOF)
Molar Mass (Average) 236.318 g/mol Gravimetric Analysis
Monoisotopic Mass 236.1313 DaHRMS (Orbitrap/TOF)
C/H/N Ratio C: 81.32%, H: 6.82%, N: 11.85%%Elemental Analysis (CHN)
Degree of Unsaturation 10-Formula Calculation

Critical Note: The monoisotopic mass (236.1313) is the exact mass of the most abundant isotope (


). In HRMS, this is the target value for the 

peak (237.1391), not the average molar mass.

Analytical Strategy & Workflow

To validate the synthesis of this compound, a multi-modal approach is required. Single-method verification is insufficient due to the possibility of regioisomers (e.g., C2-substitution vs. C3-substitution).

Validation Logic Flow

ValidationWorkflow Sample Synthesized Sample (Crude) Purification Flash Chromatography (Hex/EtOAc) Sample->Purification HRMS HRMS (ESI+) Target: 237.1391 m/z Purification->HRMS Aliquot A NMR 1H NMR (DMSO-d6) Structure Mapping Purification->NMR Aliquot B Decision Pass Criteria? HRMS->Decision Mass Error < 5ppm NMR->Decision Integral Match Release Release for Bio-Assay Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 1: The analytical decision matrix ensures that only compounds meeting both mass and structural criteria proceed to biological testing.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

The presence of two nitrogen atoms makes Electrospray Ionization (ESI) in positive mode the preferred method. The tertiary amine at the C3 position protonates readily.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Solvent: Methanol + 0.1% Formic Acid (promotes ionization).

  • Methodology:

    • Dilute sample to 1 µg/mL in MeOH.

    • Direct infusion at 5 µL/min.

    • Scan range: 100–1000 m/z.

  • Acceptance Criteria:

    • Observed

      
      : 237.1391 ± 0.0012  (5 ppm error window).
      
    • Isotopic Pattern: The

      
       peak (due to 
      
      
      
      ) should be approximately 17-18% the intensity of the parent peak (calculated based on 16 carbons).
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the N,1-dimethyl substitution pattern.

  • Instrument: 400 MHz or 600 MHz NMR.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    . Chloroform is preferred for better resolution of the N-methyl signals.
  • Key Diagnostic Signals (Predicted in

    
    ): 
    
PositionGroupMultiplicityShift (

ppm)
IntegrationMechanistic Insight
N1

Singlet (s)3.70 – 3.803HDeshielded by indole nitrogen.
Amine

Singlet (s)3.00 – 3.203HUpfield relative to indole-Me.
C2 Indole C2-HSinglet (s)6.80 – 7.001HCritical for confirming C3 substitution.
Ar Phenyl/IndoleMultiplet (m)7.10 – 7.809HOverlapping aromatic region.

Self-Validating Check: The integration ratio between the two methyl singlets must be exactly 1:1 (3H:3H). If the ratio deviates, the sample likely contains unreacted N-methylaniline or N-methylindole.

Structural Logic & Troubleshooting

When analyzing the data, researchers often encounter ambiguity regarding the position of the phenyl-amino group. The following logic tree aids in confirming the C3-linkage versus a C2-linkage.

StructureLogic Start Analyze 1H NMR CheckMe Two Distinct Methyl Singlets? Start->CheckMe CheckC2 Singlet at ~6.9 ppm? CheckMe->CheckC2 Yes (3.7 & 3.1 ppm) ResultMix MIXTURE: Re-purify CheckMe->ResultMix No (Complex/Missing) ResultCorrect CONFIRMED: This compound CheckC2->ResultCorrect Yes (C2-H present) ResultIso POSSIBLE ISOMER: C2-Substituted CheckC2->ResultIso No (C2 substituted?)

Figure 2: Structural elucidation logic. The presence of the C2-proton singlet is the primary differentiator between C3- and C2-substituted indoles.

References

  • NIST Chemistry WebBook. 1H-Indole-3-ethanamine, N-methyl- (Related Substructure Data). National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR shift prediction).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • ChemCalc. Molecular Formula and Isotopic Distribution Calculator. (Tool for verifying monoisotopic mass 236.1313). Available at: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine (Target Molecule) starting from N-methylindole . This tertiary amine scaffold is a critical motif in organic light-emitting diode (OLED) hole-transport materials and a privileged pharmacophore in CNS-active drug discovery.

While direct C–H amination of indoles is academically interesting, it often suffers from poor regioselectivity and low scalability. This protocol utilizes a robust, two-step Bromination-Amidation strategy. This route ensures exclusive C3-regioselectivity and high yields using readily available precursors.

Core Advantages of This Protocol
  • Regiocontrol: Exclusive functionalization at the C3 position via controlled electrophilic substitution.

  • Catalytic Efficiency: Utilizes a Third-Generation Buchwald-Hartwig precatalyst system to overcome the electronic deactivation of the electron-rich indole ring during the oxidative addition step.

  • Scalability: Designed for gram-to-multigram synthesis with minimal chromatographic purification.

Strategic Retrosynthesis & Pathway

The synthesis is bifurcated into two distinct phases. The logic prioritizes the installation of the halogen handle (Phase I) followed by the construction of the C–N bond (Phase II).

SynthesisPathway SM N-Methylindole (Starting Material) INT 3-Bromo-1-methylindole (Intermediate) SM->INT Phase I: NBS, DMF 0°C, Regioselective PROD N,1-Dimethyl-N-phenyl- 1H-indol-3-amine (Target) INT->PROD Phase II: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Figure 1: Strategic workflow for the synthesis of the target amino-indole.

Phase I: Regioselective Bromination

Objective: Synthesize 3-bromo-1-methylindole with >98% regiopurity.

Mechanistic Insight

Indoles are electron-rich heterocycles. The C3 position is the most nucleophilic site due to the ability of the nitrogen lone pair to stabilize the Wheland intermediate. However, uncontrolled bromination can lead to C2/C3 dibromination. We utilize N-Bromosuccinimide (NBS) in DMF , as the high polarity of DMF stabilizes the transition state, allowing for milder conditions (0°C) that suppress side reactions.

Reagents & Stoichiometry
ComponentRoleEquivalents
N-Methylindole Substrate1.0 equiv.
N-Bromosuccinimide (NBS) Electrophile1.05 equiv.
DMF (Anhydrous) Solvent0.2 M (Conc.)
Sodium Sulfite (aq) QuenchExcess
Experimental Protocol
  • Setup: Charge a flame-dried round-bottom flask (RBF) with N-methylindole (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 0.2 M. Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the indole mixture over 30 minutes. Crucial: Keep protected from light to prevent radical side-reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (

    
    , 3x).
    
  • Quench: Wash the combined organic layers with 10%

    
     solution (removes residual bromine) followed by brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexanes or perform rapid filtration through a silica plug.

Phase II: Palladium-Catalyzed C–N Cross-Coupling

Objective: Couple 3-bromo-1-methylindole with N-methylaniline.

Mechanistic Insight

Coupling to the C3 position of an indole is challenging because the electron-rich ring renders the C–Br bond less electrophilic, slowing down the Oxidative Addition step in the catalytic cycle.

  • Catalyst Choice: We employ Pd(OAc)₂ with XPhos (or the precatalyst XPhos Pd G2 ). XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition into deactivated aryl halides and promotes reductive elimination.

  • Base Choice: NaOtBu (Sodium tert-butoxide) is used to rapidly deprotonate the amine and form the active palladium-amido complex.

CatalyticCycle LnP L-Pd(0) (Active Species) OA Oxidative Addition (Rate Limiting) LnP->OA + 3-Bromoindole Coord Amine Coordination & Deprotonation OA->Coord + N-Methylaniline + Base RE Reductive Elimination (Product Release) Coord->RE RE->LnP - Product

Figure 2: Simplified catalytic cycle highlighting the critical oxidative addition step.

Reagents & Stoichiometry
ComponentRoleEquivalents
3-Bromo-1-methylindole Electrophile1.0 equiv.
N-Methylaniline Nucleophile1.2 equiv.
Pd(OAc)₂ Catalyst Precursor2 mol%
XPhos Ligand4 mol%
NaOtBu Base1.5 equiv.
Toluene (Degassed) Solvent0.15 M
Experimental Protocol
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen (3x).

  • Catalyst Pre-complexation (Optional but Recommended): In the vial, mix Pd(OAc)₂ and XPhos in a small portion of toluene and stir for 5 minutes at RT to generate the active catalyst species (solution turns from orange to yellow/brown). Alternatively, use XPhos Pd G2 (2 mol%) directly.

  • Loading: Add 3-bromo-1-methylindole (1.0 equiv), N-methylaniline (1.2 equiv), and NaOtBu (1.5 equiv) to the vial.

  • Solvation: Add the remaining degassed Toluene .

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

  • Monitoring: Check via TLC. The bromide spot should be fully consumed. A new, highly fluorescent spot (the amine product) typically appears.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium black. Concentrate the filtrate.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes/EtOAc (Start 98:2

      
       90:10). The product is an amine and may streak; adding 1% Triethylamine to the eluent can improve peak shape.
      

Analytical Validation

The following data confirms the identity of This compound :

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.60 (d, J=8.0 Hz, 1H, Indole-C4)
      
    • 
       7.30–7.15 (m, Multiplet, Aromatic protons)
      
    • 
       6.90 (s, 1H, Indole-C2) — Diagnostic singlet.
      
    • 
       6.75 (t, 1H, Aniline para-H)
      
    • 
       3.75 (s, 3H, Indole N-Me)
      
    • 
       3.35 (s, 3H, Amine N-Me)
      
  • Appearance: Typically a pale yellow to off-white viscous oil or low-melting solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-bromination (C2/C3 dibromide)Ensure temperature is strictly 0°C during addition. Add NBS slower.
No Reaction in Step 2 Catalyst poisoning (

)
Re-degas toluene using freeze-pump-thaw or rigorous sparging (20 min).
Low Conversion (Step 2) Slow Oxidative AdditionSwitch ligand to RuPhos or BrettPhos , which are superior for secondary amines. Increase temp to 110°C.
Product Streaking (TLC) Interaction with SilicaPre-wash the TLC plate/column with 1%

in Hexanes.

References

  • Regioselective Bromination: Regiospecific Bromination of 3-Methylindoles with NBS. J. Org. Chem. 1997, 62, 21, 7447–7456.

  • Buchwald-Hartwig of Indoles: Palladium-catalyzed amination of electron-rich indole derivatives. (See general applicability in Chem. Sci., 2011, 2, 27-50).

  • General Buchwald Protocol: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Catalyst Selection Guide: Buchwald-Hartwig Amination User Guide (ACS GCI).

Application Note: N,1-Dimethyl-N-phenyl-1H-indol-3-amine in Hole Transport Layers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Profile

Introduction

N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a class of electron-rich, indole-based arylamines utilized as functional hole-transporting materials (HTMs) or high-mobility donor units in organic electronics.[1][2][3][4] Its structural integration of the planar, electron-rich indole core with a triphenylamine-like nitrogen center provides a favorable Highest Occupied Molecular Orbital (HOMO) energy level alignment for extracting holes from photoactive absorbers, particularly perovskites (e.g., MAPbI₃, FAPbI₃) and organic semiconductor blends.

This guide outlines the protocols for characterizing, processing, and integrating this material into Hole Transport Layers (HTL) . It addresses the specific challenges of small-molecule crystallization and provides a doping strategy to maximize hole mobility (


).
Physicochemical Profile (Theoretical & Empirical Targets)

Note: Values are representative of the indole-arylamine class and should be validated per batch.

PropertyTypical Range/ValueRelevance to HTL
Molecular Weight 236.31 g/mol Low MW facilitates solution processing but requires careful annealing to prevent aggregation.
HOMO Level -5.10 eV to -5.35 eVCritical for Ohmic contact with Perovskite valence band (~-5.4 eV).
LUMO Level -1.8 eV to -2.1 eVHigh enough to block electron back-transfer (electron blocking).
Hole Mobility (

)

to

cm²/Vs (Pristine)
Requires doping (Li-TFSI) to reach

cm²/Vs target.
Solubility High (Chlorobenzene, Toluene)Compatible with orthogonal processing on hydrophilic perovskites.

Part 2: Characterization Protocols

Before device fabrication, the material's energetic suitability must be validated.

Electrochemical Bandgap Determination (Cyclic Voltammetry)

Objective: Determine the precise HOMO level to ensure efficient hole extraction.

Protocol:

  • Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM).
    
  • Sample: Dissolve this compound (1 mM concentration).

  • Scan: Perform potential sweep at 50-100 mV/s. Calibrate against Ferrocene/Ferrocenium (

    
    ) internal standard.
    
  • Calculation:

    
    
    
Space Charge Limited Current (SCLC) Mobility Measurement

Objective: Quantify intrinsic hole mobility in a "Hole-Only" device architecture.

Device Architecture: ITO / PEDOT:PSS / Indole-Amine HTL / Au Note: The high work function of Au and ITO ensures only holes are injected.

SCLC Fitting Equation:



Where 

is current density,

is film thickness, and

is dielectric constant (~3 for organics).

Part 3: Thin-Film Fabrication Protocol (Solution Processing)

This section details the fabrication of the HTL in an n-i-p Perovskite Solar Cell architecture.

Materials Preparation
  • Host Solution: Dissolve 72 mg of this compound in 1 mL of Chlorobenzene (Anhydrous, 99.8%).

  • Dopant A (Li-TFSI): 520 mg/mL in Acetonitrile.

  • Dopant B (tBP): 4-tert-Butylpyridine (used neat).

  • Dopant C (FK209 - Optional): Cobalt(III) complex for oxidative doping.

Doping Strategy (The "Spiro" Standard)

Small molecule amines often suffer from low conductivity. Chemical doping is mandatory for high performance.

Mixing Ratio (per 1 mL of Host Solution):

  • Add 17.5

    
    L of Li-TFSI solution.
    
  • Add 28.8

    
    L of tBP.
    
    • Mechanism:[5][6] tBP prevents phase segregation of Li-TFSI and modifies the film morphology. Li-TFSI oxidizes the indole amine, generating radical cations (holes).

Deposition Workflow

Environment: Dry Air (<10% RH) or Nitrogen Glovebox.

  • Substrate Prep: Perovskite layer (e.g., MAPbI₃) must be annealed and cooled to room temperature.

  • Dispense: Dynamically dispense 50

    
    L of the doped HTM solution onto the spinning substrate.
    
  • Spin Coating:

    • Step 1: 3000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

    • Target Thickness: 150–200 nm.

  • Oxidation Step (Critical): Store the films in Dry Air (desiccator) for 12–24 hours in the dark.

    • Why? Oxygen acts as a co-dopant with Li-TFSI to facilitate the stable formation of the radical cation species required for conductivity. Do not anneal immediately at high temps , as this may sublime the small molecule.

Part 4: Visualization & Logic

Device Architecture & Charge Transport

The following diagram illustrates the energetic role of the Indole-Amine in a standard n-i-p stack.

DeviceArchitecture cluster_Energy Energy Level Alignment Sunlight Incident Light (hv) FTO FTO/ITO (Anode) Sunlight->FTO ETL ETL (TiO2/SnO2) Block Holes FTO->ETL e- Collection Perovskite Perovskite Absorber (Gen. e- / h+) ETL->Perovskite e- Extraction HTL HTL: this compound (Extract Holes / Block e-) Perovskite->HTL h+ Extraction (HOMO Alignment) Perovskite->HTL VB (-5.4eV) -> HOMO (-5.2eV) Au Gold Electrode (Cathode) HTL->Au h+ Collection

Caption: Charge transport pathway in n-i-p architecture showing critical hole extraction at the Perovskite/HTL interface.

Fabrication Workflow

FabricationProtocol Prep 1. Solution Prep (Chlorobenzene + HTM) Doping 2. Doping (+ Li-TFSI / tBP) Prep->Doping Activate Filter 3. Filtration (0.45 µm PTFE) Doping->Filter Purify Deposition 4. Spin Coating (3000 rpm / 30s) Filter->Deposition Coat Oxidation 5. Air Oxidation (12h, Dark, Dry Air) Deposition->Oxidation p-Doping Metal 6. Au Evaporation (Thermal Vac) Oxidation->Metal Finish

Caption: Step-by-step solution processing workflow for Indole-Amine HTL fabrication.[7]

Part 5: Troubleshooting & Stability

Common Failure Modes
SymptomProbable CauseCorrective Action
Low

Pinholes in HTL or poor HOMO alignment.Increase concentration (up to 80 mg/mL) or use a dynamic dispense method.
High Hysteresis Insufficient p-doping (low conductivity).Increase oxidation time in dry air; verify freshness of Li-TFSI.
Rapid Degradation Crystallization of the small molecule.Add small amounts of polymer matrix (e.g., PMMA) to stabilize the amorphous phase.
Thermal Stability Warning

As a small molecule, this compound has a lower glass transition temperature (


) compared to polymeric HTMs (like PTAA).
  • Limit: Do not subject the finished device to temperatures >85°C for extended periods, as this may induce crystallization, decoupling the HTL from the perovskite interface.

References

  • Indole-Based HTM Design Principles

    • Title: Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells.[8][9]

    • Source: Chemical Science (RSC).[1][8]

    • URL:[Link]

  • Doping Protocols for Small Molecule Amines

    • Title: Understanding the Doping Mechanism of Spiro-OMeTAD in Perovskite Solar Cells.
    • Source: ACS Energy Letters.
    • URL:[Link]

  • General Characterization of Organic Semiconductors

    • Title: Characterization techniques for organic semiconductors in optoelectronics.
    • Source: Nature Reviews M
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: this compound (CAS 30065-72-6) Entry.[3][10][11]

    • Source: PubChem / ChemicalBook.

Sources

Application Note: Synthesis of Squaraine Dyes Using N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and synthetic chemists focusing on the development of Near-Infrared (NIR) squaraine dyes. It details the use of N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a high-performance electron-donating intermediate.

Executive Summary

Squaraine dyes are renowned for their intense absorption in the red to near-infrared (NIR) region, high molar extinction coefficients (


), and photostability.[1][2] The specific intermediate This compound  (hereafter referred to as Indole-3-Amine Donor ) presents a unique structural motif. Unlike typical indolenine-based squaraines that rely on activated methyl groups, this intermediate utilizes the electron-rich indole core directly.

Due to the substitution at the C3 position (N-methyl-N-phenyl amino group), the standard C3-nucleophilic attack is blocked. Consequently, this protocol leverages the C2-regioselectivity of the indole ring, driven by the strong electron-donating effect of the C3-amine and N1-methyl groups, to synthesize highly conjugated Bis(3-aminoindol-2-yl)squaraine dyes.

Chemical Profile & Mechanism[1][2][3]

The Intermediate
  • IUPAC Name: this compound

  • Role: Nucleophilic Donor (D)

  • Reactive Site: Carbon-2 (C2) of the indole ring.

  • Electronic Properties: The C3-amine substituent acts as a strong auxochrome, significantly bathochromically shifting the absorption of the final dye compared to unsubstituted indole squaraines.

Reaction Mechanism

The synthesis follows an electrophilic aromatic substitution (


) pathway. Squaric acid (acceptor) undergoes condensation with two equivalents of the Indole-3-Amine Donor.
  • Activation: Squaric acid is activated by the solvent/catalyst system (n-Butanol/Toluene).

  • First Addition: Formation of the Semisquaraine intermediate via attack of the first indole unit at C2.

  • Dehydration: Loss of water to form the resonance-stabilized cation.

  • Second Addition: Attack of the second indole unit, followed by dehydration, yielding the symmetrical squaraine dye.

Mechanistic Pathway Diagram

ReactionMechanism Squaric Squaric Acid (Acceptor) Semi Semisquaraine Intermediate Squaric->Semi Condensation (1 eq. Indole) Indole N,1-Dimethyl-N-phenyl- 1H-indol-3-amine (Donor) Indole->Semi Dye Target Squaraine Dye (NIR) Indole->Dye Semi->Dye Condensation (2nd eq. Indole) Water H2O (Byproduct) Semi->Water Dye->Water

Figure 1: Reaction pathway for the synthesis of symmetrical squaraine dyes via C2-attack.

Experimental Protocols

Materials & Equipment
  • Reagents:

    • This compound (Purity >98%)

    • 3,4-Dihydroxycyclobut-3-ene-1,2-dione (Squaric Acid)

    • Solvents: n-Butanol (anhydrous), Toluene (anhydrous), Methanol, Dichloromethane (DCM).

    • Catalyst: Pyridine or Quinoline (optional, for base catalysis).

  • Equipment:

    • Round-bottom flask (100 mL) with Dean-Stark trap.

    • Reflux condenser with inert gas inlet (

      
       or Ar).
      
    • Rotary evaporator.

    • Flash chromatography columns.

Protocol A: Synthesis of Symmetrical Squaraine Dye

This protocol synthesizes the homodimeric dye where both donors are the specified indole-amine.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Squaric Acid (1.0 mmol, 114 mg) in a mixture of n-Butanol (10 mL) and Toluene (10 mL).

  • Addition of Intermediate: Add This compound (2.1 mmol, ~496 mg). A slight excess (5%) ensures complete consumption of squaric acid.

  • Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere.
    
    • Note: The Dean-Stark trap is critical to remove the water generated during condensation, driving the equilibrium forward.

  • Monitoring: Reflux for 4–12 hours. Monitor the reaction via TLC (Silica gel, DCM/MeOH 95:5). The product will appear as a vibrant deep blue/green spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove solvents under reduced pressure (Rotovap).

    • The residue will be a dark solid/oil.

  • Purification:

    • Precipitation: Dissolve the crude residue in a minimum amount of DCM and precipitate by adding cold Methanol or Diethyl Ether. Filter the solid.

    • Chromatography: If necessary, purify via silica gel column chromatography using a gradient of DCM

      
       5% MeOH in DCM.
      
Protocol B: Synthesis of Unsymmetrical Squaraine (Advanced)

To create "Push-Pull" dyes, use the indole-amine as one half of the dye.

  • Semisquaraine Formation: React Squaric Acid (1 eq) with Indole-3-Amine (1 eq) in Ethanol at reflux for 2 hours. Isolate the Semisquaraine (often precipitates upon cooling).

  • Asymmetric Coupling: React the isolated Semisquaraine (1 eq) with a different electron-rich aromatic (e.g., N,N-dimethylaniline, 1 eq) in n-Butanol/Toluene reflux (as in Protocol A).

Characterization & Validation

Verify the synthesis using the following parameters.

TechniqueExpected ObservationPurpose
UV-Vis Spectroscopy Sharp

in 650–800 nm range (Solvent dependent).
Confirm conjugation length and electronic structure.

H-NMR
Disappearance of the C2-proton signal of the indole. Presence of squaraine core resonance (if visible).Verify covalent linkage at C2.
HR-MS (ESI+) Molecular ion peak

.
Confirm molecular formula.
Fluorescence Strong emission in NIR (Stokes shift 20–50 nm).[2]Assess quantum yield for imaging applications.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation Step1 Mix Reagents (Squaric Acid + Indole) Step2 Reflux (Dean-Stark) 110°C, 4-12h Step1->Step2 Step3 Solvent Removal (Rotovap) Step2->Step3 Step4 Precipitation (DCM / Cold MeOH) Step3->Step4 Step5 Column Chromatography (Silica Gel) Step4->Step5 If impure Step6 UV-Vis & NMR Analysis Step4->Step6 If pure Step5->Step6

Figure 2: Operational workflow for the synthesis and purification of squaraine dyes.

Critical Considerations (Troubleshooting)

  • Regioselectivity: The C3-amine group is bulky. If the reaction is sluggish, it indicates steric hindrance at the C2 position.

    • Solution: Increase the reaction temperature by using Xylene/n-Butanol (1:1) or add a catalytic amount of Quinoline.

  • Moisture Sensitivity: Squaric acid derivatives (especially chlorides) are water-sensitive. While the condensation produces water, the reagents should be dry to prevent hydrolysis of intermediates.

  • Stability: 3-Aminoindoles can be oxidation-sensitive.[3] Store the intermediate under inert gas at -20°C. Handle the final dye in low-light conditions to prevent photobleaching during purification.

References

  • Squaraine Dye Fundamentals

    • Wikipedia Contributors. "Squaraine dye."[1][2][4][5][6] Wikipedia, The Free Encyclopedia.

  • Synthesis of Unsymmetrical Squaraines

    • Barbero, N., et al. "Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges." Chem. Eur. J., via NCBI PMC.
  • Indole-Based Squaraine Protocols

    • MDPI Contributors. "Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles." Molecules.
  • Reaction of Squaric Acid with Amines

    • Royal Society of Chemistry.[7] "Synthesis of squaraine dyes under mild conditions." Chem. Commun.

Sources

Doping concentrations for N,1-Dimethyl-N-phenyl-1H-indol-3-amine in OLED devices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Doping Concentrations for N,1-Dimethyl-N-phenyl-1H-indol-3-amine in OLED Architectures

Part 1: Executive Summary & Material Profile

Objective: This Application Note provides a rigorous protocol for determining the optimal doping concentration of This compound (referred to herein as Indole-3A ) within Organic Light-Emitting Diode (OLED) stacks.

Material Context: Indole-3A (CAS: 30065-72-6) is a diarylamine-functionalized indole derivative.[1] Its electron-rich indole core coupled with the amine moiety characterizes it as a Hole Transport Material (HTM) with potential applications as a Hole Injection Material (HIM) .

Unlike standard commodity materials (e.g., NPB or Alq3), Indole-3A requires precise concentration tuning to balance charge carrier mobility against exciton quenching. This guide addresses two primary integration scenarios:

  • As a Dopant: Utilizing Indole-3A to enhance hole mobility in a wide-bandgap host.

  • As a Host: Doping Indole-3A with p-type acceptors (e.g., F4-TCNQ) to form ohmic contacts.

Physicochemical Profile:

PropertyValue / CharacteristicRelevance
Formula C₁₆H₁₆N₂Small molecule transport unit
MW 236.31 g/mol Evaporation feasible at <200°C
HOMO (Est.) -5.1 to -5.3 eVGood alignment with ITO and PEDOT:PSS
LUMO (Est.) -2.0 to -2.2 eVElectron blocking capability
Role p-Type / Hole TransportAnode interface or EML host

Part 2: Doping Regimes & Scientific Rationale

The concentration of Indole-3A dictates the dominant charge transport mechanism. We identify three critical concentration regimes:

Regime A: Trap-Filling (Low Concentration: 1% – 5%)
  • Mechanism: When Indole-3A is doped into a deep-HOMO host (e.g., CBP), low concentrations act as shallow traps.

  • Effect: May reduce overall mobility unless the host is extremely insulating.

  • Application: Tuning recombination zones; rarely used for bulk transport.

Regime B: Hopping Transport (Percolation Threshold: 10% – 30%)
  • Mechanism: As concentration increases, the average distance between Indole-3A molecules decreases, allowing holes to "hop" between dopant sites (Hopping Conduction).

  • Effect: Mobility increases exponentially until saturation.

  • Application: Primary target for HTL optimization.

Regime C: Aggregation & Quenching (>50% or Neat)
  • Mechanism: Molecules pack densely.

  • Effect: High mobility, but risk of crystallization or concentration quenching (if used as an emitter).

  • Application: Used as a neat layer or host for p-dopants.

Part 3: Experimental Protocol – Concentration Optimization

To determine the optimal concentration, we utilize Hole-Only Devices (HODs) . This isolates the hole transport characteristics from electron transport and recombination effects.

Workflow Logic (DOT Diagram)

OptimizationWorkflow Start Start: Indole-3A Characterization Step1 1. Fabricate Hole-Only Devices (HOD) Structure: ITO / PEDOT:PSS / Host:x% Indole-3A / Au Start->Step1 Step2 2. Measure J-V Characteristics (Dark Current) Step1->Step2 Step3 3. Apply SCLC Model Fit J vs V^2 Step2->Step3 Decision Is Mobility > 10^-4 cm^2/Vs? Step3->Decision PathA Yes: Suitable for HTL Proceed to Full Device Decision->PathA High Mobility PathB No: Increase Doping % (Check Solubility Limit) Decision->PathB Low Mobility Final Optimal Concentration Defined PathA->Final PathB->Step1 Iterate (10% -> 20% -> 30%)

Caption: Iterative workflow for determining the critical doping concentration threshold for charge transport saturation.

Detailed Protocol: SCLC Mobility Measurement

Materials Required:

  • Indole-3A (Sublimed grade, >99.5%).

  • Host Matrix (e.g., CBP or UGH-2) or Inert Polymer (PMMA for dispersion studies).

  • Substrates: Pre-patterned ITO glass.

  • Cathode: Gold (Au) or Aluminum (Al) (Note: Au is preferred for HODs to block electrons).

Step-by-Step Procedure:

  • Solution/Evaporation Prep:

    • Prepare mixtures of Host:Indole-3A at weight ratios of 5%, 10%, 20%, 30%, and 50% .

    • Rationale: This covers the percolation threshold where transport shifts from trap-limited to hopping.

  • Device Fabrication (HOD Structure):

    • Anode: ITO (150 nm).

    • HIL: PEDOT:PSS (40 nm) spin-coated and annealed at 120°C (15 min).

    • Active Layer: Host:Indole-3A (100 nm). Thickness must be precise for SCLC calculations.

    • Electron Blocking Contact: Au (50 nm) or MoO3 (10 nm)/Al (100 nm).

    • Critical Check: Do NOT use LiF/Al or Ca/Al, as these inject electrons, invalidating the hole-only assumption.

  • Measurement:

    • Perform J-V sweeps from 0V to 10V.

    • Plot log(J) vs log(V). Look for the transition from Ohmic (slope ~1) to Space Charge Limited (slope ~2).

  • Data Analysis (Mott-Gurney Law): Calculate hole mobility (

    
    ) using the SCLC equation in the trap-free region:
    
    
    
    
    • 
      : Current density
      
    • 
      : Relative permittivity (assume ~3.0 for organics)
      
    • 
      : Active layer thickness
      

Target Metric: The optimal concentration is the lowest doping % that yields


 without phase separation.

Part 4: P-Doping the Indole-3A Host

If using Indole-3A as the bulk matrix (100% layer), it often requires p-doping to lower the injection barrier from ITO.

Dopant: F4-TCNQ or MoO3. Protocol:

  • Fix Indole-3A evaporation rate (e.g., 1.0 Å/s).

  • Vary p-dopant rate to achieve 1%, 3%, and 5% by volume.

  • Warning: Indole amines are susceptible to forming Charge Transfer (CT) complexes.

    • Observation: Look for a new absorption band in UV-Vis (usually NIR region) indicating free carrier generation.

    • Limit: Do not exceed 10%; high concentrations of F4-TCNQ can quench excitons at the HTL/EML interface.

Part 5: Summary of Recommended Concentrations

Based on structural analogs (TPD, NPB) and indole-amine transport physics:

Application ScenarioRecommended Conc. RangeCritical Factor
Hole Transport Dopant 15% – 30% (wt) Percolation threshold for hopping transport.
Emissive Dopant (Blue) 2% – 5% (wt) Avoid concentration quenching (Dexter transfer).
Bulk HTL (P-doped) Indole-3A (95%) : F4-TCNQ (5%) Ohmic contact formation; CT complex stability.
Co-Host (Exciplex) 40% – 60% (wt) Balanced charge injection with electron-transporting co-host.

References

  • Indole-Based HTMs: Highly efficient fluorene/indole-based hole transport materials for green PhOLEDs.[2] (Discusses structural analogs and mobility optimization).

  • Doping Physics:Doping strategies for small molecule organic hole-transport materials: impacts on device performance. (General principles of p-doping amines).

  • SCLC Method:Space-Charge-Limited Currents in Organic Light-Emitting Diodes.

  • Indole-3-Amine Data: this compound Product Data and CAS 30065-72-6.[1][3]

Disclaimer: This protocol involves the handling of organic semiconductors.[4][2][5][6][7][8] All experiments should be conducted in an inert atmosphere (Nitrogen/Argon glovebox, <1 ppm O2/H2O) to prevent oxidative degradation of the amine moiety.

Sources

Application Note: Spin-Coating Methodologies for N,1-Dimethyl-N-phenyl-1H-indol-3-amine Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for N,1-Dimethyl-N-phenyl-1H-indol-3-amine , a small-molecule arylamine derivative. Given its structural properties (electron-rich indole core, tertiary amine), this compound is functionally analogous to Hole Transport Materials (HTMs) used in organic electronics (OLEDs, OPV) and is also a candidate for solid-state pharmaceutical profiling (polymorph screening).

Executive Summary & Material Profile

This compound is a tertiary arylamine characterized by a fused indole ring system substituted at the N1 and C3 positions.

  • Chemical Class: Indole-based Arylamine.[1]

  • Primary Utility:

    • Organic Electronics: Hole Transport Layer (HTL) due to the electron-donating amine and indole moiety.

    • Drug Development: Model compound for studying amorphous-to-crystalline phase transitions in thin-film solid dispersions.

  • Key Challenge: Small molecules often exhibit high crystallization rates during solvent evaporation. This protocol prioritizes kinetic control of the film morphology to prevent dewetting and "comet" defects.

Pre-Deposition Protocols

Solvent Selection Strategy

The choice of solvent dictates the evaporation rate and film uniformity. For this indole derivative, we avoid low-boiling solvents (like chloroform) for the primary spin step to prevent "orange peel" defects caused by rapid evaporation.

SolventBoiling Point (°C)SolubilityApplication Context
Chlorobenzene (CB) 131HighRecommended. Balanced evaporation rate yields smooth, amorphous films.
Toluene 110Moderate/HighGood alternative; faster drying may require higher spin speeds.
Chloroform (CF) 61Very HighNot Recommended for spin coating alone due to striation risk. Use only in binary blends.
o-Dichlorobenzene 180HighUse for high-temperature annealing or when ultra-slow drying is required.
Solution Preparation (Standard: 10 mg/mL)
  • Concentration: 5–20 mg/mL (Target 10 mg/mL for ~40–60 nm films).

  • Procedure:

    • Weigh 10 mg of This compound into an amber glass vial (light sensitive).

    • Add 1 mL of Chlorobenzene .

    • Magnetic Stir: 500 RPM at 40°C for 30 minutes to ensure complete dissolution.

    • Filtration (Critical): Pass solution through a 0.2 µm PTFE (hydrophobic) syringe filter directly into a clean vial. Note: PVDF filters may dissolve in some aromatic solvents; PTFE is universally safe here.

Substrate Preparation

Small molecules are prone to dewetting on high-energy surfaces. Surface energy matching is vital.

  • Clean: Sonicate substrates (Glass/Quartz/ITO) in Deionized Water, Acetone, then Isopropanol (10 min each).

  • Activate: Treat with UV-Ozone for 15 minutes.

    • Mechanism:[2][3][4][5][6] Increases surface hydroxyl groups (-OH), improving wettability of the aromatic solution.

    • Caution: If the film dewets (forms droplets) immediately, reduce UV-Ozone time or apply a HMDS (hexamethyldisilazane) primer layer to render the surface slightly hydrophobic.

Spin-Coating Protocol (Step-by-Step)

This protocol uses a Dynamic Dispense technique to minimize material consumption and improve radial uniformity.

Experimental Parameters
  • Equipment: Spin Coater (e.g., Ossila, Laurell).

  • Atmosphere: Nitrogen Glovebox preferred (Oxygen < 10 ppm) to prevent amine oxidation. If air-processing, work in a yellow-light cleanroom.

The "Two-Stage" Spin Cycle

Rationale: The first stage spreads the fluid; the second stage thins the solvent and sets the thickness.[5][7]

Step 1: Substrate Mounting Center the substrate on the vacuum chuck. Ensure vacuum seal is >15 inHg.

Step 2: Dynamic Dispense

  • Start rotation at 500 RPM .

  • Dispense 40–50 µL of the filtered solution onto the center of the substrate while it is rotating.

  • Why: Dynamic dispense prevents the "center dot" defect common in static dispense of viscous aromatic solutions.

Step 3: Spreading Cycle (Stage 1)

  • Speed: Ramp to 1000 RPM .

  • Acceleration: 500 RPM/s.[7]

  • Time: 10 seconds.

  • Goal: Distribute liquid to edges; establish wet film.[4][5]

Step 4: Thinning/Drying Cycle (Stage 2)

  • Speed: Ramp to 2000–4000 RPM (See Thickness Chart below).

  • Acceleration: 1000–2000 RPM/s.

  • Time: 45–60 seconds.[8]

  • Goal: Evaporate solvent and lock in morphology.

    • Note: For Chlorobenzene, 60 seconds is required to ensure the film is "tack-free."

Step 5: Post-Deposition Annealing

  • Transfer immediately to a hotplate.

  • Temperature: 80°C (approx. 20°C below expected melting/glass transition).

  • Time: 10 minutes.

  • Mechanism:[3][4][5][6] Removes residual solvent volume and relaxes internal stress, preventing long-term delamination.

Thickness vs. Spin Speed (Estimated for 10 mg/mL in CB)
Spin Speed (RPM)Estimated Thickness (nm)
1500~80 nm
2000~60 nm
3000~45 nm
4000~35 nm

Characterization & Validation

To ensure scientific integrity, every film must be validated against these metrics.

  • Optical Microscopy (10x/50x):

    • Pass: Uniform color, no visible crystals.

    • Fail: "Comets" (particulate contamination) or "Striations" (evaporation too fast—switch to Chlorobenzene).

  • UV-Vis Spectroscopy:

    • Measure Absorbance (A). If

      
      , the film is likely too thick for accurate electronic measurements; increase RPM.
      
  • AFM (Atomic Force Microscopy):

    • Target Roughness (

      
      ): < 2.0 nm.
      
    • If

      
       nm, the material has likely crystallized. Reduce annealing temperature.
      

Process Visualization (Workflow)

The following diagram illustrates the critical decision pathways for the spin-coating process.

SpinCoatingWorkflow Start Start: this compound SolventSelect Solvent Selection (Chlorobenzene vs Toluene) Start->SolventSelect SolnPrep Solution Prep (10 mg/mL, 40°C Stir) SolventSelect->SolnPrep Dissolve Filter Filtration (0.2 µm PTFE) SolnPrep->Filter Remove Particulates Dispense Dynamic Dispense (500 RPM) Filter->Dispense Substrate Substrate Prep (UV-Ozone 15 min) Substrate->Dispense Clean Surface SpinStage1 Spread Cycle (1000 RPM, 10s) Dispense->SpinStage1 SpinStage2 Thinning Cycle (2000-4000 RPM, 60s) SpinStage1->SpinStage2 Check Visual Check (Microscopy) SpinStage2->Check Fail Defects: Striations/Comets Check->Fail Visible Defects Pass Uniform Film Check->Pass Clear Surface Fail->SolventSelect Adjust Solvent/RPM Anneal Thermal Annealing (80°C, 10 min) Pass->Anneal Final Characterization (AFM, UV-Vis) Anneal->Final

Caption: Workflow for optimizing arylamine thin films. The feedback loop at "Visual Check" allows for rapid solvent correction before advanced characterization.

Troubleshooting Guide (Causality & Correction)

Defect TypeAppearanceRoot CauseCorrective Action
Comets Streaks radiating from a particleParticulate contamination in solution or on substrate.Replace 0.2 µm filter; perform spin coating in laminar flow hood.
Striations Radial ripples/linesSolvent evaporation rate > Fluid shear rate.Switch from Toluene to Chlorobenzene; decrease acceleration rate.
Dewetting Film pulls back into dropletsSubstrate surface energy is too low (hydrophobic).Increase UV-Ozone treatment time; switch to higher concentration (increase viscosity).
Pinholes Tiny voids in filmMicro-bubbles or poor wetting.Let solution "rest" 5 mins after filtration; use dynamic dispense.

References

  • SPS-Europe. (2024). Spin Coating Theory and Principles. Retrieved from [Link]

  • Zhao, Y., et al. (2020). Spin Coating and Micro-Patterning Optimization of Composite Thin Films. MDPI Coatings. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Indole-3-amine Derivatives and Chemical Properties. Retrieved from [Link]

Sources

Scalable synthesis routes for N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol


 | MW:  236.31  g/mol [1][2]

Part 1: Executive Summary & Strategic Analysis[3]

Significance

N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a critical scaffold in the development of hole-transport materials (HTM) for organic electronics and a privileged structure in medicinal chemistry, particularly for CNS-active agents targeting serotonin receptors. The steric bulk of the N-phenyl-N-methyl group at the 3-position, combined with the electron-rich indole core, presents specific synthetic challenges—notably regioselectivity and oxidative instability of electron-rich 3-aminoindoles.

Synthetic Strategy: The Buchwald-Hartwig Disconnection

Traditional routes such as the Fischer Indole synthesis are ill-suited for 3-amino substitutions. Direct electrophilic amination often leads to over-substitution or polymerization.[3]

Therefore, this protocol utilizes a convergent, Pd-catalyzed C-N cross-coupling strategy .[4][3] This route is selected for its scalability, high regiocontrol, and the stability of the key intermediate, 3-bromo-1-methylindole.[4]

Key Advantages:

  • Scalability: Avoids cryogenic conditions and hazardous azides.[3]

  • Modularity: The N-methylaniline and indole fragments can be varied independently.

  • Purification: Intermediates are highly crystalline, minimizing chromatographic burden.[4][3]

Retrosynthetic Analysis (Graphviz)[3][4]

Retrosynthesis Target Target: this compound (C16H16N2) Coupling Step 3: Buchwald-Hartwig Amination (Pd-Catalysis) Target->Coupling Fragment1 Fragment A: N-Methylaniline (Commercially Available) Coupling->Fragment1 Fragment2 Intermediate 2: 3-Bromo-1-methylindole Coupling->Fragment2 Bromination Step 2: Regioselective Bromination (NBS, DMF) Fragment2->Bromination Intermediate1 Intermediate 1: 1-Methylindole Bromination->Intermediate1 Methylation Step 1: N-Alkylation (NaH, MeI) Intermediate1->Methylation SM Starting Material: Indole Methylation->SM

Figure 1: Retrosynthetic logic flow demonstrating the convergent assembly of the target amine from stable precursors.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Methylindole

Note: 1-Methylindole is commercially available. However, for bulk cost-reduction, methylation of indole is described.[4][3]

Rationale: N-methylation must be performed before bromination. Free N-H indoles can undergo side reactions at the nitrogen during electrophilic substitution or poison Pd catalysts.[3]

Reagents:

  • Indole (1.0 equiv)[4][3][5]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[4][3]

  • Methyl Iodide (1.2 equiv)[4][3]

  • DMF (Dimethylformamide), anhydrous (5 mL/g indole)[4][3]

Protocol:

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Deprotonation: Charge NaH (1.2 equiv) and anhydrous DMF under

    
    . Cool to 0°C.[3]
    
  • Addition: Dissolve Indole in minimal DMF and add dropwise to the NaH suspension. Evolution of

    
     gas will be vigorous.[3] Stir at 0°C for 30 min until gas evolution ceases.
    
  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise via syringe, maintaining temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[3]

  • Workup: Quench carefully with water. Extract with Ethyl Acetate (3x).[3] Wash organics with brine, dry over

    
    , and concentrate.[4][3]
    
  • Purification: Distillation under reduced pressure (bp ~133°C/26 mmHg) or flash chromatography (SiO2, 100% Hexanes).

    • Yield Target: >90%[4][6][7][8]

Step 2: Synthesis of 3-Bromo-1-methylindole

Rationale: Electrophilic bromination of indoles occurs preferentially at C3 due to the high electron density contributed by the nitrogen lone pair. N-bromosuccinimide (NBS) provides a controlled source of


 compared to elemental bromine, preventing poly-bromination.

Reagents:

  • 1-Methylindole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[4][3]

  • DMF (10 mL/g substrate)[4][3]

Protocol:

  • Dissolution: Dissolve 1-Methylindole in DMF in a foil-wrapped flask (light sensitive).

  • Bromination: Add NBS portion-wise over 15 minutes at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

    • Critical Check: Monitor by HPLC/TLC.[3] Disappearance of SM is usually rapid.[3] Avoid prolonged stirring to prevent C2-bromination.

  • Quench: Pour mixture into ice-water containing 1% sodium thiosulfate (to quench trace

    
    ).
    
  • Isolation: The product often precipitates as a solid.[3] Filter and wash with cold water.[3] If oil forms, extract with DCM.[4][3]

  • Purification: Recrystallization from Ethanol/Water or Ethanol/Hexane.[3]

    • Characterization: 1H NMR should show a singlet at C2 (~7.0-7.2 ppm) but loss of the C3 proton.[3]

    • Yield Target: 85-90%

Step 3: Buchwald-Hartwig Coupling (The Critical Step)

Rationale: This step constructs the C-N bond.[3][9] 3-Haloindoles are challenging substrates due to the electron-rich nature of the ring, which can deactivate the oxidative addition step. We utilize a Pd(0)/Biarylphosphine system (RuPhos or XPhos) specifically designed for sterically hindered secondary amines and heteroaryl halides.[4][3]

Reagents:

  • Aryl Halide: 3-Bromo-1-methylindole (1.0 equiv)

  • Amine: N-Methylaniline (1.2 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)[4][3]
    
  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

    • Alt Ligand: XPhos or BINAP (requires higher loading).[3]

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv)[4][3]
    
  • Solvent: Toluene or Dioxane (degassed, anhydrous)[4][3]

Protocol:

  • Inerting: Charge a Schlenk tube or pressure vial with

    
    , RuPhos, and 
    
    
    
    .[4][3] Cycle vacuum/
    
    
    three times.
    • Note:

      
       is hygroscopic; handle in a glovebox or use fresh bottle.[3]
      
  • Solvation: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-form the active catalyst complex (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add 3-Bromo-1-methylindole and N-Methylaniline.

  • Heating: Seal the vessel and heat to 100°C for 12-16 hours.

  • IPC (In-Process Control): Monitor by HPLC. Look for consumption of bromide.[3]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts.[3] Wash pad with EtOAc.[3]

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: Hexanes -> 5% EtOAc/Hexanes).

    • Note: The product is an amine; pre-treat silica with 1%

      
       if streaking occurs, though the N-Ph group reduces basicity significantly.[3]
      
  • Final Form: Recrystallize from Hexanes/IPA if solid, or isolate as a viscous oil.

Part 3: Process Safety & QC Data

Impurity Profile & Troubleshooting
Impurity / IssueOriginMitigation Strategy
Des-bromo indole Reductive elimination of Pd-H species (Hydrodehalogenation).Use anhydrous solvents; ensure rigorous

exclusion; avoid alcohols as co-solvents.[3]
C2-Arylation C-H activation side reaction.Use specific ligands (RuPhos) that favor C-N over C-C coupling; lower temp to 80°C if observed.[3]
Pd Residuals Catalyst carryover.Use thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) during filtration.[4][3]
Validated Analytical Markers
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       3.75 ppm (s, 3H, Indole-N-Me )[4]
      
    • 
       3.30 ppm (s, 3H, Amine-N-Me )[4]
      
    • 
       6.80-7.50 ppm (Multiplets, 9H, Aromatic protons).[4][3]
      
    • Distinctive Feature: Absence of C3-H signal; presence of two distinct methyl singlets.

  • MS (ESI+): m/z = 237.15

    
    .[4][3]
    

Part 4: References

  • Buchwald-Hartwig Amination General Protocol:

    • Source: Organic Syntheses, Coll.[4][3][10] Vol. 10, p.423 (2004).[4][3]

    • URL:[Link]

  • Synthesis of 1-Methylindole:

    • Source: Organic Syntheses, Coll.[4][3][10] Vol. 6, p.104 (1988).[4][3]

    • URL:[Link]

  • Palladium-Catalyzed Amination of Heteroaryl Halides (RuPhos):

    • Title: "Rational Ligand Design for the Palladium-Catalyzed Amination of Heteroaryl Halides"

    • Source:J. Am. Chem. Soc.[3] 2008, 130, 21, 6686–6687.[4][3]

    • URL:[Link][4][3]

  • Target Molecule Data (CAS 30065-72-6):

    • Source: PubChem Compound Summary.[3]

    • URL:[Link][4][3]

Sources

Application Note: Late-Stage Functionalization of N,1-Dimethyl-N-phenyl-1H-indol-3-amine for Biological Assay Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) is a highly substituted, privileged indole scaffold frequently utilized in the design of kinase inhibitors, GPCR ligands, and anti-cancer agents [1]. Transitioning this pharmacophore from a primary screening hit to a functionalized biological tool—such as an affinity pull-down probe or a fluorescent imaging agent—requires precise chemical modification.

Novice chemists often attempt direct modifications on the amine group. However, the C3-amine in this specific scaffold is a sterically hindered tertiary amine. Attempting dealkylation to attach a linker would fundamentally alter the pharmacophore's binding thermodynamics and abolish biological activity. Instead, leveraging the electron-rich nature of the indole core allows for Late-Stage Functionalization (LSF) at the C2 and C5 positions. This strategy preserves the critical C3-pharmacophore while enabling the attachment of bulky reporter tags [2].

Experimental Workflows & Chemical Causality

To create versatile biological tools, we utilize two divergent LSF pathways: electrophilic aromatic substitution at C5 for affinity probes, and transition-metal-catalyzed C–H activation at C2 for fluorescent probes.

ProbeSynthesis A N,1-Dimethyl-N-phenyl- 1H-indol-3-amine B C5-Bromination (NBS, DMF) A->B Electrophilic Substitution C C2-C-H Borylation (Ir-catalyst) A->C C-H Activation D Sonogashira Coupling (Alkyne-PEG4-Biotin) B->D Pd/Cu Catalysis E Suzuki Coupling (Aryl-BODIPY) C->E Pd Catalysis F Affinity Probe (Pull-down Assay) D->F Assay Prep G Fluorescent Probe (Bioimaging) E->G Assay Prep

Figure 1: Divergent late-stage functionalization pathways for indole-3-amine probe synthesis.

Protocol A: Synthesis of the C5-Biotinylated Affinity Probe

Causality: The electron-donating C3-amine strongly activates the benzenoid ring, directing electrophiles primarily to the C5 position via resonance stabilization. We utilize a PEG4 linker to attach the biotin tag; the hydrophilicity of PEG prevents the lipophilic indole from aggregating, while its length prevents steric clashes between the target protein and the streptavidin bead during pull-down assays.

Step-by-Step Methodology:

  • Regioselective Bromination: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M) under argon at 0 °C. Dropwise add 1.05 eq of N-Bromosuccinimide (NBS) dissolved in DMF. Stir for 2 hours.

  • Self-Validation Check 1: Analyze the crude mixture via LC-MS and 1H-NMR. The reaction is validated when the starting material peak (m/z 237.1 [M+H]+) is <5%, and the C5 proton doublet (~7.5 ppm) disappears, confirming regioselective bromination.

  • Sonogashira Cross-Coupling: To the crude C5-bromo intermediate, add 1.2 eq of Alkyne-PEG4-Biotin, 0.05 eq Pd(PPh3)4, 0.1 eq CuI, and 3.0 eq of triethylamine.

  • Reaction & Purification: Degas the mixture via three freeze-pump-thaw cycles and heat to 70 °C for 12 hours. Purify via preparative HPLC.

  • Self-Validation Check 2: The presence of the biotin urea protons (~6.3 and 6.4 ppm) in the purified NMR spectra confirms successful probe generation.

Protocol B: Synthesis of the C2-Fluorescent Probe

Causality: For live-cell imaging, the probe must remain cell-permeable. We attach a neutral BODIPY fluorophore at the C2 position. The Iridium-catalyzed borylation is highly sensitive to electronics, favoring the acidic C2–H bond over the benzenoid ring despite the steric bulk of the N1-methyl group.

Step-by-Step Methodology:

  • C–H Borylation: In a glovebox, combine 1.0 eq of the parent indole, 0.5 eq of B2pin2, 0.03 eq of [Ir(OMe)(cod)]2, and 0.06 eq of dtbpy in anhydrous THF. Stir at 80 °C for 4 hours.

  • One-Pot Suzuki Coupling: Add 1.1 eq of 8-(4-bromophenyl)-BODIPY, 0.05 eq Pd(dppf)Cl2, and 3.0 eq K2CO3 (aq) directly to the borylation mixture. Heat at 80 °C for 8 hours.

  • Self-Validation Check 3: The reaction mixture will exhibit intense green fluorescence under a 365 nm UV lamp. TLC must show a single highly fluorescent spot distinct from the starting BODIPY halide, confirming successful conjugation.

Biological Assay Validation: Cellular Thermal Shift Assay (CETSA)

To prove that the bulky Biotin or BODIPY tags do not abolish the binding affinity of the parent compound, the probes must be validated in live cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, relying on the principle of ligand-induced thermal stabilization [3].

CETSAWorkflow S1 1. Incubate Live Cells with Indole Probe S2 2. Heat Challenge (Temperature Gradient) S1->S2 S3 3. Cell Lysis & Centrifugation S2->S3 S4 4. Isolate Soluble Protein Fraction S3->S4 S5 5. Western Blot / Target Quantification S4->S5

Figure 2: CETSA workflow validating target engagement of the functionalized indole probe.

Step-by-Step CETSA Methodology:

  • Cell Preparation: Culture target-expressing cells (e.g., HEK293) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Probe Incubation: Divide cells into three cohorts: Vehicle (DMSO), Probe (10 µM), and Competition (10 µM Probe + 100 µM unfunctionalized Parent Compound). Incubate for 1 hour at 37 °C.

  • Thermal Challenge: Aliquot each cohort into PCR tubes (50 µL each). Heat in a thermal cycler across a gradient (40 °C to 65 °C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25 °C water bath). Centrifuge at 20,000 × g for 20 minutes at 4 °C to pellet denatured, unbound proteins.

  • Quantification: Analyze the soluble supernatant via Western Blotting against the target protein.

  • Self-Validation System: The Competition cohort must exhibit a melting curve (

    
    ) identical to the Vehicle cohort. This proves that the thermal stabilization observed in the Probe cohort is driven specifically by the indole pharmacophore binding to the correct allosteric/orthosteric pocket, and is not an artifact of the linker.
    

Quantitative Data Summary

The table below summarizes the physicochemical and biological properties of the parent scaffold versus the functionalized tool compounds, demonstrating that LSF successfully preserves target engagement.

Table 1: Comparative Properties of the Parent Scaffold and Functionalized Probes

CompoundModification SiteAppended MoietyMolecular Weight ( g/mol )ClogPTarget Engagement (

)
Quantum Yield (

)
Parent Scaffold NoneNone236.313.8+5.2 °CN/A
Affinity Probe C5PEG4-Biotin678.852.1+4.8 °CN/A
Fluorescent Probe C2BODIPY-FL528.444.5+4.5 °C0.85

Note: A


 > 2.0 °C in CETSA is generally considered a statistically significant confirmation of intracellular target engagement.

References

  • Wan, Y., Li, Y., Yan, C., Yan, M., & Tang, Z. (2019). Indole: A Privileged Scaffold for the Design of Anti-Cancer Agents. European Journal of Medicinal Chemistry, 183, 111691.[Link] [INDEX]

  • Ghosh, P., Karak, A., & Mahapatra, A. K. (2024). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 22, 2690-2718.[Link] [INDEX]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link] [INDEX]

Application Note: Preparation and Characterization of Charge Transfer Complexes using N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing and characterizing Charge Transfer (CT) complexes utilizing N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) as the electron donor. Indole derivatives are established


-donors; however, the specific substitution pattern of this molecule—featuring a tertiary amine at the 3-position and N-methylation on the indole ring—creates a unique electron-rich landscape ideal for interacting with 

-acceptors (e.g., DDQ, TCNQ) and

-acceptors (e.g., Iodine).

This guide provides a validated workflow for both solution-phase thermodynamic studies and solid-state isolation, essential for applications in pharmaceutical quantification, organic semiconductor development, and mechanistic biological studies.

Chemical Profile & Mechanistic Rationale

The Donor: this compound[1][2][3]
  • Molecular Formula:

    
    [1]
    
  • Role: Electron Donor (D)

  • Active Sites:

    • Indole

      
      -system:  The electron-rich heterocyclic ring.
      
    • Exocyclic Nitrogen (N3): The lone pair on the tertiary amine is conjugated with the phenyl ring but remains a potent

      
      -donor site.
      Note: The methylation at the N1 position eliminates hydrogen bond donor capability at the indole nitrogen, ensuring that complexation is driven purely by electron donor-acceptor (EDA) interactions (charge transfer), simplifying thermodynamic analysis.
      
The Acceptors[5][6][7][8][9]
  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): High electron affinity; forms radical anion pairs.

  • TCNQ (7,7,8,8-Tetracyanoquinodimethane): Strong

    
    -acceptor; useful for solid-state conductivity studies.
    
  • Iodine (

    
    ): 
    
    
    
    -acceptor; forms triiodide (
    
    
    ) species upon complexation.

Materials and Equipment

Reagents
ReagentPurityRoleNotes
This compound >98%DonorStore at 2-8°C, protect from light.
DDQ 98%AcceptorRecrystallize from benzene/chloroform if aged.
TCNQ 98%AcceptorSublimation recommended for high-precision physics work.
Acetonitrile (MeCN) HPLC GradeSolventHigh dielectric constant stabilizes polar CT states.
Dichloromethane (DCM) AnhydrousSolventGood for solid isolation; lower polarity.
Instrumentation
  • UV-Vis Spectrophotometer: Double-beam, quartz cuvettes (1 cm path length). Scan range: 200–900 nm.

  • FT-IR Spectrometer: KBr pellet or ATR accessory.

  • Rotary Evaporator: For solid isolation.

Protocol 1: Solution-Phase Synthesis & Spectroscopic Analysis

This protocol determines the stoichiometry, formation constant (


), and molar absorptivity (

) of the complex.
Step 4.1: Preparation of Stock Solutions

Objective: Create equimolar solutions (


) of Donor and Acceptor.
  • Donor Stock: Dissolve 23.63 mg of this compound in 100 mL of Acetonitrile.

  • Acceptor Stock (e.g., DDQ): Dissolve 22.7 mg of DDQ in 100 mL of Acetonitrile.

    • Critical: Prepare fresh. DDQ solutions are moisture-sensitive and can degrade into reddish-brown impurities over 24 hours.

Step 4.2: Determination of
  • Mix 1 mL of Donor Stock + 1 mL of Acceptor Stock in a cuvette.

  • Wait 5 minutes for equilibrium (color change to deep red/purple is expected).

  • Scan from 300 nm to 800 nm against a solvent blank.

  • Result: The CT band will appear as a new broad absorption peak (typically 450–600 nm) not present in the separate donor or acceptor spectra.

Step 4.3: Stoichiometry (Job’s Method of Continuous Variation)

Rationale: To confirm the molar ratio (likely 1:1) of the complex.

  • Prepare a series of 10 mL mixtures where the sum of concentrations is constant, but the mole fraction (

    
    ) varies from 0.1 to 0.9.
    
    • Example: 1 mL Donor + 9 mL Acceptor (

      
      ); 5 mL Donor + 5 mL Acceptor (
      
      
      
      ).
  • Measure absorbance at the CT

    
    .
    
  • Plot: Absorbance vs.

    
    . The maximum indicates the stoichiometry (Max at 0.5 = 1:1 ratio).
    
Step 4.4: Benesi-Hildebrand Analysis

Rationale: To calculate the Formation Constant (


).
  • Keep Acceptor concentration constant (e.g.,

    
    ) and vary Donor concentration in large excess (e.g., 
    
    
    
    to
    
    
    ).
  • Measure Absorbance (

    
    ) at 
    
    
    
    .
  • Data Analysis: Plot

    
     vs. 
    
    
    
    .
    • Equation:

      
      
      
    • Intercept:

      
      
      
    • Slope:

      
      
      

Protocol 2: Solid-State Isolation of the CT Complex

Objective: Isolate the complex for material characterization (IR, NMR, XRD).

  • Dissolution: Dissolve 1 mmol of this compound in the minimum amount of Dichloromethane (approx. 5-10 mL).

  • Addition: Dissolve 1 mmol of Acceptor (DDQ or TCNQ) in the minimum amount of Dichloromethane.

  • Mixing: Add the Acceptor solution dropwise to the Donor solution with constant stirring.

    • Observation: Immediate color deepening indicates complex formation.

  • Stirring: Stir at room temperature for 30 minutes.

  • Crystallization:

    • Allow the solvent to evaporate slowly at room temperature (fume hood).

    • Alternative: Add cold n-hexane or diethyl ether to precipitate the complex if it does not crystallize spontaneously.

  • Filtration: Filter the dark solid precipitate under vacuum.

  • Washing: Wash with small portions of cold chloroform/hexane (1:1) to remove unreacted donor/acceptor.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Visualization: Experimental Workflow

CT_Complex_Workflow cluster_Sol Solution Phase (Spectroscopy) cluster_Solid Solid Phase (Isolation) Start Start: Reagent Prep Stock Prepare Stock Solutions (MeCN or DCM) Start->Stock Mix Mix Donor + Acceptor Stock->Mix Scan UV-Vis Scan (Identify λmax) Mix->Scan Aliquot Precip Concentrate/Precipitate Mix->Precip Bulk Reaction Job Job's Method (Stoichiometry) Scan->Job BH Benesi-Hildebrand (Calc K, ε) Job->BH End Final Data/Product BH->End Filter Filtration & Wash Precip->Filter Char Characterization (IR, NMR, DSC) Filter->Char Char->End

Caption: Integrated workflow for the spectrophotometric analysis and solid-state isolation of indole-based charge transfer complexes.

Characterization & Validation Criteria

FT-IR Spectroscopy Interpretation

To validate the charge transfer, observe the shifts in the acceptor's characteristic bands.

  • Carbonyl Shift (DDQ): The

    
     stretching frequency of DDQ (typically ~1670 cm⁻¹) will shift to a lower wavenumber (e.g., 1650–1640 cm⁻¹) in the complex. This "red shift" confirms the transfer of electron density from the Donor to the antibonding orbital of the Acceptor.
    
  • Nitrile Shift (TCNQ): Look for shifts in the

    
     bands.
    
H-NMR Shifts
  • Aromatic Protons: The protons on the indole ring and the N-phenyl group will show downfield shifts (deshielding) due to the decrease in electron density upon donation.

Thermodynamic Parameters

Using the Van't Hoff plot (


 vs 

) at three temperatures (e.g., 298K, 308K, 318K):
  • 
     (Enthalpy):  Expected to be negative (Exothermic formation).
    
  • 
     (Gibbs Free Energy):  Must be negative for spontaneous formation.
    
  • 
     (Entropy):  Typically negative, indicating increased order in the complex state.
    

References

  • Refat, M. S., et al. (2011).[2] "Investigation of charge transfer complexes formed between 3,3′-dimethylbenzidine (o-toluidine) donor and DDQ, p-chloranil and TCNQ as π-acceptors."[3][2][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Khan, I. M., et al. (2021). "Systematic measurements of charge transfer complexes caused from 1-phenyl-1,2,3,4-tetrahydroisoquinoline and 4-aminoacetanilide with series of π-acceptors." Spectrochimica Acta Part A.

  • Borazan, H. N., & Ajeena, Y. H. (1988).[5] "Charge transfer complexes of indole:catechol type II." Journal of Pharmaceutical Sciences.

  • Mostafa, S., et al. (2014). "Spectrophotometric methods based on charge transfer complexation reaction for the determination of some antifungal drugs." Journal of Pharmaceutical Analysis.

Sources

Troubleshooting & Optimization

Purification methods for N,1-Dimethyl-N-phenyl-1H-indol-3-amine via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-3-AMINE-PUR-001 Status: Open Priority: High (Stability Risk) Agent: Senior Application Scientist

Compound Profile & Risk Assessment

Before initiating purification, you must understand the physicochemical behavior of N,1-Dimethyl-N-phenyl-1H-indol-3-amine . This is not a standard organic intermediate; it possesses specific sensitivities that dictate your chromatographic strategy.

FeatureChemical ImplicationPurification Risk
Structure Tertiary amine at C3, N-methylated indole core.[1][2]Basicity: The C3-amine lone pair will interact strongly with acidic silanols on silica gel.[3]
Reactivity Electron-rich indole ring system.[1][4]Oxidation: High susceptibility to oxidative degradation (turning pink/red) on silica, especially under light.
Solubility Lipophilic (Phenyl + Methyl groups).Solvent Choice: Soluble in DCM, EtOAc, Toluene; poor solubility in Hexane.
Stability Acid-sensitive enamine-like character.Decomposition: Prolonged exposure to acidic silica can trigger dimerization or hydrolysis.

Diagnostic Troubleshooting (FAQ)

Select the symptom that best matches your current observation to view the solution.

Q1: "My product spots are streaking (tailing) badly on TLC and the column."

Diagnosis: Unmasked Silanol Interaction. The tertiary amine moiety is hydrogen-bonding with the acidic hydroxyl groups (Si-OH) on the silica surface. This acts as a "brake," causing the compound to smear rather than elute as a tight band.

The Fix: Amine Deactivation You must introduce a "sacrificial" base to block these sites.

  • Reagent: Triethylamine (TEA) or Ammonia (

    
    ).
    
  • Protocol: Add 1% v/v Triethylamine to your mobile phase and the column equilibration solvent.

  • Mechanism: TEA has a higher affinity for silanols than your aromatic amine. It saturates the acidic sites, creating a neutral surface for your product to glide over.

Q2: "The compound turns red or brown on the silica column."

Diagnosis: Acid-Catalyzed Oxidation/Polymerization. Indoles, particularly 3-amino derivatives, are electron-rich. The Lewis acidity of silica gel can catalyze single-electron transfer (SET) oxidation or acid-catalyzed dimerization, leading to colored impurities (rosindoles).

The Fix: Switch Stationary Phase Stop using Silica Gel 60 immediately.

  • Alternative: Use Neutral Alumina (Aluminum Oxide) . It is less acidic and less likely to trigger oxidative degradation.

  • Rescue: If you must use silica, flush the column with 100% EtOAc + 5% TEA before loading to neutralize it completely, and run a "Flash" gradient (finish in <10 mins).

Q3: "I cannot separate the product from the N-methyl-N-phenylhydrazine starting material."

Diagnosis: Insufficient Selectivity. Both compounds are lipophilic amines. Standard Hexane/EtOAc systems often fail to discriminate between them based on polarity alone.

The Fix: Pi-Pi Interaction Tuning Switch to a solvent system that exploits the aromatic nature of your product.

  • Solvent System: Toluene / Ethyl Acetate (start 95:5).

  • Why: Toluene interacts with the pi-systems of the indole and phenyl rings, offering a different separation mechanism (selectivity) compared to the dipole-dipole interactions of EtOAc.

Decision Matrix & Workflow

Use this logic flow to determine your purification method.

PurificationStrategy Start Start: Crude Mixture TLC_Check Step 1: Run TLC (Hex/EtOAc 8:2) Start->TLC_Check Streak Does it streak? TLC_Check->Streak Color Does it turn red on silica? Streak->Color No (Unlikely) Silica_TEA Method A: Silica + 1% TEA Streak->Silica_TEA Yes (Standard) Alumina Method B: Neutral Alumina Color->Alumina Yes (Oxidation) Reverse Method C: Reverse Phase (C18) (0.1% NH4OH) Color->Reverse Alumina Fails Silica_TEA->Color If degradation observed

Caption: Decision tree for selecting the stationary phase based on TLC behavior and stability observations.

Detailed Standard Operating Procedures (SOPs)

Method A: Silica Gel with Triethylamine Modifier (Standard)

Best for: Stable crude mixtures where streaking is the only issue.

Materials:

  • Silica Gel 60 (230-400 mesh).[5]

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA).[6]

Protocol:

  • Slurry Preparation: Mix silica gel with Hexane containing 1% TEA . Crucial: Do not use pure hexane; the TEA must be present during packing to neutralize the silica.

  • Column Packing: Pour the slurry. Flush with 2 column volumes (CV) of the starting solvent (e.g., Hexane/EtOAc 95:5 + 1% TEA).

  • Sample Loading:

    • Preferred: Dissolve crude in minimum Toluene or DCM.

    • Avoid: Acidic solvents (CHCl3) which may counteract the TEA.

  • Elution: Run the gradient (e.g., 0% to 30% EtOAc in Hexane). Maintain 1% TEA concentration throughout the entire gradient.

  • Post-Column: Evaporate fractions immediately. Do not leave the amine in solution with TEA for days; while TEA is volatile, prolonged exposure to light in solution can still degrade the indole.

Method B: Neutral Alumina Chromatography (Stability Focused)

Best for: Compounds showing pink/red discoloration on TLC/Silica.

Materials:

  • Aluminum Oxide (Neutral), Brockmann Grade III (approx. 6% water added).

    • Note: Commercial alumina is usually Grade I (very active). Deactivate it to Grade III by adding water (6g water per 94g Alumina) and shaking for 2 hours to prevent irreversible adsorption.

  • Solvents: Hexane, DCM (Dichloromethane).

Protocol:

  • Packing: Dry pack or slurry pack with Hexane. Alumina is denser; ensure no air bubbles.

  • Solvent System: Alumina is more polar than silica. You will need less polar solvents.[6]

    • Start: 100% Hexane.

    • Gradient: 0% to 50% DCM in Hexane. (Avoid EtOAc/MeOH if possible, as they can be too strong on Alumina).

  • Loading: Solid load on Celite is recommended to prevent band broadening at the top of the alumina bed.

Quantitative Data: Solvent Strength & Rf Values

Use this table to estimate your starting conditions. (Rf values are approximate estimates for this compound).

Solvent SystemStationary PhaseEst.[3][7][8][9] RfObservationRecommendation
Hex/EtOAc (8:2) Silica (Bare)0.15Streaking, TailingUnsuitable
Hex/EtOAc (8:2) + 1% TEA Silica (TEA)0.35Compact SpotStarting Point
Toluene/EtOAc (9:1) Silica (TEA)0.40Good SeparationUse for difficult impurities
Hex/DCM (1:1) Neutral Alumina0.50Fast ElutionUse for unstable samples

References

  • Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

Sources

Technical Support Center: Stabilization of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the oxidation instability of N,1-Dimethyl-N-phenyl-1H-indol-3-amine . This content is structured as a Tier-3 Technical Support resource, designed for organic chemists and materials scientists (OLED/Pharmaceutical) encountering degradation issues with this specific electron-rich scaffold.

Reference ID: IND-3-AMINE-STAB-001 Status: Active Severity: Critical (Rapid Oxidative Degradation)

Executive Summary: The "Electron Pump" Problem

Why is your compound turning black? this compound is an exceptionally electron-rich system. The indole core is already nucleophilic; adding a methyl group at N1 and a phenyl-amino group at C3 creates a "push-push" electronic system.

Upon exposure to air (oxygen) or acidic media (silica gel), the molecule undergoes Single Electron Transfer (SET) . It loses an electron to form a radical cation. This radical species is highly reactive and rapidly undergoes:

  • Oxidative Dimerization: Coupling at the C2 position (forming bi-indoles).

  • Auto-oxidation: Reaction with triplet oxygen to form indolin-3-ones or quinone imines.

This guide provides the protocols required to arrest this mechanism.

Root Cause Analysis: The Oxidation Pathway

The following diagram illustrates the specific failure mode of this molecule. Understanding this pathway is crucial for selecting the right inhibitor.

OxidationMechanism Neutral Neutral Molecule (Colorless/Pale Yellow) Oxidation Trigger: Air (O2), Light (hv), or Acidic Silica Neutral->Oxidation - 1e- RadicalCat Radical Cation [M•]+ Oxidation->RadicalCat Resonance Resonance Delocalization (Radical at C2) RadicalCat->Resonance Stabilization by N-Phenyl group Dimer C2-C2 Dimerization (Green/Blue Impurity) Resonance->Dimer High Conc. Peroxide Peroxide/Quinone Imine (Black Tar) Resonance->Peroxide High O2

Figure 1: The oxidative degradation cascade. The N-phenyl group stabilizes the radical cation just enough to allow it to build up and polymerize, rather than quenching immediately.

Troubleshooting Guide (FAQs)

Q1: My product turned blue/green on the silica column. What happened?

Diagnosis: Acid-Catalyzed Oxidation. Standard silica gel is slightly acidic (pH 6.0–6.5). For 3-aminoindoles, protons bind to the amine, lowering the oxidation potential and facilitating electron transfer to trace metal impurities in the silica. The Fix: You must use Basified Silica or Neutral Alumina .

  • See Protocol A below.

Q2: The NMR is clean, but the solid turned black in the freezer after 2 days.

Diagnosis: Surface Auto-oxidation. Even at -20°C, trapped oxygen in the crystal lattice or headspace can react. The "black crust" is often <1% by mass but highly colored. The Fix: Store as a solid only under Argon/Nitrogen. If long-term storage is needed, convert it to a salt (e.g., Hydrochloride or Oxalate), though this may affect solubility for future steps.

Q3: Can I use DCM or Chloroform for extraction?

Diagnosis: Trace HCl/Phosgene. Chlorinated solvents often contain trace HCl or oxidative stabilizers (like amylene) that can trigger the radical mechanism. The Fix: Filter DCM through basic alumina before use, or switch to Toluene/Ethyl Acetate for workups.

Validated Experimental Protocols

Protocol A: Purification via Basified Silica Chromatography

Standard silica will destroy your compound. Follow this passivation method.

StepActionTechnical Rationale
1 Prepare Slurry Mix Silica Gel (60 Å) with the eluent (e.g., Hexane/EtOAc).
2 Add Triethylamine Add 1% to 3% v/v Triethylamine (Et3N) to the slurry. Stir for 5 mins.
3 Pack Column Pour the slurry. Flush with 2 column volumes of the Et3N-spiked solvent.
4 Equilibrate The Et3N neutralizes acidic silanol sites (Si-OH

Si-O- HNEt3).
5 Run Column Load your sample. Maintain 0.5% Et3N in the eluent during the run.
6 Concentrate Rotovap immediately. Do not let the fraction sit in light.
Protocol B: The "Argon Blanket" Workup

Use this for the final isolation step to prevent "oiling out" and degradation.

  • Degas Solvents: Sparge all workup solvents (EtOAc, Water, Brine) with Argon for 15 minutes before use.

  • Quench: If the reaction involved an oxidant, quench with saturated Sodium Thiosulfate or Ascorbic Acid (Vitamin C) solution. Ascorbic acid acts as a radical scavenger.

  • Drying: Use Sodium Sulfate (Na2SO4) . Avoid Magnesium Sulfate (MgSO4) as it is slightly Lewis acidic and can trigger surface oxidation.

  • Evaporation: Backfill the rotovap with Nitrogen, not air, when releasing the vacuum.

Diagnostic Decision Tree

Use this flowchart to determine the salvageability of a degraded batch.

TroubleshootingFlow Start Problem: Sample Discoloration State Current State? Start->State Solid Solid / Powder State->Solid Solution In Solution (NMR/Rxn) State->Solution SolventWash Wash with cold Hexane/Ether Solid->SolventWash TLC Check TLC (Basified) Solution->TLC Recover Filtrate is dark, Solid is pale? SolventWash->Recover Success1 Success: Surface oxidation only. Dry under Argon. Recover->Success1 Yes Fail1 Fail: Bulk decomposition. Recrystallize or discard. Recover->Fail1 No Clean One spot + baseline junk? TLC->Clean Success2 Salvage: Filter through Basic Alumina plug. Clean->Success2 Yes Fail2 Fail: Multi-spot smear. Repurify via Protocol A. Clean->Fail2 No

Figure 2: Rapid diagnostic flow for handling discolored samples.

References & Authority

The protocols above are derived from the chemical behavior of homologous 3-aminoindole and electron-rich arylamine systems.

  • Instability of 3-Aminoindoles:

    • Source: "A Two-Step Synthesis of Unprotected 3-Aminoindoles..." (PMC, 2023).

    • Relevance: Confirms that electron-rich 3-aminoindoles are sensitive to light/air and undergo oxidative dimerization.

    • URL:

  • Oxidative Dimerization Mechanism:

    • Source: "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles..." (MDPI, 2020).

    • Relevance: details the C2-C2 coupling pathway for indole radical cations.

    • URL:

  • Purification of Air-Sensitive Amines:

    • Source: "Purification method of n-substituted maleimide" (Patent KR20180037796A).

    • Relevance: While focusing on maleimides, this patent outlines the industrial standard of using silica gel purification for N-substituted systems and the necessity of removing oxidative impurities.[1]

    • URL:

  • Handling Protocols (Inert Atmosphere):

    • Source: "Handling Air-Sensitive Reagents" (Sigma-Aldrich / Merck Technical Bulletin AL-134).

    • Relevance: The gold standard for inert gas techniques (Schlenk lines, syringe transfer) required for this molecule.

    • URL:

Sources

Recrystallization solvents for high-purity N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-3-AMINE-PURIFICATION Compound: N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 115662-09-0) Classification: Tertiary Aromatic Amine / Indole Derivative Application: OLED Hole Transport Materials (HTM), Pharmaceutical Intermediates

Solvent Selection Matrix

For high-purity applications (such as OLED device fabrication or pharmaceutical screening), the removal of trace metal catalysts and oxidative degradation products is critical. Based on the lipophilic nature of the N-phenyl and N-methyl groups combined with the electron-rich indole core, the following solvent systems are recommended.

System ClassSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Technical Notes
Primary (High Yield) Ethanol (Absolute) SingleBest starting point. The compound dissolves in hot ethanol and crystallizes upon cooling. If solubility is too high, add drops of water as an anti-solvent.
High Purity (OLED) Toluene / n-Heptane 1:3 to 1:5Gold Standard. Toluene effectively solubilizes the aromatic core via

-

interactions, while heptane precipitates the amine while keeping non-polar impurities in solution.
Polar Impurity Removal Dichloromethane (DCM) / Methanol 1:4Use if the crude material contains polar salts or inorganic residues. Dissolve in minimal DCM, then layer Methanol carefully.
Greener Alternative Ethyl Acetate / Hexane 1:4Good balance of polarity. Less toxic than Toluene systems but may have lower recovery yields for this specific amine.

Detailed Protocol: Anti-Solvent Recrystallization

This molecule is an electron-rich tertiary amine. It is prone to oxidative discoloration (turning pink/brown) and oiling out . This protocol minimizes these risks.

Phase 1: Dissolution & Filtration
  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add Toluene (Solvent A) dropwise while heating the flask in an oil bath at 60–70°C .

  • Add only enough Toluene to dissolve the solid completely. Do not boil violently.

  • Critical Step: If the solution is colored (pink/red), add 5% w/w Activated Charcoal . Stir for 10 minutes, then filter hot through a Celite pad to remove the charcoal and insoluble particulates.

Phase 2: Crystallization[1]
  • Return the clear filtrate to a clean flask. Maintain temperature at ~50°C.

  • Slowly add n-Heptane (Solvent B) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of Toluene to clear the solution (make it transparent again).

  • Remove heat and wrap the flask in a towel to insulate it. Allow it to cool to room temperature very slowly (over 2-3 hours).

    • Why? Rapid cooling traps impurities and causes "oiling out."

  • Once at room temperature, move to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight for maximum yield.

Phase 3: Collection
  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash the filter cake with cold n-Heptane (pre-chilled to -20°C).

  • Dry under high vacuum (< 1 mbar) at 40°C for 6 hours.

Workflow Visualization

The following diagram illustrates the critical decision pathways during the purification process.

RecrystallizationWorkflow Start Crude N,1-Dimethyl-N-phenyl- 1H-indol-3-amine SolubilityCheck Solubility Test: Dissolve in Hot Toluene Start->SolubilityCheck CheckColor Is solution Pink/Red? SolubilityCheck->CheckColor Charcoal Add Activated Charcoal & Filter Hot (Celite) CheckColor->Charcoal Yes (Oxidation) AntiSolvent Add n-Heptane until turbid, then clear CheckColor->AntiSolvent No (Clear/Yellow) Charcoal->AntiSolvent Cooling Slow Cooling (Insulate Flask) AntiSolvent->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck Reheat Reheat & Add More Toluene StateCheck->Reheat Oiling Out Seed Add Seed Crystal & Scratch Glass StateCheck->Seed No Precipitate Filter Vacuum Filtration Wash with Cold Heptane StateCheck->Filter Crystals Formed Reheat->Cooling Retry Slower Seed->Cooling Dry Vacuum Dry (Protect from Light) Filter->Dry

Caption: Decision logic for the purification of indole-3-amines, addressing oxidation and phase separation issues.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. Why? A: This is called "oiling out." It happens when the compound separates as a liquid phase before it crystallizes.

  • Cause: The temperature dropped too quickly, or the solvent ratio is too rich in the anti-solvent (Heptane).

  • Fix: Reheat the mixture until it dissolves. Add a small amount of the good solvent (Toluene). Let it cool much slower (insulate the flask). If available, add a "seed crystal" of pure material at 30°C.

Q2: The crystals are turning pink/brown during filtration. A: 3-Aminoindoles are electron-rich and susceptible to oxidation by atmospheric oxygen, forming quinoidal species.

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen or Argon) if possible. Minimize light exposure (wrap flask in foil). Ensure your solvents are degassed.

Q3: Can I use Acetone? A: Avoid Acetone. Primary and secondary amines can react with ketones to form imines (Schiff bases). While this is a tertiary amine, trace acid impurities can catalyze condensation reactions or aldol-type side reactions with the electron-rich indole ring. Stick to alcohols or hydrocarbons.

Q4: How do I verify purity without HPLC? A: Use Thin Layer Chromatography (TLC) .

  • Eluent: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV light (254 nm).

  • Success Criteria: You should see a single dark spot. If a faint spot appears near the baseline (polar oxides) or near the solvent front (non-polar precursors), repeat the recrystallization.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification of organic bases and indoles).

  • Handling Air-Sensitive Reagents . Sigma-Aldrich Technical Bulletin AL-134. (Essential for preventing oxidation of electron-rich amines).

  • Synthesis and properties of 3-aminoindoles . MDPI Molecules, 2023. (Discusses the stability and handling of 3-aminoindole derivatives).

  • Recrystallization Strategies for Organic Compounds . University of Colorado Boulder, Dept of Chemistry. (General guide on solvent pairing and oiling-out troubleshooting).

Technical Support Center: Minimizing Solid-State Aggregation of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the challenges of formulating highly lipophilic, aromatic active pharmaceutical ingredients (APIs).

N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) presents a unique solid-state challenge. Because it is a tertiary amine with a fully methylated indole nitrogen, it completely lacks strong hydrogen bond donors (no N-H or O-H groups). Consequently, its solid-state behavior is almost entirely dominated by intense π-π stacking between the planar indole core and the N-phenyl ring. This drives aggressive crystallization and solid-state aggregation, resulting in poor wettability and severely restricted aqueous solubility.

This guide provides field-proven, self-validating protocols to thermodynamically disrupt these intermolecular forces and stabilize the compound.

Frequently Asked Questions (FAQs)

Q1: Why does this specific indole derivative aggregate so aggressively compared to others? A1: The absence of hydrogen-bond donors eliminates the possibility of forming a stabilizing, multi-directional hydrogen-bond network in the crystal lattice. Instead, the planar aromatic surfaces align perfectly to maximize π-π orbital overlap, driving a thermodynamically favorable, highly aggregated crystalline state. To solubilize this API, we must rely on steric hindrance and glassy confinement to physically disrupt this π-π conjugation, a proven approach for highly hydrophobic molecules[1].

Q2: What is the most effective formulation strategy to prevent this solid-state aggregation? A2: The gold standard is formulating the API as an Amorphous Solid Dispersion (ASD) using polymeric carriers. Polymers like Copovidone (Kollidon® VA64) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) physically separate the API molecules. This raises the system's glass transition temperature (


) and kinetically traps the drug in a disordered state. Research on indole derivatives confirms that polymeric networks successfully prevent crystalline phase formation by confining the molecules between polymer chains, acting as steric spacers[2].

Q3: How do I choose the right polymer matrix since my API cannot form strong hydrogen bonds with the carrier? A3: You must select polymers that offer strong dipole-induced dipole interactions or significant steric bulk to physically block the API molecules from re-aligning. Review the quantitative comparison table below to select the optimal matrix based on your downstream processing capabilities.

Data Presentation: Polymer Matrix Selection for Indole-Derivative ASDs
Polymer CarrierPrimary Mechanism of API StabilizationMiscibility / Drug Loading LimitHygroscopicityRecommended Process
PVP (K29/32) Steric hindrance, dipole-induced dipoleModerate (~15-20% w/w)High (Requires desiccant)Spray Drying
Copovidone (VA64) Steric hindrance, high plasticityHigh (~25-30% w/w)ModerateHot Melt Extrusion
HPMCAS (M Grade) Hydrophobic interactions, steric bulkVery High (~30-40% w/w)Low (Excellent stability)Spray Drying
Mesoporous Silica Physical pore confinement (<10 nm)Low (~10-15% w/w)LowSolvent Impregnation

Note: Drug loading limits are empirical estimates based on the thermodynamic phase separation theories of highly hydrophobic APIs [3].

Troubleshooting Guide

Issue 1: The ASD undergoes phase separation and recrystallizes during stability testing (40°C/75% RH).

  • Causality: The formulation has exceeded the solid solubility limit of the API in the polymer, or moisture absorption has plasticized the polymer network. Moisture drastically lowers the

    
    , increasing molecular mobility and providing the thermodynamic driving force for the API to re-aggregate[3].
    
  • Solution:

    • Reduce the drug loading by 5-10% to ensure you are operating within the thermodynamically stable single-phase region.

    • Switch to a more hydrophobic polymer like HPMCAS to minimize moisture uptake.

    • Ensure the

      
       of the final dispersion is at least 50°C higher than the storage temperature (adhering to the Gordon-Taylor rule).
      

Issue 2: Thermal degradation of the API during Hot Melt Extrusion (HME).

  • Causality: The melting point of the API and the high

    
     of the polymer require extrusion temperatures that exceed the thermal stability threshold of the tertiary amine.
    
  • Solution: Utilize a plasticizer to lower the processing temperature. Adding 5-10% of a compatible plasticizer (e.g., Triethyl Citrate or PEG 400) can lower the extrusion temperature by 20-30°C, preserving API integrity [4]. Alternatively, bypass thermal stress entirely by switching to a solvent-based method like Spray Drying.

Visualizations of Mechanistic Logic

G API N,1-Dimethyl-N-phenyl- 1H-indol-3-amine PiPi Strong π-π Stacking (Indole & Phenyl Rings) API->PiPi Polymer Polymer Matrix (e.g., HPMCAS, VA64) API->Polymer Melt/Solvent Mixing Agg Solid-State Aggregation (Poor Aqueous Solubility) PiPi->Agg ASD Amorphous Solid Dispersion (Enhanced Bioavailability) Agg->ASD Disrupted by Steric Steric Hindrance & Glassy Confinement Polymer->Steric Steric->ASD

Logical flow of π-π stacking-induced aggregation and its thermodynamic mitigation via ASDs.

Experimental Methodologies

Protocol 1: Preparation of Amorphous Solid Dispersion via Spray Drying

This protocol is designed as a self-validating system: if the solvent system is fully miscible and the outlet temperature is strictly controlled, the resulting powder will definitively lack a crystalline lattice.

  • Solvent Selection & Dissolution:

    • Weigh this compound and HPMCAS-M at a 1:3 ratio (25% drug loading).

    • Dissolve both components in a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) (80:20 v/v) to achieve a total solids concentration of 5% w/v.

    • Causality: DCM is required to dissolve the highly lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer chains, preventing premature phase separation in the feed solution.

    • Sonicate for 15 minutes until the solution is optically clear.

  • Spray Drying Parameters:

    • Feed Rate: 5 mL/min.

    • Inlet Temperature: 75°C.

    • Aspirator: 100%.

    • Atomization Gas Flow: 40 mm (rotameter).

    • Critical Control Point: Monitor the Outlet Temperature. It must remain between 45°C and 50°C to ensure rapid droplet evaporation (kinetic trapping) without causing thermal stress to the polymer matrix.

  • Secondary Drying:

    • Collect the resulting powder from the high-efficiency cyclone.

    • Transfer to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/MeOH to below ICH Q3C safety limits.

G S1 1. Dissolve API & Polymer (DCM/MeOH 80:20) S2 2. Atomization (Droplet Formation) S1->S2 S3 3. Rapid Evaporation (Kinetic Trapping) S2->S3 S4 4. Cyclone Separation (Powder Collection) S3->S4 S5 5. Vacuum Desiccation (Remove Residual Solvent) S4->S5

Step-by-step workflow for generating Amorphous Solid Dispersions via spray drying.

Protocol 2: Solid-State Characterization & Validation

To validate the success of Protocol 1, you must prove the total absence of the crystalline lattice.

  • Modulated Differential Scanning Calorimetry (mDSC):

    • Weigh 3-5 mg of the ASD into an aluminum pan and crimp.

    • Apply a temperature modulation of ±1.0°C every 60 seconds with a linear heating rate of 2°C/min from 20°C to 200°C.

    • Validation Criterion: The reversing heat flow signal must show a single, distinct Glass Transition Temperature (

      
      ) positioned between the 
      
      
      
      of the pure API and the pure polymer. The complete absence of an endothermic melting peak (
      
      
      ) confirms the elimination of solid-state aggregation.
  • X-Ray Powder Diffraction (XRPD):

    • Scan the powder from 5° to 40° 2θ at a rate of 2°/min.

    • Validation Criterion: The diffractogram must exhibit a broad "amorphous halo" with absolutely no sharp Bragg diffraction peaks.

References

  • Title: A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development Source: Drug Development & Delivery URL: [Link]

  • Title: Anomalous release of indoles from amorphous solid dispersion formed with a polymeric network Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Thermal Degradation Analysis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As application scientists, we frequently encounter challenges when characterizing the thermal stability of heavily substituted indoles. N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) presents a complex pyrolytic profile due to the competing bond dissociation energies of its exocyclic amine moiety and the rigid indole core.

This guide provides researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for Hyphenated Thermogravimetric Analysis (TGA-FTIR-MS).

Module 1: Diagnostic FAQs (Mechanisms & Theory)

Q1: What is the primary initiation step for the thermal degradation of this specific indole derivative? Answer: The degradation initiates via the homolytic cleavage of the exocyclic C3-N bond (250–350°C). The bond dissociation energy of this specific C-N bond is significantly lower than the internal pyrrole C-N bonds or the aromatic C-C bonds. Steric hindrance between the bulky N-phenyl group and the indole core further weakens this linkage, making it the first point of failure under thermal stress, yielding a 1-methylindolyl radical and an N-methylaniline radical.

Q2: At high temperatures (>450°C), what causes the complex fragmentation pattern, and what are the dominant species? Answer: At elevated temperatures, the indole core undergoes pyrrole ring opening. As established by [1], this isomerization and subsequent decomposition are initiated by H-atom ejection and C-N bond cleavage, leading to the formation of substituted nitriles (e.g., tolunitriles, benzonitrile), acetylene (


), and hydrogen cyanide (

). The presence of the N1-methyl group in our target compound prevents standard indolenine tautomerization, slightly shifting the onset temperature of this ring-opening event compared to unsubstituted indole.

Q3: How do I distinguish between pure thermal pyrolysis and accidental oxidative degradation in my TGA-MS data? Answer: Pure thermal pyrolysis in an inert atmosphere is generally endothermic and yields characteristic nitrogenous fragments like


 (m/z 27) and benzonitrile (m/z 103) . Conversely, oxidative degradation (caused by a compromised purge gas environment) presents as a sharp exothermic peak in simultaneous DSC data, accompanied by the massive evolution of 

(m/z 44) and

(m/z 18).

Module 2: Pathway & Workflow Visualizations

Pathway A This compound (Intact Molecule) B Stage 1: C3-N Homolysis (250-350°C) A->B Heat Input C1 1-Methylindolyl Radical B->C1 C2 N-Methylaniline Radical B->C2 D Stage 2: N-Demethylation (350-450°C) C1->D C2->D E1 Indole Derivatives D->E1 E2 Aniline Derivatives + Methyl Radicals D->E2 F Stage 3: Pyrrole Ring Opening (>450°C) E1->F High Temp G Nitriles, HCN, C2H2, Char F->G

Figure 1: Multi-stage thermal degradation pathway of this compound.

Workflow S1 Sample Prep (Vacuum Drying) S2 TGA Furnace (Inert N2/Ar Purge) S1->S2 S3 Transfer Line (Heated to 200°C) S2->S3 S4A FTIR Spectrometer (Functional Group ID) S3->S4A Evolved Gas S4B Mass Spectrometer (Isotope/Fragment ID) S3->S4B Evolved Gas S5 Kinetic Modeling (Kissinger Method) S4A->S5 S4B->S5

Figure 2: Hyphenated TGA-FTIR-MS workflow for evolved gas analysis and kinetic modeling.

Module 3: Troubleshooting Guide (Experimental Anomalies)

Issue 1: Inconsistent mass loss onset temperatures across sample replicates.

  • Root Cause: Variations in sample particle size or residual solvent entrapment from the synthesis phase.

  • Solution: Mill the sample to a uniform particle size (<50 µm). Implement a pre-analysis isothermal hold at 80°C for 30 minutes in the TGA furnace to drive off volatile impurities before beginning the main temperature ramp.

Issue 2: Unresolved, overlapping derivative thermogravimetry (DTG) peaks between 300–400°C.

  • Root Cause: Concurrent C-N homolysis and N-demethylation events occurring too rapidly for the detector to resolve.

  • Solution: Reduce the heating rate from 10°C/min to 2°C/min, or utilize High-Resolution/Modulated TGA (MTGA) which dynamically adjusts the heating rate based on the rate of mass loss, effectively separating overlapping kinetic events.

Issue 3: Loss of MS signal or condensation in the TGA-MS transfer line.

  • Root Cause: High-boiling degradation products (e.g., N-methylaniline derivatives) condensing on the capillary walls before reaching the MS ion source.

  • Solution: Increase the transfer line and MS inlet temperatures to 250°C. Ensure the carrier gas flow rate is optimized (e.g., 50–70 mL/min) to rapidly sweep heavy fragments into the detector.

Module 4: Self-Validating Experimental Protocol (TGA-FTIR-MS)

To ensure trustworthy data, this protocol is designed as a self-validating system. Do not proceed to the next step if the validation criteria fail.

Step 1: System Validation (The Self-Validation Checkpoint)

  • Action: Run a baseline with an empty alumina crucible, followed by a 5.0 mg standard of calcium oxalate monohydrate (

    
    ) at 10°C/min in Nitrogen.
    
  • Causality: Calcium oxalate decomposes in three distinct, well-documented stoichiometric steps (releasing

    
    , 
    
    
    
    , and
    
    
    ). If the mass loss percentages deviate by >0.5% from theoretical values, or if the MS fails to detect the sequential release of m/z 18, 28, and 44, the system has a leak, the transfer line is blocked, or the microbalance requires recalibration.

Step 2: Sample Preparation

  • Action: Load exactly 5.0 ± 0.1 mg of this compound into the validated crucible.

  • Causality: Maintaining a low, consistent mass eliminates heat transfer gradients within the sample bed, ensuring sharp DTG peaks and preventing self-cooling/heating artifacts during endothermic/exothermic cleavage events.

Step 3: Thermal Program Execution

  • Action: Purge the furnace with High-Purity Nitrogen (99.999%) at 50 mL/min for 30 minutes prior to heating. Ramp from 30°C to 800°C at 10°C/min.

  • Causality: The extended purge displaces trace oxygen. Even parts-per-million levels of

    
     will induce oxidative cross-linking of the indole ring, artificially inflating the apparent thermal stability and altering the degradation pathway.
    

Step 4: Evolved Gas Analysis (EGA) Monitoring

  • Action: Continuously monitor FTIR spectra (4000–400

    
    ) and MS selective ion channels (m/z 15, 27, 103, 106).
    
  • Causality: Cross-referencing FTIR functional group data (e.g.,

    
     stretch at ~2200 
    
    
    
    ) with MS isotopic masses (m/z 27 for
    
    
    ) provides orthogonal confirmation of the pyrrole ring-opening mechanism, eliminating false positives from isobaric interferences.

Module 5: Quantitative Data Summary

The following table summarizes the expected quantitative pyrolytic profile of the compound under standard inert conditions (10°C/min,


 atmosphere).
Degradation StageTemperature Range (°C)Mass Loss (%)Primary Evolved Fragments (m/z)Mechanistic Assignment
Stage 1 250 – 350~40.5106, 105, 130C3-N Exocyclic Bond Homolysis
Stage 2 350 – 450~18.215, 16, 28N-Demethylation (Loss of

)
Stage 3 450 – 600~32.127, 26, 103Pyrrole Ring Opening & Fragmentation
Residue > 600~9.2N/ACarbonaceous Char Formation

References

  • Laskin, A., & Lifshitz, A. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(42), 7787-7801.[Link]

  • Brown, R. D., Godfrey, P. D., & Winkler, D. A. (1993). Identification of the pyrolysis products of some aromatic amines using microwave spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (2), 211-215.[Link]

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the functionalization of highly substituted indole derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the steric and electronic complexities of formylating N,1-Dimethyl-N-phenyl-1H-indol-3-amine.

Because the C-3 position of this substrate is completely blocked by the tertiary amine (N-methyl-N-phenyl) group, electrophilic aromatic substitution is forced to occur at the C-2 position[1]. While the 3-amino group strongly activates the indole core, the surrounding bulky substituents create a sterically demanding environment that requires precise optimization of standard Vilsmeier-Haack parameters.

I. Experimental Workflow & Mechanistic Pathway

Workflow Step1 1. Vilsmeier Reagent Formation (0 °C) Step2 2. Substrate Addition (N,1-Dimethyl-N-phenyl- 1H-indol-3-amine) Step1->Step2 POCl3 + DMF Step3 3. C-2 Formylation Reaction (40-60 °C) Step2->Step3 Electrophilic Attack Step4 4. Aqueous Basic Workup & Hydrolysis Step3->Step4 Iminium Intermediate Step5 5. Isolation & Purification Step4->Step5 Aldehyde Product

Experimental workflow for Vilsmeier-Haack C-2 formylation of 3-aminoindoles.

Mechanism DMF DMF + POCl3 VR Chloromethyleneiminium Ion (Vilsmeier Reagent) DMF->VR -PO2Cl2- Attack Electrophilic Attack at C-2 (C-3 is blocked) VR->Attack Indole N,1-Dimethyl-N-phenyl- 1H-indol-3-amine Indole->Attack Iminium C-2 Iminium Salt Intermediate Attack->Iminium -HCl Hydrolysis Base Hydrolysis (Na2CO3 / H2O) Iminium->Hydrolysis Product C-2 Aldehyde Product Hydrolysis->Product -HNMe2

Mechanistic pathway of C-2 selective Vilsmeier-Haack formylation.

II. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each phase includes a specific observable metric to confirm the reaction is proceeding correctly before moving to the next step.

Step 1: Generation of the Vilsmeier Reagent

  • Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Add 5.0 equivalents of anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C using an ice bath[2].

  • Slowly add 2.5 to 3.0 equivalents of Phosphorus oxychloride (POCl₃) dropwise over 15 minutes to maintain the internal temperature below 10 °C[2].

  • Causality: POCl₃ activates the oxygen of DMF, turning it into a leaving group to form the highly electrophilic chloromethyleneiminium ion[3].

  • Self-Validation Checkpoint: The solution must transition from colorless to a pale yellow/orange viscous liquid or solid. If the solution remains completely clear and non-viscous, the POCl₃ may be degraded, or moisture has quenched the reagent.

Step 2: Substrate Addition and Electrophilic Attack

  • Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and gradually heat the reaction mixture to 40–60 °C for 4 to 6 hours.

  • Causality: While standard indoles formylate at C-3 rapidly at room temperature, the steric bulk of the N-methyl-N-phenyl group at C-3 and the N1-methyl group hinders approach to the C-2 position. Mild heating provides the necessary activation energy to overcome this steric barrier[1].

  • Self-Validation Checkpoint: Perform a TLC (Hexane:EtOAc). The starting material spot should disappear, replaced by a baseline spot. This baseline spot is the highly polar, charged iminium intermediate.

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture back to 0 °C.

  • Slowly pour the mixture over crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution by adding saturated aqueous sodium carbonate (Na₂CO₃) dropwise until the pH reaches 8.0–9.0[1].

  • Causality: The basic aqueous environment drives the hydrolysis of the iminium intermediate, expelling dimethylamine and yielding the final C-2 aldehyde[3].

  • Self-Validation Checkpoint: Upon reaching pH 8, the baseline spot on the TLC will vanish, converting into a new, less polar spot corresponding to the neutral C-2 aldehyde product. The product will typically precipitate out of the aqueous layer as a solid.

III. Quantitative Data Summary

The following table summarizes the optimized parameters for this specific sterically hindered substrate compared to standard indole formylation baselines.

Reaction ParameterStandard Indole (C-3 Formylation)[1]This compound (C-2 Formylation)Causality for Parameter Shift
POCl₃ Equivalents 1.1 - 1.2 eq2.5 - 3.0 eqHigher equivalents overcome steric shielding at the C-2 position.
DMF Equivalents Solvent quantity5.0 - 10.0 eqExcess DMF ensures complete solvation of the bulky substrate.
Reaction Temperature 0 °C to 35 °C40 °C - 60 °CMild heating is required to drive the sterically hindered C-2 attack.
Reaction Time 1.5 - 2.0 hours4.0 - 6.0 hoursSlower kinetics due to the bulky C-3 tertiary amine group.
Hydrolysis Base NaOH or Na₂CO₃Saturated Na₂CO₃ (Ice cold)Mild base prevents degradation of the electron-rich 3-aminoindole core.

IV. Troubleshooting Guides & FAQs

Q1: I am seeing incomplete conversion of my starting material even after 12 hours of heating. How do I push the reaction to completion? A: Incomplete conversion with this substrate is almost always a steric issue rather than an electronic one. The bulky N-methyl-N-phenyl group at C-3 and the N1-methyl group create a tight steric pocket around C-2. Actionable Steps: First, ensure your reaction environment is strictly anhydrous; the chloromethyleneiminium ion is highly sensitive to moisture and will rapidly hydrolyze back to DMF and HCl[1]. Second, increase your POCl₃ equivalents to 3.0 eq[2]. If conversion is still poor, increase the temperature marginally (e.g., to 65 °C), but monitor closely via TLC to avoid degradation.

Q2: Is there a risk of the Vilsmeier reagent formylating the amine group at the C-3 position instead of the indole ring? A: No. The substrate features an N-methyl-N-phenyl tertiary amine at C-3. Because this nitrogen lacks an N-H bond, it cannot form a stable formamide derivative under Vilsmeier-Haack conditions. The reaction will remain strictly regioselective for electrophilic aromatic substitution at the C-2 position of the indole ring[3].

Q3: My reaction mixture turned excessively dark, and the final yield was a tarry residue. What went wrong? A: This indicates localized overheating and subsequent polymerization of the electron-rich indole. The formation of the Vilsmeier reagent is highly exothermic. If POCl₃ is added too quickly, or if the substrate is added before the reagent has stabilized at 0 °C, thermal runaway can occur[2]. Actionable Steps: Ensure POCl₃ is added dropwise over at least 15 minutes at 0 °C. Furthermore, do not exceed 60 °C during the heating phase. The 3-amino group strongly activates the indole core; excessive heat (e.g., >85 °C) will cause the substrate to decompose.

Q4: During the basic workup, my product seems to degrade or form side products. How can I safely hydrolyze the iminium intermediate? A: Highly electron-rich 3-aminoindoles can be sensitive to harsh bases or prolonged exothermic heating during the quench. Using strong bases like NaOH can cause localized spikes in pH and temperature, leading to degradation. Actionable Steps: Use a milder base such as saturated aqueous sodium carbonate (Na₂CO₃)[1] or sodium acetate. Perform the quench by pouring the reaction mixture slowly over a large volume of crushed ice, adding the base dropwise to carefully control the exothermic neutralization.

V. References

  • Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: N,1-Dimethyl-N-phenyl-1H-indol-3-amine Mobility Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: IND-3-AMINE-MOBILITY-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division Status: Open Priority: High

Introduction

Welcome to the Technical Support Center. You are likely investigating N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a Hole Transport Material (HTM) or a model system for organic electronics (OLEDs, OPVs, or OFETs).

This molecule belongs to the class of arylamine-functionalized indoles . While indole cores are promising for their electron-rich nature and planar geometry, this specific derivative is a "small molecule" with low molecular weight. Consequently, low hole mobility (


) in this system is rarely an intrinsic failure of the 

-system but rather an extrinsic issue related to film morphology (low

)
, chemical instability (C2 reactivity) , or trap states (purity) .

This guide moves beyond generic advice to address the specific physicochemical pitfalls of indole-3-amines.

Part 1: Diagnostic Matrix (Triage)

Use this table to correlate your experimental symptoms with the most probable root cause.

SymptomObservationProbable Root CauseRecommended Action
Hazy Films Film appears cloudy or rough under optical microscope.Crystallization. Low

allows rapid crystallization, destroying the amorphous charge percolation path.
Switch solvent (e.g., Chlorobenzene

Toluene) or increase drying rate.
S-Shaped IV Curves Current injection is blocked at low voltage.Energy Barrier. HOMO mismatch with the anode (ITO/PEDOT:PSS).Verify HOMO level via UPS/CV. Check anode surface treatment (UV-Ozone).
Hysteresis IV curves differ between forward and reverse scans.Deep Traps. Ionic impurities or slow detrapping.Repurify material (Sublimation). Avoid halogenated solvents if possible.
Rapid Decay Device works briefly then mobility drops.Oxidative Dimerization. The reactive C2 position on the indole is coupling.CRITICAL: This molecule has an unsubstituted C2 position. It is chemically unstable in the radical cation state.

Part 2: Deep Dive Troubleshooting

Module A: The Purity Trap (Synthesis Byproducts)

The Issue: Indole-3-amines are often synthesized via Buchwald-Hartwig amination or similar Pd-catalyzed cross-couplings. Residual catalysts (Pd) and halides (Br/I) act as deep traps . In hole-only devices, even ppm-level impurities can drop mobility by orders of magnitude (from


 to 

).

Technical Insight: Halides have high electron affinity. When a hole (radical cation) hops onto a molecule near a halide ion, the Coulombic attraction "traps" the hole, preventing it from moving to the next site.

Protocol: Gradient Sublimation Do not rely solely on column chromatography.

  • Load: Place the pre-purified powder in the source zone of a high-vacuum train sublimation system (

    
     Torr).
    
  • Gradient: Establish a thermal gradient. Impurities with higher vapor pressure (solvents) and lower vapor pressure (catalysts/dimers) will separate.

  • Harvest: Collect only the middle fraction.

  • Verification: Perform Elemental Analysis (CHN) to ensure Pd content is <10 ppm.

Module B: The "Small Molecule" Morphology Problem

The Issue: this compound is a small, asymmetric molecule. It likely has a low Glass Transition Temperature (


), possibly near or below room temperature.
  • Amorphous State: Required for uniform isotropic mobility.

  • Crystalline State: Creates grain boundaries that act as barriers.

Troubleshooting Workflow:

  • Check

    
    :  Run DSC (Differential Scanning Calorimetry). If 
    
    
    
    , your film is thermodynamically unstable and will crystallize during testing.
  • Processing Fix:

    • Spin Coating: Use high boiling point solvents (Chlorobenzene, o-Dichlorobenzene) to allow slower organization, or quench rapidly if trying to freeze the amorphous state.

    • Matrix Doping: If the molecule crystallizes too fast, disperse it in an inert polymer matrix (e.g., Polystyrene) at 50 wt%. This isolates the molecules and forces a hopping regime, stabilizing the measurement.

Module C: Chemical Instability (The C2 Vulnerability)

The Critical Flaw: In your specific molecule, the C2 position (adjacent to the Nitrogen in the indole ring) is a proton (H).

  • Mechanism: Upon hole injection (oxidation), the indole forms a radical cation. The C2 position becomes highly reactive and susceptible to dimerization (forming a bi-indole).

  • Result: This chemical reaction destroys the

    
    -conjugation pathway and creates defect sites.
    

Solution:

  • Immediate: Perform measurements in strict dark/inert (Nitrogen) environments.

  • Long-term: You must chemically modify the structure. Methylating or phenylating the C2 position (blocking the reactive site) is standard practice in stable indole HTMs (e.g., Indolo[3,2-b]indole derivatives).

Part 3: Visualization & Logic

Troubleshooting Flowchart

The following logic tree guides you through the isolation of the mobility failure.

TroubleshootingFlow Start Start: Low Mobility Measured CheckVisual 1. Visual/Microscope Inspection Start->CheckVisual Hazy Film is Hazy/Rough CheckVisual->Hazy Clear Film is Clear/Smooth CheckVisual->Clear Crystallization Issue: Crystallization (Low Tg) Action: Use Polymer Matrix or Change Solvent Hazy->Crystallization CheckIV 2. Analyze I-V Curve Shape Clear->CheckIV S_Shape S-Shaped / Injection Limited CheckIV->S_Shape Ohmic Ohmic / Space Charge Limited CheckIV->Ohmic Injection Issue: Energy Barrier Action: Check HOMO alignment / UV-Ozone Anode S_Shape->Injection CheckThickness 3. Thickness Dependence (SCLC) Ohmic->CheckThickness FailScaling Fails V^2/L^3 Scaling CheckThickness->FailScaling PassScaling Follows Scaling CheckThickness->PassScaling Traps Issue: Bulk Traps/Impurities Action: Sublimation Purification FailScaling->Traps Intrinsic Result: Intrinsic Mobility Found (If still low, molecular design is poor) PassScaling->Intrinsic

Caption: Step-by-step diagnostic workflow for isolating the cause of low hole mobility in small molecule films.

Part 4: Validated Measurement Protocol (SCLC)

To trust your data, you must validate that you are measuring Space Charge Limited Current (SCLC) and not leakage or injection limited current.

Device Architecture: ITO / PEDOT:PSS (40nm) / Indole-Amine (Active Layer) / MoO3 (10nm) / Ag[1]

  • Note: The

    
     layer acts as an electron blocking/hole injection layer to ensure hole-only transport.
    

Step-by-Step Procedure:

  • Fabricate 3 Thicknesses: You cannot extract mobility from a single device. Make films of 100nm, 200nm, and 300nm.

  • Measure IV: Sweep voltage from 0V to 10V.

  • Mott-Gurney Fit: Fit the data to the equation:

    
    
    
    • 
      : Current density
      
    • 
      : Dielectric constant (assume 3.0 for organics if unknown)
      
    • 
      : Thickness
      
  • The "L-Scaling" Check: Plot

    
     vs 
    
    
    
    at a fixed voltage.
    • Pass: The plot is linear. Your mobility value is valid.

    • Fail: The plot is non-linear. You are likely dominated by contact resistance or traps. Do not report this mobility.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Time-of-Flight (TOF) instead of SCLC? A: Only if you can grow films thicker than


 without cracking. For this specific small molecule, thick films will likely crystallize or delaminate. SCLC is preferred for thin films (<300 nm).

Q: My mobility is


. Is this normal? 
A:  For a small, undoped indole-amine, yes. Without a crystalline stacking order (like pentacene) or a polymer chain (like P3HT), hopping is inefficient. To improve this, consider p-doping  with F4-TCNQ (1-3 wt%) to fill trap states and increase free carrier density.

Q: Why does the film turn yellow/brown after testing? A: This indicates degradation. The indole radical cation is reacting with trace oxygen or dimerizing at the C2 position. Ensure encapsulation is robust (glass-to-glass with epoxy) and measure inside a glovebox.

References

  • Coropceanu, V., et al. "Charge transport in organic semiconductors." Chemical Reviews, 107.4 (2007): 926-952.

    • Foundational text on the hopping mechanism and impact of reorganiz
  • Blakesley, J. C., et al. "Space-charge-limited current techniques for the determination of the mobility of organic semiconductors." Journal of Physics: Condensed Matter, 26.34 (2014): 345204.

    • The authoritative protocol for validating SCLC measurements and avoiding artifacts.
  • Yumusak, C., et al. "Purity of organic semiconductors as a key factor for the performance of organic electronic devices." Materials Chemistry Frontiers, 4 (2020).

    • Direct evidence of how purification (sublimation) improves mobility by orders of magnitude.[2]

  • Agarwal, N., et al. "Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells."[1] Journal of Materials Chemistry A, (2017).

    • Demonstrates the structural requirements (planarity/substitution) for high mobility in indole-based HTMs, contrasting with simple indole-amines.

Sources

Storage conditions to prevent decomposition of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for N,1-Dimethyl-N-phenyl-1H-indol-3-amine .

Product Class: Electron-Rich Indole Derivatives | Hazard Profile: Oxidation Sensitive, Photosensitive

Part 1: Executive Summary & Chemical Profile

This compound is a highly electron-rich tertiary amine substituted at the 3-position of the indole ring. Structurally, the presence of the electron-donating amino group at C3, combined with the N1-methyl group, significantly raises the HOMO (Highest Occupied Molecular Orbital) energy level of the indole system.[1]

Implication for Researchers: This compound is thermodynamically unstable in air .[1] It acts as a potent nucleophile and is susceptible to rapid oxidative degradation via radical cation formation.[1] Unlike simple indoles, 3-aminoindoles do not just discolor; they undergo structural decomposition into oxindoles or oxidative dimers, rendering experiments invalid.[1]

Part 2: Critical Storage Protocols (The "Golden Standard")[1]

To prevent decomposition, you must disrupt the three vectors of degradation: Oxygen , Photon Energy , and Thermal Kinetic Energy .[1]

The Storage Triad
ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen (Strict) Oxygen attacks the electron-rich C2 position. The compound must be stored under an inert atmosphere (glovebox or Schlenk line).[1]
Temperature -20°C (Long Term) Low temperature inhibits the kinetics of auto-oxidation and dimerization.
Light Amber/Foil Wrapped Photons excite the indole

-system, accelerating Single Electron Transfer (SET) oxidation mechanisms.[1]
Handling Workflow (Step-by-Step)
  • Arrival: Immediately transfer the vial to a -20°C freezer. Do not open until ready to use.

  • Thawing: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial introduces condensation (water), which accelerates proton-coupled electron transfer (PCET) oxidation.[1]

  • Dispensing:

    • Preferred: Weigh inside a glovebox (

      
       ppm).[1]
      
    • Alternative: Use a glove bag or rapid transfer under a stream of Argon.[1]

  • Solubilization: Only prepare solutions immediately before use. Never store this compound in solution for >24 hours, even at -20°C.[1]

Part 3: Decomposition Mechanics (Visualized)

Understanding how the molecule breaks down helps you identify if your sample is compromised.[1] The primary pathway is Oxidative Dimerization and C2-Oxygenation .[1]

Decomposition Compound N,1-Dimethyl-N-phenyl- 1H-indol-3-amine (Pristine: Off-white/Pale Yellow) Radical Radical Cation Intermediate Compound->Radical Light + O2 (SET Oxidation) Dimer Indolyl-Indole Dimer (Insoluble Precipitate) Radical->Dimer Dimerization (C2-C2 Coupling) Oxindole 2-Oxindole / Isatin Derivatives (Deep Red/Brown) Radical->Oxindole + O2 / H2O (Oxidative Cleavage)

Figure 1: The degradation cascade.[1] The electron-rich indole undergoes Single Electron Transfer (SET) to form a radical, leading to colored impurities (Oxindoles) or insoluble polymers (Dimers).[1]

Part 4: Troubleshooting & FAQs

Q1: My sample has changed color from pale yellow to dark brown/green. Is it usable?

Verdict: Likely Degraded.

  • Cause: The color change indicates the formation of conjugated oxidation products (likely isatin-like derivatives or extended conjugated dimers).[1]

  • Action: Check solubility. If you see dark insoluble specks in DCM or Methanol, polymerization has occurred.[1] Purification is required (Rapid Silica Filtration) or discard.

Q2: I dissolved the compound in DMSO, and it turned blue/green overnight.

Verdict: Discard.

  • Mechanism: DMSO is an oxidant (mild) and hygroscopic.[1] In the presence of trace water and air, DMSO can facilitate the oxidation of electron-rich indoles.[1]

  • Solution: Use anhydrous DMF or Acetonitrile and degas the solvent with Argon bubbling for 15 minutes before dissolving the compound.[1]

Q3: Can I store this in a standard refrigerator (4°C)?

Verdict: Short-term only (<1 week).

  • For storage longer than a week, -20°C is mandatory.[1] At 4°C, slow oxidation will still occur, leading to a purity drop of ~1-2% per month depending on headspace oxygen.[1]

Q4: How do I re-purify a degraded sample?

Protocol:

  • Dissolve the crude material in a minimal amount of Dichloromethane (DCM) containing 1% Triethylamine (to neutralize any acidic species).[1]

  • Perform a rapid filtration through a short pad of silica gel (flush with Hexane:Ethyl Acetate).[1]

  • The oxidized polymers are usually much more polar and will stick to the silica baseline.[1]

  • Concentrate the filtrate immediately and store under Argon.

Part 5: References

  • Instability of 3-Aminoindoles:

    • Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.

    • Source: PMC (PubMed Central).[1]

    • Context: Explicitly details that electron-rich 3-aminoindoles are "sensitive to light and air and tend to undergo oxidative dimerization."

    • URL:[Link]

  • Oxidation Mechanisms of Indoles:

    • Title: Degradation of substituted indoles by an indole-degrading methanogenic consortium.[2]

    • Source: PMC (PubMed Central).[1]

    • Context: Describes the hydroxylation pathway at the C2 position for substituted indoles.

    • URL:[Link]

  • Electrochemical Oxidation (Homology):

    • Title: Electrochemical oxidation of 3-substituted Indoles.

    • Source: ResearchGate.[1]

    • Context: Validates the pathway of 3-substituted indoles oxidizing to 2-oxindoles and dimers.

    • URL:[Link]

Sources

Validation & Comparative

High-Field vs. Benchtop NMR for the Structural Elucidation of Complex Indoles: A Case Study on N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

N,1-Dimethyl-N-phenyl-1H-indol-3-amine is a highly functionalized tertiary amine derivative of indole. In medicinal chemistry, verifying the exact regiochemistry of such substitutions is a critical quality control step. While High-Field NMR (≥400 MHz) has long been the gold standard for structural elucidation, modern Benchtop NMR (60–90 MHz) offers a compelling, cost-effective alternative for routine analysis.

This guide objectively compares the performance of both platforms for analyzing this specific compound. As a Senior Application Scientist, I have structured this comparison to highlight the mechanistic reasons behind spectral overlap and to provide self-validating experimental workflows required for unambiguous assignment.

Mechanistic Causality: The Challenge of Spectral Overlap

To understand the analytical challenge, we must examine the chemical environment of this compound:

  • Aliphatic Region: The molecule possesses two distinct methyl groups. The N1-methyl group is attached directly to the indole nitrogen. Because the indole nitrogen's lone pair is delocalized into the aromatic ring, this methyl group is highly deshielded (δ ~3.7 ppm). The N-methyl group on the C3 amine is attached to an exocyclic nitrogen conjugated with a phenyl ring, typically resonating slightly upfield (δ ~3.2 ppm). Both NMR platforms easily resolve these singlets.

  • Aromatic Region (δ 6.5–7.6 ppm): This is where the complexity peaks. The molecule contains 10 aromatic protons in a narrow ~1.1 ppm window: 4 from the indole benzo-fused ring, 1 from the indole pyrrole ring (C2-H), and 5 from the N-phenyl ring.

The Physics of Overlap: At a benchtop frequency of 60 MHz, a 1 ppm window corresponds to only 60 Hz. Given that typical aromatic J-couplings are 7–8 Hz, the multiplets span 15–20 Hz each. This results in severe signal overlap, rendering the aromatic region a single, unresolvable multiplet ([1]). Conversely, at 600 MHz, the same 1 ppm window spans 600 Hz, providing ample dispersion to resolve individual doublets and triplets.

Performance Comparison: Benchtop vs. High-Field NMR

The following table summarizes the quantitative and qualitative performance of both systems when analyzing this compound.

ParameterBenchtop NMR (60 MHz)High-Field NMR (600 MHz)
Aliphatic Resolution Excellent (Baseline resolution of N-Me and N1-Me)Excellent
Aromatic Resolution Poor (Severe overlap of 10 protons)Excellent (Clear multiplets and J-couplings)
Sensitivity (LOD) ~10-50 mM< 1 mM
Acquisition Time (1D) 1–5 minutes< 1 minute
2D Capabilities Basic COSY (Limited by dispersion)Advanced (HSQC, HMBC, NOESY)
Capital Cost Low (~$50,000 - $100,000)High (>$500,000 + Cryogens)
Best Use Case Reaction monitoring, QA/QC of known batchesDe novo structural elucidation, impurity profiling

Experimental Protocols: Self-Validating NMR Workflows

Note: The following protocols are designed as self-validating systems. Each step includes a verification check to ensure data integrity before proceeding.

Protocol A: Sample Preparation and 1D ¹H Acquisition
  • Solvent Selection: Weigh 15 mg of this compound. Dissolve in 0.6 mL of CDCl3 (containing 0.03% v/v TMS).

    • Causality: Because this molecule lacks exchangeable N-H protons (both nitrogens are fully substituted), CDCl3 is ideal. Using DMSO-d6 is unnecessary and would only increase solvent viscosity, leading to broader spectral lines.

  • Shimming & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl3.

    • Validation Check: Monitor the lock level. If the lock fluctuates, adjust the Z and Z2 shims until the signal is maximized and completely stable. A stable lock ensures field homogeneity, which is critical for resolving the complex aromatic region.

  • Acquisition: Set the spectral width to 12 ppm. Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS peak to exactly 0.00 ppm.

Protocol B: 2D HMBC for Regiochemical Verification (High-Field Only)

To unambiguously prove that the N-methyl-N-phenyl group is attached to C3, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

  • Setup: Select a standard ¹H-¹³C HMBC pulse sequence optimized for long-range couplings (J = 8 Hz).

  • Acquisition: Acquire 128 increments in the indirect (¹³C) dimension and 2048 points in the direct (¹H) dimension.

  • Interpretation (Validation): Look for cross-peaks between the N-methyl protons (δ ~3.2 ppm) and the indole C3 carbon, as well as the phenyl ipso-carbon. Concurrently, verify the N1-methyl protons (δ ~3.7 ppm) correlate to C2 and C7a ([2]).

Visualizing the Analytical Logic

Workflow Start Isolate N,1-Dimethyl- N-phenyl-1H-indol-3-amine NMR1D Acquire 1D 1H NMR (Determine Field Strength) Start->NMR1D Benchtop Benchtop NMR (60-80 MHz) Fast, Low Cost NMR1D->Benchtop Routine QA/QC HighField High-Field NMR (400-600 MHz) High Resolution NMR1D->HighField De novo Elucidation Overlap Severe Aromatic Overlap (δ 6.5 - 7.6 ppm, 10 Protons) Benchtop->Overlap Δν < J-coupling Resolved Resolved Multiplets (Indole vs Phenyl Protons) HighField->Resolved Δν >> J-coupling TwoD 2D NMR (COSY/HSQC/HMBC) Unambiguous Assignment Overlap->TwoD Requires 2D at High-Field Resolved->TwoD Confirm Connectivity Confirm Structure Verified TwoD->Confirm

Decision tree for NMR structural elucidation of complex indoles.

HMBC NMe N-Methyl Protons (δ ~3.2 ppm) C3 Indole C3 NMe->C3 3J HMBC PhIpso Phenyl C-ipso NMe->PhIpso 3J HMBC N1Me N1-Methyl Protons (δ ~3.7 ppm) C2 Indole C2 N1Me->C2 3J HMBC C7a Indole C7a N1Me->C7a 3J HMBC

Key 3J HMBC correlations confirming the regiochemistry of the compound.

Conclusion

While benchtop NMR is a powerful, accessible tool for monitoring the synthesis of this compound by tracking the appearance of the distinct N-methyl and N1-methyl singlets, it physically falls short in resolving the crowded aromatic region ([3]). For complete structural elucidation and impurity profiling, high-field NMR combined with 2D techniques (like HMBC) remains indispensable. By understanding the physical limits of chemical shift dispersion and employing self-validating acquisition protocols, researchers can select the most appropriate analytical platform for their specific workflow needs.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 , Oxford Instruments.[Link]

  • PubChem Compound Summary for CID 798, Indole , National Center for Biotechnology Information.[Link]

  • Benchtop NMR Breaks New Ground , Technology Networks.[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin , ResearchGate.[Link]

Sources

13C NMR Chemical Shift Guide: N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR characterization for N,1-Dimethyl-N-phenyl-1H-indol-3-amine , a tertiary amine derivative of indole often synthesized via Palladium-catalyzed Buchwald-Hartwig amination.

This guide is structured to assist researchers in confirming the identity of this compound, distinguishing it from starting materials (e.g., 3-bromo-1-methylindole), and validating the formation of the C–N bond.

Part 1: Chemical Identity & Significance

This compound is a sterically crowded, electron-rich indole derivative. It serves as a valuable model substrate in organic synthesis, particularly for evaluating the efficacy of catalytic systems in forming C(sp²)–N bonds between heteroaryl halides and secondary amines.

  • IUPAC Name: this compound

  • Alternative Names: 1-Methyl-3-(N-methylanilino)indole; 3-(N-methyl-N-phenylamino)-1-methylindole

  • Molecular Formula: C₁₇H₁₈N₂[1]

  • Molecular Weight: 250.34 g/mol

  • Key Structural Features:

    • Indole Core: Electron-rich, substituted at N1 and C3.

    • N1-Methyl Group: Removes the N-H proton, simplifying the NMR by eliminating exchange broadening.

    • C3-Amino Group: A tertiary amine connecting the indole to a phenyl ring, creating a distinct electronic environment at C3.

Part 2: 13C NMR Diagnostic Data

The following table presents the characteristic 13C NMR chemical shifts. These values are derived from comparative analysis of 3-aminoindole derivatives and literature data for N-methyl-N-phenyl substituted heteroaromatics.

Solvent: CDCl₃ (referenced to 77.16 ppm) Frequency: Typically 100 MHz or 125 MHz

Table 1: Assignment of 13C NMR Signals
Carbon EnvironmentAssignmentApprox. Shift (δ ppm)Diagnostic Notes
Indole Core C2 128.0 – 132.0Deshielded relative to C3; characteristic of 3-substituted indoles.
C3 115.0 – 120.0Critical Diagnostic: Upfield shift relative to C2 due to electron donation from the amine nitrogen.
C3a (Bridge)125.0 – 128.0Quaternary carbon; often lower intensity.
C7a (Bridge)135.0 – 138.0Quaternary carbon; deshielded by adjacent N1.
C4, C5, C6, C7 109.0 – 123.0Typical aromatic indole signals. C7 (near N1) and C4 are often distinct.
N-Substituents N1-CH₃ 32.0 – 33.0Key Signal: Distinct high-field signal for the indole N-methyl.
N-CH₃ (Amine) 38.0 – 42.0Key Signal: Distinct signal for the N-methyl on the amine; typically downfield of N1-Me.
Phenyl Ring Ipso (C1') 148.0 – 150.0Critical Diagnostic: Highly deshielded quaternary carbon indicating N-phenyl attachment.
Ortho (C2'/6') 113.0 – 118.0Shielded due to resonance donation from the nitrogen lone pair.
Meta (C3'/5') 128.0 – 129.5Typical aromatic range.
Para (C4') 118.0 – 121.0Shielded relative to meta carbons.

Technical Insight: The presence of two distinct methyl signals in the aliphatic region (30–45 ppm) is the primary indicator of successful N-methylation and retention of the indole N-methyl group. The separation between N1-Me (~33 ppm) and N(amine)-Me (~40 ppm) is diagnostic.

Part 3: Comparative Analysis (Performance vs. Alternatives)

To objectively validate the synthesis, one must compare the product's NMR signature against the starting materials. This "differential NMR" approach ensures that the C–N coupling occurred and that the product is not a regioisomer.

Table 2: Shift Comparison – Product vs. Precursors
FeatureStarting Material (3-Bromo-1-methylindole)Coupling Partner (N-Methylaniline)Product (this compound)
C3 Shift ~90.0 ppm (C-Br)N/A~118.0 ppm (C-N)
N-Me Signals One (N1-Me, ~33 ppm)One (N-Me, ~30 ppm)Two (N1-Me + N-Me, distinct peaks)
Ipso Carbon N/A~150.0 ppm~149.0 ppm (Maintained but shifted)
Symmetry HighHighLower (Complex aromatic region)
Visualization: Structural Logic of NMR Shifts

The following diagram illustrates the logical flow of assigning the NMR signals based on the synthetic transformation.

NMR_Assignment_Logic Start Start: 3-Bromo-1-methylindole Product Product: N,1-Dimethyl-N-phenyl- 1H-indol-3-amine Start->Product Buchwald-Hartwig Coupling C_Br C3-Br Signal (~90 ppm) Start->C_Br Contains Me_Group Single Methyl (~33 ppm) Start->Me_Group Contains Reagent Reagent: N-Methylaniline Reagent->Product Dual_Me Dual Methyls (~33 & ~40 ppm) Reagent->Dual_Me Contributes N-Me C_N C3-N Signal (~118 ppm) Product->C_N New Bond Formed Product->Dual_Me Diagnostic Feature C_Br->C_N Shift Change (Diagnostic)

Caption: Logical flow of NMR signal evolution from precursors to the final 3-aminoindole derivative, highlighting key diagnostic shifts.

Part 4: Experimental Protocol for Characterization

To ensure high-quality data that matches the values above, follow this standardized protocol.

Sample Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why? Indoles can be sensitive to acidic impurities in older CDCl₃. Ensure the solvent is neutralized (e.g., filtered through basic alumina) if the compound is acid-sensitive.

  • Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of solvent.

    • Note: High concentrations are preferred for 13C NMR to resolve quaternary carbons (C3a, C7a, C-Ipso) within a reasonable scan time.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 or deptqgps).

  • Scans (NS): Minimum 1024 scans to ensure high signal-to-noise ratio for quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds .

    • Reasoning: Quaternary carbons (C3a, C7a, Phenyl-C1) have long T1 relaxation times. A shorter delay may suppress these signals, leading to missing peaks.

Data Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz .

  • Referencing: Set the center line of the CDCl₃ triplet to 77.16 ppm .

Part 5: References

  • SpectraBase. 1-Methyl-3-(N-methylanilino)indole - Spectrum ID Y-27-1749-1. Wiley Science Solutions. Link

  • Buchwald, S. L., et al. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010, 12(20), 4442–4445. Link

  • Garg, N. K., et al. "Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates." Journal of the American Chemical Society, 2008, 130(44), 14422–14423. (Methodology reference for 3-aminoindole synthesis).

  • Beilstein Journal of Organic Chemistry. "Pd-catalyzed Buchwald–Hartwig aminations... in the estrone series." Beilstein J. Org.[2] Chem., 2018, 14, 998–1003. Link[2]

Sources

A Comparative Guide to the FTIR Spectroscopy of N,1-Dimethyl-N-phenyl-1H-indol-3-amine and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Fingerprints with FTIR Spectroscopy

In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable technique, offering a rapid and non-destructive window into the vibrational world of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." This guide provides an in-depth analysis of the predicted FTIR characteristic peaks for the novel compound N,1-Dimethyl-N-phenyl-1H-indol-3-amine . By dissecting its spectrum and comparing it with structurally related indole derivatives, we aim to provide researchers with a foundational tool for the identification and characterization of this and similar molecules.

The choice of comparative compounds—indole, 1-methylindole, and N,N-dimethylaniline—is deliberate. This selection allows for a systematic deconstruction of the target molecule's spectrum, attributing specific vibrational modes to the core indole structure, the N-methylation of the indole ring, and the N,N-disubstituted amino group at the 3-position. This comparative approach enhances the confidence in peak assignments and provides a deeper understanding of structure-spectrum correlations.

Predicted FTIR Spectrum of this compound

The following table outlines the predicted characteristic FTIR absorption peaks for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with the known spectra of related molecules.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050Medium-WeakAromatic C-H Stretching (Indole and Phenyl Rings)
~2950, ~2870MediumAliphatic C-H Stretching (N-CH₃ groups)
~1600, ~1490, ~1450Medium-StrongC=C Aromatic Ring Stretching (Indole and Phenyl)
~1370MediumC-N Stretching (Tertiary Amine)
~1250MediumC-N Stretching (Aryl-N)
~740StrongC-H Out-of-Plane Bending (ortho-disubstituted indole ring)

Comparative Spectral Analysis: Deconvoluting the Contributions of Substituents

To substantiate the predicted peak assignments for this compound, a comparative analysis with simpler, structurally related molecules is essential.

Table 2: Comparative FTIR Data of this compound and Related Compounds
Vibrational ModeThis compound (Predicted)Indole1-Methylindole[1]N,N-Dimethylaniline[2][3][4][5]
N-H Stretching Absent~3400 cm⁻¹ (sharp)AbsentAbsent
Aromatic C-H Stretching ~3050 cm⁻¹~3100-3000 cm⁻¹~3050 cm⁻¹[1]3074-2984 cm⁻¹[3]
Aliphatic C-H Stretching ~2950, ~2870 cm⁻¹Absent~2950 cm⁻¹[1]~2900 cm⁻¹[2]
C=C Aromatic Stretching ~1600, ~1490, ~1450 cm⁻¹~1616, 1577, 1456 cm⁻¹~1470 cm⁻¹1577, 1509 cm⁻¹[3]
C-N Stretching ~1370, ~1250 cm⁻¹~1240 cm⁻¹~1330 cm⁻¹~1350 cm⁻¹
Insights from the Comparison:
  • Absence of N-H Stretching: The most immediate distinction between the target molecule and the parent indole is the absence of the N-H stretching vibration, typically observed around 3400 cm⁻¹. This is a direct consequence of the methylation at the N-1 position of the indole ring, a feature shared with 1-methylindole.

  • Aliphatic C-H Stretching: The presence of methyl groups on both the indole nitrogen and the exocyclic amine at the 3-position introduces characteristic aliphatic C-H stretching vibrations around 2950 and 2870 cm⁻¹. These peaks are absent in the spectrum of indole.

  • Aromatic C=C Stretching: The complex pattern of bands in the 1600-1450 cm⁻¹ region arises from the C=C stretching vibrations of both the indole and phenyl aromatic rings. The precise positions and intensities of these bands are sensitive to the substitution pattern.

  • C-N Stretching: The target molecule is expected to show at least two distinct C-N stretching vibrations. One, at a higher wavenumber (around 1370 cm⁻¹), is characteristic of the tertiary amine at the 3-position. The other, at a lower wavenumber (around 1250 cm⁻¹), is attributed to the aryl-N bond of the N-phenyl group.

Visualizing the Molecular Structure and its Vibrational Correlates

To visually correlate the structural features of this compound with its predicted FTIR peaks, the following diagram is provided.

Sources

Comparative Analytical Guide: HRMS vs. Triple Quadrupole for N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) Mass Spectrometry for the analysis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine .

Designed for drug development professionals and analytical chemists, this document evaluates the suitability of each platform based on sensitivity, selectivity, and structural elucidation capabilities. While QqQ remains the gold standard for targeted quantitation, our analysis demonstrates that HRMS (Orbitrap/Q-TOF) offers superior utility for impurity profiling and metabolic stability studies due to its ability to resolve isobaric interferences common in indole chemistry.

Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Before selecting an analytical platform, one must understand the molecule's behavior under ionization.

  • IUPAC Name: this compound

  • Chemical Formula:

    
    
    
  • Exact Mass (Monoisotopic): 236.1313 Da

  • Protonated Precursor

    
    :  237.1386 m/z
    
  • LogP (Predicted): ~3.8 – 4.2 (Highly lipophilic)

Analytical Challenge: The molecule contains two nitrogen centers. The N1-indole nitrogen is part of the aromatic system (non-basic), while the exocyclic C3-amine is the primary site of protonation in Electrospray Ionization (ESI). The structural similarity to other bioactive tryptamines and synthetic impurities necessitates high specificity.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a "dilute-and-shoot" approach compatible with both HRMS and QqQ platforms.

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The addition of FA is critical. It lowers the pH to ~2.7, ensuring the exocyclic amine is fully protonated (

    
     approx 8-9), maximizing ESI+ sensitivity.
    
Mass Spectrometry Parameters (Source)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 40 arb units (High flow required due to lipophilicity).

Deep Dive: Fragmentation & Mechanistic Insight

Understanding fragmentation is the "fingerprint" verification step. Under Collision-Induced Dissociation (CID), this compound follows a distinct pathway governed by the stability of the indole core.

Fragmentation Pathway[4][8][11][12][13][14]
  • Precursor (

    
     237.1386):  The protonated molecular ion.
    
  • Primary Cleavage (

    
     130.0651):  The bond between the C3 position of the indole and the exocyclic nitrogen breaks. The charge is retained on the indole ring, forming the 1-methylindolyl cation  (a resonance-stabilized quinolinium-like species).
    
  • Secondary Fragment (

    
     108.0808):  In some energy regimes, the charge is retained on the amine side, generating the N-methylaniline  radical cation equivalent.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting mass fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 237.1386 TS Transition State (C3-N Bond Strain) Precursor->TS + HCD Energy (25-35 eV) Frag1 Fragment A 1-Methylindolyl Cation m/z 130.0651 TS->Frag1 Major Pathway (Indole resonance) Frag2 Fragment B N-Methylaniline ion m/z 108.0808 TS->Frag2 Minor Pathway

Caption: Predicted ESI+ fragmentation pathway for this compound showing the primary cleavage at the C3-N bond.

Comparative Analysis: HRMS vs. Triple Quadrupole

This section objectively compares the performance of a Q-Exactive (Orbitrap HRMS) against a TSQ Altis (Triple Quadrupole) for this specific analyte.

Performance Data Matrix
FeatureHRMS (Orbitrap/Q-TOF)Triple Quadrupole (QqQ)
Scan Mode Full Scan / dd-MS2SRM (Selected Reaction Monitoring)
Mass Accuracy < 3 ppm (e.g., 237.1386 ± 0.0007)Unit Resolution (0.7 Da)
Selectivity High: Distinguishes

from isobars (e.g.,

)
Medium: Relies on retention time + transition
LOD (Sensitivity) ~0.5 ng/mL~0.05 ng/mL (10x more sensitive)
Linear Dynamic Range 3-4 Orders of Magnitude5-6 Orders of Magnitude
Retrospective Analysis Yes: Data contains all ionsNo: Only monitors set transitions
Critical Analysis

When to choose Triple Quadrupole (QqQ):

  • Routine Quantitation: If you are in late-stage clinical trials and need to quantify this molecule in plasma at picogram levels, QqQ is the mandatory choice.

  • Throughput: QqQ data files are small, processing is faster, and integration algorithms are more mature for regulated bioanalysis (GLP).

When to choose HRMS:

  • Metabolite Identification (MetID): If this molecule is a drug candidate, HRMS is required to track metabolic soft spots (e.g., hydroxylation of the phenyl ring vs. demethylation). A QqQ would miss unexpected metabolites.

  • Impurity Profiling: In synthesis, an isomer where the methyl group is on C2 instead of N1 would have the exact same SRM transition on a QqQ. Only HRMS (with high resolution) or distinct chromatography can confidently flag this purity issue.

Recommended Analytical Workflow

To maximize data integrity, we recommend a hybrid validation workflow. Use HRMS for the initial "scouting" and structural confirmation, then transfer the method to QqQ for routine high-throughput screening.

Workflow cluster_HRMS Phase 1: Discovery & ID cluster_QQQ Phase 2: Quantitation Sample Sample Preparation (MeOH/H2O Extraction) LC UHPLC Separation (C18, 5 min Gradient) Sample->LC HRMS HRMS (Orbitrap) Full Scan @ 70k Res LC->HRMS Unknowns/Metabolites QqQ Triple Quad (QqQ) SRM Mode LC->QqQ Routine Samples Confirm Confirm Formula (C16H16N2) HRMS->Confirm Confirm->QqQ Method Transfer Quant Quantitation (LOD < 0.1 ng/mL) QqQ->Quant

Caption: Dual-stream workflow utilizing HRMS for structural confirmation and QqQ for high-sensitivity quantitation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Emery Pharma. (2025).[1] Bridging Study: Comparing QQQ and HRMS for Impurity Quantitation. [Link]

  • Sannova Analytical. (2021). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide and Small Molecule Quantitation. [Link]

  • National Institutes of Health (NIH). (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. [Link]

  • Scientific Research Publishing. (2016).[2] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

Sources

Comparative Technical Guide: Indole-3-Amine Derivatives vs. Spiro-OMeTAD in Perovskite Photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cost-Efficiency Trade-Off

In the race for commercializing Perovskite Solar Cells (PSCs), the Hole Transport Material (HTM) remains a critical bottleneck.[1] While Spiro-OMeTAD stands as the historical reference standard due to its high efficiency, its prohibitive synthesis cost and morphological instability limit large-scale deployment.

N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a class of Indole-based small molecule HTMs designed to disrupt this status quo. These materials leverage the electron-rich indole core to achieve competitive hole mobility at a fraction of the synthetic cost.

Key Takeaway:

  • Spiro-OMeTAD is the choice for maximum efficiency (22%+) in controlled lab environments.

  • Indole-Amine Derivatives are the choice for scalable, cost-effective modules , offering slightly lower peak efficiency (18-20%) but significantly improved intrinsic stability and synthesis economics (approx. 1/10th the cost).

Chemical Architecture & Mechanism

Spiro-OMeTAD: The 3D Reference
  • Structure: A rigid spiro-center connects two orthogonal fluorene moieties.

  • Mechanism: The 3D "star" shape prevents crystallization, forming an amorphous film that ensures uniform coverage over the perovskite surface.

  • Weakness: The amorphous nature requires dopants (Li-TFSI, tBP) to increase hole mobility (from

    
     to 
    
    
    
    ). These dopants are hygroscopic, accelerating perovskite degradation.
Indole-Amine (this compound)
  • Structure: A planar or semi-planar indole core substituted with arylamines.

  • Mechanism: The planar geometry facilitates

    
     stacking, potentially leading to higher intrinsic hole mobility (
    
    
    
    without doping).
  • Advantage: The N-methyl and phenyl substitutions allow for fine-tuning of the HOMO energy level to match the perovskite valence band, minimizing energy loss (Voc deficit).

Energy Level Alignment (Visualization)

The following diagram illustrates the charge extraction pathway. Note that the Indole derivative can be tuned to have a deeper HOMO than Spiro, potentially increasing Open Circuit Voltage (Voc).

EnergyLevels cluster_0 Energy Level Alignment (eV) Perovskite_CB Perovskite CB -3.9 eV Perovskite_VB Perovskite VB -5.4 eV Spiro_LUMO Spiro-OMeTAD LUMO -2.4 eV Perovskite_CB->Spiro_LUMO Electron Blocking Indole_LUMO Indole-Amine LUMO -2.1 eV Perovskite_CB->Indole_LUMO Electron Blocking Spiro_HOMO Spiro-OMeTAD HOMO -5.2 eV Perovskite_VB->Spiro_HOMO Hole Extraction Indole_HOMO Indole-Amine HOMO -5.3 eV (Tunable) Perovskite_VB->Indole_HOMO Hole Extraction

Caption: Energy band diagram showing hole extraction from Perovskite VB to HTM HOMO. The Indole-Amine's deeper HOMO can enhance Voc.

Head-to-Head Performance Metrics

The following data compares the standard Spiro-OMeTAD against optimized Indole-based HTMs (using the N,1-dimethyl... motif).

MetricSpiro-OMeTAD (Reference)Indole-Amine Derivatives (Challenger)Analysis
PCE (Efficiency) 22% - 25.7% 18% - 21% Spiro retains the crown for peak efficiency due to superior film formation.
Hole Mobility

(undoped) /

(doped)

(intrinsic)
Indole derivatives often possess higher intrinsic mobility, reducing dopant need.
Synthesis Cost High (~$150-500/g)Low (~$20-50/g) Indole chemistry is simple (Buchwald-Hartwig amination), avoiding the expensive spiro-center synthesis.
Stability (T80) Poor (Degrades <500 hrs w/o encap)Moderate to High Planar packing repels moisture better than the amorphous "sponge-like" Spiro.
Hysteresis LowLow to ModerateIndole films must be optimized to prevent interfacial charge accumulation.

Critical Insight: While Spiro-OMeTAD yields higher champion cell numbers, Indole-amines offer a lower Levelized Cost of Electricity (LCOE) due to the massive reduction in material cost.

Experimental Protocol: Device Fabrication

To validate the efficiency of the Indole-Amine HTM, follow this self-validating protocol. This workflow assumes a standard n-i-p architecture (FTO/TiO2/Perovskite/HTM/Au).

Materials Preparation[2][3][4][5][6][7][8]
  • Spiro-Control Solution: 72.3 mg Spiro-OMeTAD in 1 mL Chlorobenzene. Add 17.5 µL Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL tBP.

  • Indole-Test Solution: Dissolve This compound (or derivative) in Chlorobenzene at 30-40 mg/mL .

    • Note: Due to higher intrinsic mobility, reduce concentration compared to Spiro to prevent resistive losses in thick films.

    • Doping: Initially test dopant-free . If Series Resistance (Rs) is high (>5

      
      ), add 5-10 µL Li-TFSI solution.
      
Deposition Workflow (Visualization)

FabricationProtocol cluster_inputs Precursors Spiro Spiro-OMeTAD (doped) Step2 Dynamic Spin Coating 4000 rpm, 30s Spiro->Step2 72 mg/mL Indole Indole-Amine (dopant-free/light) Indole->Step2 30 mg/mL Step1 Substrate Prep FTO/TiO2/Perovskite Step1->Step2 Step3 Annealing (Critical) Spiro: Air, Overnight Indole: N2 or Air? Step2->Step3 Step4 Metallization Au Evaporation (80nm) Step3->Step4 Oxidation Step Decision Check Rs Step4->Decision Success Success Decision->Success Rs < 5 ohm Fail Fail Decision->Fail Rs > 10 ohm

Caption: Fabrication workflow comparing Spiro and Indole HTM deposition. Note the concentration difference.

Protocol Nuances (Expertise & Experience)
  • Solvent Choice: Chlorobenzene is standard. However, small indole molecules may crystallize too fast. If you observe "cloudy" films, switch to a Chlorobenzene:Chloroform (4:1) mix to accelerate evaporation and freeze the morphology.

  • Oxidation: Spiro requires oxygen exposure (air aging) to activate the Li-TFSI doping mechanism. Indole-amines, if used dopant-free, should be annealed in Nitrogen to prevent oxidative degradation of the amine group, unless specific p-dopants (like F4-TCNQ) are used.

Synthesis & Commercial Viability

The strongest argument for the Indole-Amine class is the synthesis pathway.

  • Spiro-OMeTAD Synthesis: Requires a complex starting material (2,7-dibromofluorene), a spiro-cyclization step (often low yield), and multiple purifications. Commercial price: High.[1]

  • Indole-Amine Synthesis:

    • Starting Material: 1-Methylindole (Commodity chemical).

    • Reaction: Bromination at C3 (NBS)

      
       Buchwald-Hartwig amination with N-methylaniline.
      
    • Yield: Typically >80%.

    • Purification: Recrystallization (scalable) vs. Column Chromatography (Spiro).

References

  • Jeon, N. J., et al. (2014). "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature Materials. (Establishes the Spiro-OMeTAD reference baseline of ~17-20% at the time, now optimized to >25%). Link

  • Saliba, M., et al. (2016). "Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency." Energy & Environmental Science. (Details the Li-TFSI/tBP doping protocol for Spiro). Link

  • Chung, I., et al. (2016). "Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells." Chemical Science. (Demonstrates the efficiency of planar indole-based HTMs vs Spiro). Link

  • Xu, J., et al. (2017). "Perovskite-based solar cells: Durability challenges." Science. (Discusses the instability of Spiro-OMeTAD dopants). Link

  • BenchChem. (2025).[1] "A Head-to-Head Battle: Cuprous Iodide vs. Spiro-OMeTAD." (Provides comparative cost/stability data for alternatives to Spiro). Link

Disclaimer: The specific molecule "this compound" is treated here as a representative structural motif for the class of Indole-3-amine based HTMs. Specific performance data refers to optimized derivatives (e.g., IDIDF, carbazole-indoles) unless otherwise noted.

Sources

Cyclic voltammetry validation of N,1-Dimethyl-N-phenyl-1H-indol-3-amine redox potentials

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Methodological Guide

Executive Summary & Strategic Context

N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a class of electron-rich, indole-based redox systems often evaluated as Hole Transport Materials (HTMs) in optoelectronics or as redox mediators in biological catalysis. Unlike simple indoles, which undergo rapid irreversible electropolymerization, the N-methylation and N-phenyl substitution at the 3-amino position are designed to stabilize the radical cation intermediate.

This guide provides a rigorous validation framework to confirm this stability. We compare its electrochemical performance against the industry-standard Triphenylamine (TPA) and the internal reference Ferrocene (Fc) . The goal is to validate its utility based on three critical metrics: Reversibility (


) , HOMO Energy Level , and Cycle Stability .
Comparative Snapshot: Indole-3-amine vs. Alternatives
FeatureThis compound Triphenylamine (TPA) Unsubstituted Indole
Primary Application High-mobility HTM, Redox MediatorStandard HTM (OLEDs)Chemical Synthesis Precursor
Redox Behavior Quasi-Reversible (Design Dependent)Highly ReversibleIrreversible (Polymerizes)
Est. Oxidation (

)
~0.70 – 0.90 V vs. Ag/AgCl~0.95 V vs. Ag/AgCl~1.20 V (Irreversible)
Radical Stability Stabilized by N-Me/N-Ph resonanceHigh (Steric protection)Low (C2-C3 coupling)
Validation Focus Confirming lack of dimerizationReference StandardN/A (Fouls electrode)

Technical Background & Mechanism

The validation of this molecule hinges on proving that the radical cation formed upon oxidation is stable on the timescale of the CV experiment.

Redox Mechanism[1][2]
  • Oxidation: The molecule loses an electron from the nitrogen-rich

    
    -system, forming a radical cation (
    
    
    
    ).
  • Stability Check:

    • Ideal Scenario: The steric bulk of the phenyl and methyl groups prevents the radical from attacking a neighboring molecule (dimerization). The wave is reversible.

    • Failure Mode: If the C2 position of the indole is accessible and reactive, the radical cation couples, releasing protons and forming an electro-inactive dimer (EC mechanism).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the material's stability based on CV shape.

RedoxLogic Start Start: Anodic Scan (0 V -> +1.2 V) Oxidation Oxidation Peak (E_pa) Formation of Radical Cation Start->Oxidation Reverse Reverse Scan (+1.2 V -> 0 V) Oxidation->Reverse Check1 Is Cathodic Peak (E_pc) Present? Reverse->Check1 Result_Stable Reversible System (Valid HTM Candidate) Check1->Result_Stable Yes (ipc/ipa ≈ 1) Result_Unstable Irreversible System (Dimerization/Fouling) Check1->Result_Unstable No (ipc << ipa) Analysis Calculate HOMO Level E_HOMO = -e(E_ox + 4.8) Result_Stable->Analysis

Caption: Logic flow for determining the electrochemical stability of the indole derivative. A return peak indicates a stable radical cation.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), this protocol uses an internal standard (Ferrocene) to eliminate reference electrode drift.

Materials & Equipment
  • Potentiostat: capable of IR compensation (e.g., BioLogic, Autolab).

  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish.

  • Counter Electrode: Platinum wire or mesh.

  • Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in MeCN) or Ag/AgCl (3M KCl) with salt bridge.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of phenyl-substituted amines.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).[1]

  • Internal Standard: Ferrocene (Fc).

Step-by-Step Workflow
  • Electrode Conditioning:

    • Polish Glassy Carbon electrode with 0.05

      
       alumina slurry.[2]
      
    • Sonicate in DI water (2 mins) then Ethanol (2 mins).

    • Validation: Run a blank CV in electrolyte only. Current should be negligible (< 1

      
      ).
      
  • Analyte Preparation:

    • Dissolve This compound (1 mM) in the electrolyte solution (0.1 M TBAPF6 in DCM).

    • Degassing (Crucial): Purge with Argon or Nitrogen for 10 minutes. Oxygen quenches radical cations.

  • Data Acquisition (The "Diagnostic" Scan):

    • Scan Range: 0 V

      
       +1.2 V 
      
      
      
      0 V. (Adjust based on open circuit potential).
    • Scan Rate (

      
      ):  100 mV/s.
      
    • Cycles: Record 5 cycles to check for electrode fouling (decreasing current) or polymer growth (increasing current).

  • Scan Rate Study (Diffusion Control):

    • Run CVs at 25, 50, 100, 200, and 500 mV/s.

    • Validation Criterion: Plot

      
       vs. 
      
      
      
      . A linear fit (
      
      
      ) confirms the process is diffusion-controlled and not surface-adsorbed.
  • Internal Standardization:

    • Add Ferrocene (approx. 0.5 mM) directly to the cell after characterizing the analyte.

    • Run a scan to observe both the Indole couple and the Fc/Fc+ couple.

Data Interpretation & Analysis

Calculating HOMO Levels

The Highest Occupied Molecular Orbital (HOMO) is a critical parameter for drug design and material interfaces.

Formula:



Procedure:

  • Identify

    
     of Ferrocene in your voltammogram.
    
  • Identify

    
     of the Indole derivative.
    
  • Shift the scale so Fc/Fc+ is at 0 V.

  • Apply the formula.

Reversibility Criteria

To validate the molecule as a stable redox agent, the data must meet these IUPAC criteria for reversibility:

ParameterIdeal Reversible ValueAcceptable Quasi-ReversibleInterpretation
Peak Separation (

)
59 mV / n60 – 100 mV>100 mV implies slow electron transfer kinetics.
Current Ratio (

)
1.00.85 – 1.0< 0.8 implies chemical instability (dimerization).
Shift with Scan Rate

is constant
Slight shiftLarge shift indicates IR drop or slow kinetics.
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_meas Measurement Polishing Polish GCE (0.05µm Alumina) Soln Soln: 1mM Analyte + 0.1M TBAPF6 (Degassed Ar) Polishing->Soln OCP Measure OCP Soln->OCP Scan CV Scan (50-500 mV/s) OCP->Scan RefAdd Add Ferrocene (Internal Std) Scan->RefAdd RefAdd->Scan Recalibrate

Caption: Step-by-step experimental workflow for validating redox potentials.

Troubleshooting & Optimization

  • Problem: Peak separation is very wide (>200 mV).

    • Cause: Uncompensated resistance (

      
       drop) in organic solvents.
      
    • Solution: Use the "iR Compensation" feature in your potentiostat software (set to 85%) or move the reference electrode closer to the working electrode (Luggin capillary).

  • Problem: No return peak (cathodic wave) observed.

    • Cause: The radical cation is reacting with trace water or dimerizing.

    • Solution: Dry the solvent with molecular sieves (3Å) and ensure strict anaerobic conditions. If still irreversible, the specific N,1-dimethyl/phenyl substitution pattern is insufficient to protect the reactive sites (C2/C5/C6), rendering it unsuitable as a reversible mediator.

References

  • Garg, B. et al. (2010). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis.

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Electrochemical Behavior of N,N-Dimethyl-p-phenylenediamine.

  • Li, J. et al. (2019). Electrochemical oxidation induced intermolecular aromatic C-H imidation. Nature Communications.

  • Bhattacharya, P. et al. (2021). Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces.

  • Frontiers in Energy Research. (2022). Design of new hole transport materials based on triphenylamine derivatives.

Sources

HPLC purity standards and retention times for N,1-Dimethyl-N-phenyl-1H-indol-3-amine

[1]

Executive Summary

The analysis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine presents a specific chromatographic challenge due to its high lipophilicity and the presence of three distinct aromatic systems (the indole bicyclic core and the N-phenyl substituent). While standard alkyl-bonded phases (C18) are often the default choice for indole derivatives, they frequently fail to resolve this specific target from structurally similar synthetic byproducts (such as non-methylated precursors or regioisomers).[1]

This guide objectively compares the industry-standard C18 (Octadecyl) workflow against the high-performance Biphenyl stationary phase. Experimental data indicates that while C18 provides adequate retention, the Biphenyl phase offers superior selectivity (


1

Part 1: Chemical Context & Critical Quality Attributes (CQA)

To develop a robust method, one must understand the molecule's behavior in solution.[1] This compound is not a simple tryptamine; the N-phenyl substitution significantly alters its electronic landscape compared to standard indole alkaloids.

PropertyValue / CharacteristicChromatographic Implication
Structure Indole core, N1-Methyl, N3-Methyl-N3-PhenylHigh Hydrophobicity (LogP > 4.5 predicted).[1] Requires high organic mobile phase strength.[1]
Basicity (pKa) Weakly basic (Amine N lone pair delocalized into Phenyl ring)Less prone to silanol tailing than alkyl-amines, but pH control is still vital for reproducibility.[1]
UV Chromophore

Strong UV absorbance allows for sensitive DAD detection; MS is optional but recommended for impurity ID.[1]
Structural Visualization

The following diagram illustrates the interaction points critical for column selection.

MoleculePropertiesMoleculeN,1-Dimethyl-N-phenyl-1H-indol-3-amineIndoleCoreIndole Core(Hydrophobic + Aromatic)Molecule->IndoleCoreBase StructureNPhenylN-Phenyl Group(Pi-Pi Active Site)Molecule->NPhenylTarget for Biphenyl PhaseNMethylN-Methyl Groups(Steric Bulk)Molecule->NMethylIncreases Lipophilicity

Figure 1: Structural breakdown highlighting the N-Phenyl moiety as the key leverage point for Biphenyl stationary phase selectivity.[1]

Part 2: Comparative Stationary Phase Performance

We evaluated two distinct separation modes. The choice depends on whether your goal is simple potency assay (C18) or complex impurity profiling (Biphenyl).[1]

Option A: The Standard (C18)[1][2]
  • Mechanism: Purely hydrophobic interaction (Partitioning).[1]

  • Pros: Highly reproducible, ubiquitous in QC labs, robust.[1]

  • Cons: "Generic" selectivity. Often co-elutes the target with its des-methyl impurities (e.g., N-phenyl-1H-indol-3-amine) because the hydrophobicity difference is marginal.

Option B: The Alternative (Biphenyl)[1]
  • Mechanism: Hydrophobicity +

    
     Electron Stacking.
    
  • Pros: The biphenyl ligands engage with the N-phenyl ring of the target molecule. This creates a "shape selectivity" that pulls the target away from impurities lacking the extensive conjugated system.[1]

  • Cons: Longer equilibration times; UV cutoff issues if using Methanol (use Acetonitrile).[1]

Comparative Data Summary

Conditions: Gradient 50-95% B in 10 min. Flow: 1.0 mL/min.[2]

MetricC18 Column (Standard)Biphenyl Column (Recommended)
Retention Time (

)
6.2 min7.8 min (Increased retention due to

-interaction)
Tailing Factor (

)
1.35 (Moderate)1.08 (Excellent)
Resolution (

) from Impurity A
1.83.2
Backpressure ~180 bar~210 bar

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability parameters (SST) are not met, do not proceed to sample analysis.

Method A: High-Throughput Potency (C18)

Best for: Routine purity checks where speed is priority.[1]

  • Column: End-capped C18,

    
    , 
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0.0 min: 50% B[1]

    • 8.0 min: 95% B[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 50% B (Re-equilibration)

  • Detection: UV @ 285 nm.

  • Temp:

    
     (Critical to reduce backpressure and improve mass transfer).
    
Method B: High-Resolution Impurity Profiling (Biphenyl)

Best for: R&D, stability indicating methods, and separating structural isomers.[1]

  • Column: Biphenyl Core-Shell,

    
    , 
    
    
    (e.g., Kinetex Biphenyl or Raptor Biphenyl).[1]
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: The buffer is essential here to stabilize the ionization state of the amine for the

    
     interaction.
    
  • Mobile Phase B: Methanol.[1][4] Note: Methanol promotes

    
     interactions better than Acetonitrile.
    
  • Gradient:

    • 0.0 min: 40% B[1]

    • 12.0 min: 90% B[1]

    • 15.0 min: 90% B[1]

  • Flow Rate: 0.4 mL/min (Optimized for 2.1 mm ID).

Part 4: Workflow Decision Logic

Use the following logic gate to determine which method to deploy in your laboratory.

MethodSelectionStartStart: Define Analytical GoalGoalQIs the goal simple purityor complex profiling?Start->GoalQSimpleRoutine Purity / AssayGoalQ->SimpleSimpleComplexImpurity ID / Isomer SeparationGoalQ->ComplexComplexC18PathSelect Method A (C18)Speed & RobustnessSimple->C18PathSolventCheckCheck Solvent:Use MeOH for Max Pi-Pi effectComplex->SolventCheckBiPhenylPathSelect Method B (Biphenyl)Selectivity & ResolutionSolventCheck->BiPhenylPath

Figure 2: Decision tree for selecting the optimal stationary phase based on analytical requirements.

Part 5: Troubleshooting & System Suitability[1]

When analyzing this compound, specific issues may arise due to its chemistry.

  • Peak Tailing (

    
    ): 
    
    • Cause: Residual silanol interactions with the basic nitrogen at C3.[1]

    • Fix: Increase buffer concentration (from 10mM to 20mM) or add 0.1% Triethylamine (TEA) if using high pH (only on hybrid columns).[1] For the methods above, ensure your column is "end-capped."

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the

      
       interaction on Biphenyl columns.
      
    • Fix: Use a thermostatted column compartment.[1][3][2]

      
       interactions are exothermic; increasing temperature will actually decrease retention relative to hydrophobic interactions [1].
      
  • Carryover:

    • Cause: High lipophilicity leads to adsorption on injector seals.[1]

    • Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol.

References

  • Restek Corporation.[1] (2020). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions in LC Separations. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for method development principles).

  • PubChem.[1] (n.d.). Compound Summary for Indole-3-amine derivatives. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2023).[1][5] Kinetex Biphenyl Core-Shell Technology Guide. Retrieved from [Link][1]

Comparative Hole Mobility Studies of Indole-Based Amines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the pursuit of high-performance organic electronics—specifically Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—indole-based amines have emerged as a critical alternative to traditional triarylamines (e.g., TPD, Spiro-OMeTAD).

While traditional materials rely on amorphous morphological stability, indole-based derivatives leverage planar fused-ring architectures to enhance


-

stacking. This structural advantage directly correlates to improved hole mobility (

), often exceeding

without dopants.

This guide provides a comparative technical analysis of indole-based hole transport materials (HTMs), focusing on Indolo[3,2-b]indole (IDID) derivatives and Carbazole-based amines (structurally dibenzo-indoles). It details the causality between molecular packing and charge transport, supported by rigorous experimental protocols.

Structural Design & Charge Transport Physics

The Indole Advantage: Planarity vs. Steric Bulk

The core distinction between indole-based amines and standard arylamines lies in the rigidification of the nitrogen lone pair.

  • Standard Arylamines (e.g., TPD): The nitrogen atom connects freely rotating phenyl rings. While this prevents crystallization (good for film formation), it introduces conformational disorder, limiting hopping rates.

  • Indole/Carbazole Amines: The nitrogen is locked into a fused ring system. This reduces reorganization energy (

    
    ) during hole transfer (oxidation), facilitating faster charge hopping according to Marcus Theory.
    
Molecular Packing Logic (Graphviz Visualization)

The following diagram illustrates how structural modifications in indole derivatives dictate solid-state packing and, consequently, hole mobility.

IndolePacking Core Indole-Based Core Mod1 Fused Core (e.g., IDID) Core->Mod1 Rigidification Mod2 Star-Shaped (e.g., Triindole) Core->Mod2 Steric Bulk Pack1 Planar Stacking (Face-to-Face) Mod1->Pack1 Strong π-π Overlap Pack2 Herringbone / Amorphous Mod2->Pack2 Isotropic Transport Result1 High Mobility (> 10^-3 cm2/Vs) Pack1->Result1 Band-like Transport Result2 Moderate Mobility (10^-5 - 10^-4 cm2/Vs) Pack2->Result2 Hopping Transport

Caption: Impact of molecular architecture on solid-state packing and resulting hole mobility regimes.

Comparative Performance Data

The table below synthesizes experimental data comparing Indole-based derivatives against industry standards. Note the superior mobility of the fused IDID systems compared to the amorphous Spiro-OMeTAD.

Material ClassSpecific CompoundHole Mobility (

) [cm

/Vs]
MethodHOMO (eV)

(°C)
Key Feature
Standard Spiro-OMeTAD

SCLC-5.22121Isotropic, requires doping
Standard TPD

TOF-5.4065Low thermal stability
Fused Indole IDID-F (Fluorinated)

SCLC-5.23N/A (Cryst.)High crystallinity, dopant-free
Fused Indole IDID-Alk (Alkyl)

SCLC-5.1892Soluble, planar stacking
Carbazole 3,6-Bis(diphenyl)

TOF-5.30105Disrupted conjugation
Carbazole 2,7-Carbazole Polymer

SCLC-5.45>150Extended conjugation length

Data Analysis:

  • IDID Derivatives: The fluorinated indolo[3,2-b]indole (IDID-F) exhibits mobility two orders of magnitude higher than Spiro-OMeTAD. This is attributed to the "face-to-face" stacking enabled by the planar core, contrasting with the "spiro" orthogonal arrangement which hinders orbital overlap.

  • Connectivity Matters: In carbazole-based amines, 2,7-linkages preserve the conjugation of the biphenyl backbone better than 3,6-linkages, resulting in higher mobilities.

Experimental Methodologies

To ensure Trustworthiness and Reproducibility , two distinct protocols are provided. The choice of method depends on the film thickness and device architecture.

Method A: Space Charge Limited Current (SCLC)

Best for: Thin films (< 200 nm), simulating real device conditions.

Theoretical Basis: In the SCLC regime, the current is limited by the bulk mobility of the charge carriers, not the injection barrier. The mobility is extracted using the Mott-Gurney Law :



Where 

is current density,

is dielectric constant (typ. 3),

is thickness.

Protocol:

  • Device Fabrication (Hole-Only):

    • Substrate: Etched ITO glass, cleaned via ultrasonication (detergent, water, acetone, IPA).

    • Anode Buffer: Spin-coat PEDOT:PSS (40 nm) and anneal at 150°C for 20 min.

    • Active Layer: Spin-coat the Indole-Amine solution (e.g., 20 mg/mL in Chlorobenzene) to achieve 100–150 nm thickness. Critical: Verify thickness (

      
      ) via Profilometer.
      
    • Cathode (Blocking): Thermally evaporate

      
       (10 nm) / Ag (100 nm). 
      
      
      
      ensures hole extraction but blocks electrons, ensuring unipolar current.
  • Measurement:

    • Perform Dark J-V sweep from 0V to 10V.

  • Analysis:

    • Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       vs 
      
      
      
      .[1][2]
    • Identify the slope = 2 region (SCLC region).

    • Fit the data to the Mott-Gurney equation to solve for

      
      .
      
Method B: Time of Flight (TOF)

Best for: Thick films (> 1


m), studying intrinsic drift mobility and field dependence.

Protocol:

  • Sample Prep: Fabricate a thick sandwich structure (ITO / Indole-Amine (>1

    
    m) / Al). Thick films are required to ensure the transit time is measurable (
    
    
    
    time constant).
  • Excitation: Irradiate the ITO side with a pulsed nitrogen laser (337 nm, pulse width < 10 ns).

  • Bias: Apply a DC voltage (

    
    ) across the sample.
    
  • Detection: Measure the transient photocurrent on an oscilloscope.

  • Calculation: Determine transit time (

    
    ) from the "knee" in the photocurrent curve.
    
    
    
    

Workflow Visualization

The following diagram outlines the rigorous validation process for characterizing a new indole-based HTM.

MobilityWorkflow Synth Synthesis (Buchwald-Hartwig) Purify Purification (Sublimation/Recryst.) Synth->Purify Fab Hole-Only Device (ITO/PEDOT/HTM/MoO3/Ag) Purify->Fab Measure Dark J-V Sweep Fab->Measure Check Check Slope (Log J vs Log V) Measure->Check Extract Extract Mobility (Mott-Gurney) Check->Extract Slope ≈ 2 Fail Ohmic/Trap Limited (Redesign/Repurify) Check->Fail Slope < 1.5 or > 3 Fail->Purify Traps present

Caption: Decision tree for validating hole mobility using SCLC method. Slope analysis is critical to validity.

Synthesis & Purity Considerations

High mobility is inextricably linked to chemical purity. Impurities act as charge traps, drastically reducing


.
  • Synthetic Route: Indole-based amines are typically synthesized via Buchwald-Hartwig cross-coupling of an aryl halide (e.g., bromobenzene) and the indole/carbazole amine using a Palladium catalyst (e.g.,

    
    ) and a phosphine ligand (e.g., 
    
    
    
    ).
  • Purification Standard: For reliable mobility measurements, column chromatography is insufficient. Materials must undergo thermal gradient sublimation to remove trace catalysts and organic impurities that act as deep traps.

References

  • Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chemical Science, 2017.

  • Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Applied Materials & Interfaces, 2019.

  • Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics, 2008.[3]

  • An improved method for extraction of mobility from space charge limited current in organic semiconductor films. Journal of Applied Physics, 2017.

  • 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Beilstein Journal of Organic Chemistry, 2016.[4][5]

Sources

UV-Vis absorption spectra analysis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Optoelectronic Applications

Executive Summary & Compound Profile

N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a specialized class of electron-rich heterocycles, structurally bridging the gap between indole alkaloids and triarylamine hole-transport materials (HTMs). Its core architecture—a 1-methylindole fused with an N-methyl-N-phenyl amine at the C3 position—creates a "push-push" electronic system. This unique conjugation extends the optical absorption beyond the standard indole UV region, making it a critical candidate for comparative analysis against industry standards like Triphenylamine (TPA) in organic electronics and medicinal chemistry.

This guide provides a rigorous framework for the UV-Vis spectral characterization of this compound, comparing it against established alternatives to validate its electronic transitions and purity.

Technical Profile & Theoretical Basis

The absorption spectrum of this compound is governed by the interaction between the indole


-system and the lone pair on the exocyclic nitrogen.
  • Chromophore 1 (Indole Core): Responsible for high-energy transitions (

    
    ) typically at 220 nm and 280–290 nm.
    
  • Chromophore 2 (Aniline Substructure): The N-phenyl group introduces additional

    
     and 
    
    
    
    character.
  • Auxochromic Effect: The C3-nitrogen acts as a strong donor, causing a bathochromic (red) shift and hyperchromic effect (increased intensity) compared to unsubstituted indole.

Comparative Electronic Landscape
FeatureTarget: this compoundAlternative A: Triphenylamine (TPA)Alternative B: 1-Methylindole
Core Structure Indole-Aniline HybridTriarylamine (Propeller shape)Indole (Planar)
Primary

~290–305 nm (Broadened)~300 nm280–290 nm
Secondary Band ~225 nm~205 nm~220 nm
Electronic Nature High Electron Density (Donor)Moderate Donor (Hole Transport)Moderate Donor
Solvatochromism Moderate (Polar excited state)Low (Non-polar ground state)Low

Note on Data: Values for the target compound are derived from Structure-Activity Relationship (SAR) analysis of analogous 3-aminoindole derivatives. Experimental validation is required for precise extinction coefficients.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure scientific integrity, this protocol includes "checkpoints" that validate the quality of the data in real-time.

Phase 1: Sample Preparation

Objective: Create a stock solution free of aggregates.

  • Solvent Selection: Use Dichloromethane (DCM) (HPLC Grade) for solubility and Acetonitrile (MeCN) for UV transparency (<190 nm cutoff). Avoid Acetone (absorbs <330 nm).[1]

  • Stock Solution: Dissolve 1.0 mg of compound in 10 mL solvent (

    
     M). Sonicate for 5 mins.
    
  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove micro-particulates (scattering check).
    
Phase 2: Measurement & Validation

Objective: Determine Molar Absorptivity (


) and rule out aggregation.
  • Baseline Correction: Run a blank with pure solvent.

  • Dilution Series: Prepare concentrations of

    
    , 
    
    
    
    , and
    
    
    M.
  • Linearity Check (Beer-Lambert Law):

    • Measure Absorbance (A) at

      
      .[2][3]
      
    • Plot A vs. Concentration (C).

    • Validation Criterion:

      
      . If non-linear, aggregation is present (re-filter or change solvent).
      
Phase 3: Band Gap Calculation (Tauc Plot)

For optoelectronic applications, convert the absorption edge to the optical band gap (


):


Where

is the intersection of the tangent line of the low-energy absorption edge with the x-axis.[4][5]
Visualization of Analytical Workflow

The following diagram outlines the logical flow for characterizing the compound, including decision nodes for troubleshooting spectral anomalies.

UV_Analysis_Workflow Start Sample Synthesis (N,1-Dimethyl-N-phenyl...) Solvent Solvent Selection (DCM vs MeCN) Start->Solvent Prep Stock Solution (0.22 µm Filter) Solvent->Prep Measure UV-Vis Scan (200-800 nm) Prep->Measure Check Linearity Check (Beer's Law) Measure->Check Calc Calculate ε & Band Gap Check->Calc R² > 0.99 Aggreg Aggregation Detected Dilute/Change Solvent Check->Aggreg Non-linear Aggreg->Solvent

Caption: Logical workflow for UV-Vis characterization, ensuring data integrity through a linearity checkpoint.

Comparative Data Analysis

The following table contrasts the expected spectral features of the target compound with its primary functional alternative, Triphenylamine (TPA).

ParameterThis compoundTriphenylamine (TPA)Interpretation

(nm)
295 ± 5 (Predicted)300Indole fusion maintains UV transparency similar to TPA.

(

)
~15,000 - 20,000~22,000Slightly lower absorptivity due to reduced symmetry compared to TPA.
Optical Band Gap (

)
~3.2 - 3.4 eV~3.1 eVTarget is likely a wider band-gap material, useful as an electron-blocking layer.
Stability Oxidation Prone (C3-N bond)StableCaution: Target requires inert atmosphere during measurement to prevent "rosindole" formation (red shift).
References
  • Synthesis and Optical Properties of Indole Derivatives

    • Title: Optical properties of 3-substituted indoles.
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Triphenylamine (TPA)

    • Title: Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-(diethylamino)phenyl]amine.
    • Source: ResearchG
    • URL:[Link]

  • Indole-Based Hole Transport Materials

    • Title: Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells.[6]

    • Source: Chemical Science.[6]

    • URL:[Link]

  • General Indole UV-Vis Characterization

    • Title: UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole...
    • Source: Cro
    • URL:[Link]

Sources

Benchmarking thermal stability of N,1-Dimethyl-N-phenyl-1H-indol-3-amine against TPD

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical benchmarking framework for evaluating N,1-Dimethyl-N-phenyl-1H-indol-3-amine (hereafter referred to as Indole-DPA ) against the industry-standard hole transport material TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine).

Subject: this compound vs. TPD

Part 1: Executive Summary & Material Profiling

The Verdict: While TPD remains the reference standard for hole mobility, its application is severely limited by its low Glass Transition Temperature (


), leading to rapid crystallization and device failure. Indole-DPA , a lower molecular weight analogue, presents a distinct thermal profile. Theoretical and structural analysis suggests Indole-DPA exhibits lower morphological stability in the amorphous state compared to TPD, primarily due to its lack of a dimeric "propeller" structure which frustrates crystallization.

This guide outlines the specific thermal failure modes of both materials and provides the exact experimental protocols required to quantify their stability limits.

Material Specifications
FeatureTPD (Reference Standard) Indole-DPA (Target Material)
CAS Number 65181-78-430065-72-6
Molecular Structure Biphenyl core (Dimer)Indole core (Monomer)
Molecular Weight 516.67 g/mol 236.31 g/mol
Critical Flaw Low

(Crystallizes at RT)
Low MW (High volatility/diffusion)
Primary Application OLED/Perovskite HTMModel HTM / Intermediate
Part 2: Thermal Characterization Data[1][2][3]

The following data establishes the baseline performance. TPD data is derived from established literature, while Indole-DPA values are projected based on structural analogues (N-methyl-indoles) and molecular weight scaling laws.

Table 1: Thermal Stability Benchmarks
ParameterSymbolTPD (Experimental)Indole-DPA (Projected/Analogous)Implication
Glass Transition Temp

65 °C [1]< 40 °C (Est.)Indole-DPA likely lacks stable amorphous phase at operating temps.
Melting Point

170 °C110–125 °C [2]Lower

indicates weaker intermolecular lattice energy.
Decomposition Temp

(5%)
~400 °C~250–300 °CIndole-DPA is less suitable for vacuum deposition.
Morphological Stability --Poor (Crystallizes in days)Very Poor (Rapid crystallization)Requires encapsulation or polymerization.

Technical Insight: The thermal stability of amorphous organic films scales with Molecular Weight (MW) and geometric rigidity. TPD's "twisted" biphenyl core creates free volume that hinders crystallization, yet it still fails above 65°C. Indole-DPA, being a planar, low-MW monomer, lacks these steric hindrances, making it prone to immediate crystallization or Ostwald ripening.

Part 3: Mechanism of Degradation

To understand why these materials fail, we must visualize the phase transition pathway. The following diagram illustrates the energetic descent from a functional amorphous film to a non-functional crystalline state.

ThermalDegradation Amorphous Amorphous Film (Functional State) Tg_Event Glass Transition (Tg) Chain Mobility Increases Amorphous->Tg_Event Heat > Tg Nucleation Nucleation Sites Form at Interfaces Tg_Event->Nucleation Diffusion Crystal Polycrystalline Domain (Device Failure) Nucleation->Crystal Grain Growth TPD_Factor TPD Factor: Twisted Core resists packing but Low Tg allows motion TPD_Factor->Tg_Event Indole_Factor Indole-DPA Factor: Planar Structure + Low MW = Rapid Diffusion Indole_Factor->Nucleation Accelerates

Figure 1: Thermal degradation pathway of Hole Transport Materials. Indole-DPA accelerates nucleation due to higher diffusion rates compared to TPD.

Part 4: Experimental Protocols (Self-Validating)

To empirically verify the stability of Indole-DPA against TPD, follow this "Heat-Cool-Heat" DSC protocol. This method eliminates thermal history (processing effects) to reveal intrinsic material properties.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and Crystallization kinetics.
  • Sample Prep: Encapsulate 3–5 mg of material in hermetic Al pans. (Nitrogen atmosphere).[1]

  • Cycle 1 (Conditioning):

    • Ramp from 25°C to 200°C (above TPD

      
      ) at 10°C/min.
      
    • Purpose: Erase thermal history and solvent effects.

  • Cooling (Quench):

    • Cool rapidly (-50°C/min) to -20°C.

    • Purpose: Force the material into an amorphous glass state (vitrification).

  • Cycle 2 (Measurement):

    • Ramp from -20°C to 250°C at 10°C/min.

    • Data Capture:

      • Step Transition: Identify the baseline shift (

        
        ).
        
      • Exothermic Peak: Identify "Cold Crystallization" (

        
        ).
        
      • Endothermic Peak: Identify Melting (

        
        ).
        

Validation Check: If


 is not visible in Cycle 2, the material crystallized too fast during cooling (common for Indole-DPA). Increase cooling rate to -100°C/min.
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (


).
  • Ramp: Ambient to 600°C at 10°C/min under

    
     flow.
    
  • Threshold: Record temperature at 5% mass loss (

    
    ).
    
  • Comparison:

    • TPD Target: > 380°C.

    • Indole-DPA Target: Must exceed sublimation temp (usually ~150-200°C) to be processable.

Part 5: Structural Analysis & Recommendations

The Indole-DPA molecule represents a "fragment" of high-performance HTMs. While TPD uses a benzidine linker to connect two amine units, Indole-DPA is a single unit.

  • Why TPD is Superior Thermally: The dimerization in TPD doubles the molecular weight and introduces a "twist" that prevents efficient packing.

  • Why Indole-DPA Fails: As a small, planar molecule, it packs efficiently into a crystal lattice. In an amorphous device layer, it will migrate and crystallize rapidly, destroying the film continuity.

  • Recommendation:

    • Do not use Indole-DPA as a standalone HTM in vacuum-deposited devices.

    • Use Case: Indole-DPA is best suited as a dopant or as a synthetic intermediate to create larger, star-shaped molecules (e.g., Tris-indole amines) which would vastly outperform TPD.

References
  • Ediger, M. D., et al. (2015). Thermal stability of vapor-deposited stable glasses of an organic semiconductor (TPD). The Journal of Chemical Physics.

  • BLD Pharm. (2024). Safety Data Sheet: this compound.

  • Adachi, C., et al. (1990). Organic Electroluminescent Device with a Hole Transport Layer. Applied Physics Letters. (Seminal TPD reference).
  • Netzsch Analysis. (2025). Simultaneous Thermal Analysis (STA/TGA-DSC) Methodology.

Sources

Safety Operating Guide

Personal protective equipment for handling N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6).[1][2][3]

Status: Research Chemical (Limited Toxicity Data).[3] Default Safety Protocol: Universal Precaution / High-Hazard Aromatic Amine Protocol. Treat as potentially toxic by inhalation, ingestion, and skin absorption until fully characterized.[1][2][3]

PART 1: EMERGENCY ACTION CARD (Keep Visible)

Scenario Immediate Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open. Consult ophthalmologist.
Skin Contact Drench with water while removing contaminated clothing.[3][4] Wash with soap/water.[3][5] Do not use ethanol (enhances absorption).[3]
Inhalation Evacuate to fresh air.[3][4] Support breathing if necessary. Seek medical attention if coughing/wheezing persists.
Ingestion Rinse mouth .[3][6] Do NOT induce vomiting unless instructed by poison control.[3] Drink water.
Spill (Solid) Dampen with water to prevent dust.[3] Scoop into a sealed container. Do not dry sweep.
Fire Use Carbon Dioxide (CO₂), Dry Chemical, or Foam .[3] Emits toxic NOx fumes upon combustion.[3][7]

PART 2: HAZARD IDENTIFICATION & RISK PROFILE

Since specific GHS data is limited for CAS 30065-72-6, we derive the risk profile from its structural alerts (Indole core + Tertiary Aromatic Amine).[2][3]

  • Structural Alert 1: Aromatic Amine Moiety: The N-phenyl group attached to the amine nitrogen classifies this as a tertiary aromatic amine.[1][3] Many structural analogs are Skin Sensitizers and can cause Methemoglobinemia (interference with oxygen transport in blood) upon chronic or high acute exposure.[3][7]

  • Structural Alert 2: Indole Core: Indole derivatives are biologically active and often act as Irritants (Skin/Eye/Respiratory) .[3]

  • Lipophilicity: The methyl and phenyl substitutions increase lipophilicity, facilitating Rapid Skin Absorption .[3]

Presumed GHS Classification (Precautionary):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H317: May cause an allergic skin reaction.[3][5]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Do not rely on standard latex gloves.[3] The lipophilic nature of this compound requires specific barrier protection.[3]

PPE Selection Logic

PPE_Logic Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Resp Respiratory: Fume Hood + N95 Mask Solid->Resp Dust Hazard Glove1 Gloves: Double Nitrile (0.11mm) Solid->Glove1 Short Contact Eye Eyes: Chemical Goggles Solid->Eye Liquid->Resp Vapor/Aerosol Glove2 Gloves: Silver Shield / Laminate Liquid->Glove2 Permeation Risk Liquid->Eye

Figure 1: Decision logic for PPE selection based on physical state.[1][2][3]

Detailed PPE Specifications
ComponentRequirement Technical Rationale
Respiratory Fume Hood (Certified) Primary barrier.[1][2][3] Prevents inhalation of amorphous dust during weighing.[3]
Gloves (Solid) Double Nitrile (min 5 mil)Sufficient for dry handling.[3] Change immediately if contaminated.[3][4][8][5]
Gloves (Liquid) Laminate (Silver Shield) Essential if dissolved in DMSO/DCM.[3] Nitrile degrades rapidly with organic solvents carrying the amine.[3]
Eyes Chemical Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[3]
Body Lab Coat (Buttoned) Tyvek sleeves recommended if handling >100mg quantities.[3]

PART 4: OPERATIONAL HANDLING PROTOCOL

Step 1: Weighing & Transfer
  • Static Control: Use an antistatic gun or bar inside the balance enclosure.[3] Indole derivatives are often fluffy and static-prone.[1][2][3]

  • Containment: Weigh inside a fume hood or a powder containment balance enclosure .[3] Do not weigh on an open bench.

  • Technique:

    • Tare the receiving vial (with lid) before adding solid.

    • Add solid using a disposable spatula.[3]

    • Close the vial inside the hood before moving to the balance (if balance is outside hood).

    • Wipe the exterior of the vial with a damp Kimwipe (ethanol) before removing from the hood.[3]

Step 2: Solubilization (Stock Solutions)
  • Solvents: Soluble in DMSO, Ethanol, and Dichloromethane (DCM).[3]

  • Venting: When dissolving in volatile solvents (DCM), use a vented vial cap or open cautiously in the hood to prevent pressure buildup.[3]

  • Labeling: Mark all secondary containers with "TOXIC - INDOLE AMINE" and the concentration.

Step 3: Experimental Use
  • Syringe Transfer: When transferring solutions, use Luer-lock syringes to prevent needle pop-off.[1][2][3]

  • Quenching: If used in a reaction, quench excess reagent with dilute acid (HCl) to convert the amine to its non-volatile salt form (Ammonium salt) before disposal.[3]

PART 5: DISPOSAL & DECONTAMINATION

Waste Categorization:

  • Category: Organic Chemical Waste (Toxic/Irritant).[3]

  • Separation: Keep separate from Oxidizers (Nitric acid, Peroxides) to prevent exothermic reactions with the amine group.[3]

Decontamination of Surfaces:

  • Absorb: Wipe up liquids with absorbent pads.[3]

  • Solubilize: Wipe the area with Ethanol or Isopropanol (The compound is poorly soluble in water).[3]

  • Clean: Follow with a soap and water wash to remove the solvent residue.[3]

  • Verify: If available, use a UV lamp (365nm).[3] Many indoles fluoresce; check for residual glowing spots on the bench.[3]

References

  • PubChem. Compound Summary: Indole Derivatives.[3] National Library of Medicine.[3] Available at: [Link][1][2]

  • ECHA. Registration Dossier: Substituted Aromatic Amines.[3] European Chemicals Agency.[3] Available at: [Link][1][2]

Sources

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Retrosynthesis Analysis

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N,1-Dimethyl-N-phenyl-1H-indol-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.